Technical Documentation Center

C646 Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: C646

Core Science & Biosynthesis

Foundational

A Technical Guide to the In Vitro Biological Effects of C646

Audience: Researchers, scientists, and drug development professionals. Core Focus: This document provides an in-depth examination of the in vitro biological activities of C646, a selective inhibitor of the p300/CBP histo...

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth examination of the in vitro biological activities of C646, a selective inhibitor of the p300/CBP histone acetyltransferases. It details its mechanism of action, impact on cellular processes and signaling pathways, and provides standardized protocols for its experimental application.

Core Mechanism of Action

C646 is a potent, cell-permeable, and reversible small molecule inhibitor of the histone acetyltransferases (HATs) p300 and its paralog, CREB-binding protein (CBP).[1] It acts as a competitive inhibitor with respect to acetyl-CoA, binding to the Lys-CoA pocket of p300. The inhibition is highly selective for p300/CBP over other HATs such as PCAF, GCN5, and MOZ.[2]

By inhibiting p300/CBP HAT activity, C646 prevents the acetylation of both histone and non-histone protein targets.[2] A primary consequence is the reduction of histone acetylation, particularly at H3 and H4 tails, which leads to a more condensed chromatin structure and repression of gene transcription.[3][4] This disruption of transcription, especially of genes involved in cell proliferation and survival, forms the basis of its anti-neoplastic effects.[1] C646 has been shown to block the dynamic acetylation of H3K4me3 across the promoter and start-site of inducible genes, thereby disrupting the association of RNA polymerase II and subsequent gene activation.[3]

C646 C646 p300 p300/CBP HAT C646->p300 Competitively Inhibits Histones Histone Proteins p300->Histones Acetylation AcetylCoA Acetyl-CoA AcetylCoA->p300 Binds AcetylatedHistones Acetylated Histones (e.g., H3K27ac) Chromatin Open Chromatin AcetylatedHistones->Chromatin Promotes Transcription Gene Transcription (Oncogenes, etc.) Chromatin->Transcription Enables CellEffects Cell Proliferation & Survival Transcription->CellEffects Drives

Figure 1: Mechanism of C646 Action.

Key Biological Effects In Vitro

C646 elicits a range of biological effects across various cell types, primarily studied in the context of oncology. These effects stem from its ability to modulate gene expression through the inhibition of p300/CBP.

A predominant effect of C646 is the induction of cell cycle arrest. The specific phase of arrest can be cell-type dependent.

  • G1 Arrest: In AML1-ETO-positive acute myeloid leukemia (AML) cells, C646 treatment evokes partial cell cycle arrest in the G1 phase.[5][6]

  • G2/M Arrest: In pancreatic cancer cell lines, C646 treatment leads to an increased proportion of cells in the G2/M phase.[7] This is associated with the downregulation of G2/M regulatory proteins, including Cyclin B1 and CDK1.[7][8]

C646 is a potent inducer of apoptosis in numerous cancer cell lines.

  • In androgen-sensitive and castration-resistant prostate cancer cells, a 20 μM concentration of C646 induces apoptosis.[3]

  • In gastric cancer cell lines, C646 promotes apoptosis, an effect correlated with changes in the expression of Bcl-2 family proteins.[9]

  • For pancreatic cancer cells, treatment with 30 µM C646 for 48 hours significantly increases the proportion of apoptotic cells, as measured by Annexin V staining.[8][10]

The compound effectively suppresses the proliferative and clonogenic capacity of cancer cells.

  • In AML cells, C646 inhibits cellular proliferation and reduces colony formation.[5][6]

  • For pancreatic cancer cells, C646 reduces cell proliferation, DNA synthesis, and clonogenic growth in a dose-dependent manner.[7]

  • Autophagy: C646 has been shown to induce autophagy in addition to apoptosis and cell cycle arrest.[3]

  • Radiosensitization: In non-small cell lung carcinoma (NSCLC) cells, C646 enhances sensitivity to ionizing radiation by promoting mitotic catastrophe.[11][12]

  • Inhibition of EMT: C646 can reverse the epithelial-to-mesenchymal transition (EMT) in human peritoneal mesothelial cells by blocking the TGF-β1/Smad3 signaling pathway.[13]

  • Suppression of Migration and Invasion: In gastric cancer cell lines, C646 treatment suppressed migration and invasion capabilities, which was associated with reduced expression of MMP7 and MMP9.[9]

Modulation of Signaling Pathways

C646 impacts several critical signaling pathways often dysregulated in disease. Its effects are primarily due to the transcriptional repression of key pathway components.

  • NF-κB Pathway: In prostate cancer, C646-induced apoptosis is associated with interference in the NF-κB pathway.[3][4] C646 has also been shown to reduce pro-inflammatory gene expression by inhibiting NF-κB signaling in macrophages.[14]

  • Androgen Receptor (AR) Pathway: The apoptotic effect of C646 in prostate cancer cells is also linked to the disruption of the AR signaling pathway.[3][4]

  • TGF-β1/Smad3 Pathway: C646 can reverse high glucose-induced EMT by inhibiting the TGF-β1/Smad3 signaling pathway in human peritoneal mesothelial cells.[13]

  • Survival Pathways: In gastric cancer, C646 treatment leads to differential expression of oncogenic signaling molecules including c-Met and Akt.[9]

cluster_0 C646 Inhibition Cascade cluster_1 Downstream Signaling & Cellular Outcomes C646 C646 p300 p300/CBP C646->p300 Inhibits Histone_Acetylation Reduced Histone Acetylation p300->Histone_Acetylation Leads to Gene_Repression Transcriptional Repression of: - c-kit, bcl-2, c-Met - Cyclin B1, CDK1 Histone_Acetylation->Gene_Repression Causes Apoptosis Apoptosis Gene_Repression->Apoptosis CellCycleArrest Cell Cycle Arrest (G1 or G2/M) Gene_Repression->CellCycleArrest Proliferation Decreased Proliferation Gene_Repression->Proliferation

Figure 2: C646-Mediated Signaling and Cellular Outcomes.

Quantitative Data Summary

The following table summarizes key quantitative parameters for C646 activity from in vitro studies.

ParameterValueAssay TypeTarget/Cell LineReference
Ki 400 nMCell-free HAT assayp300[3][4]
IC50 1.6 µMCell-free HAT assayp300[15]
IC50 40 µMMTT proliferation assayGoat Adipose-Derived Stem Cells (gADSCs)[16]
% Inhibition 86% at 10 µMIn vitro HAT assayp300[3][4]
Effective Conc. 20 µMApoptosis InductionProstate cancer cells[3][4]
Effective Conc. 25 µMReduction of H3/H4 acetylationC3H10T1/2 mouse fibroblasts[3]
Effective Conc. 20-30 µMInhibition of H3 acetylationMIAPaCa2 and PSN1 pancreatic cancer cells[7]
Effective Conc. 10 µMInhibition of cell growthMelanoma and NSCL cancer cell lines

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of in vitro studies involving C646.

This protocol is used to determine the direct inhibitory effect of C646 on p300 enzymatic activity.

  • Reaction Mixture Preparation: Prepare a reaction buffer containing 20 mM HEPES (pH 7.9), 5 mM DTT, 80 µM EDTA, and 40 µg/ml BSA.[3][4]

  • Component Assembly: In each reaction tube, combine 5 nM recombinant p300 enzyme and 100 µM of a histone H4 peptide substrate (e.g., H4-15).[3][4]

  • Inhibitor Addition: Add C646 over a range of concentrations. Ensure the final DMSO concentration is constant and low (<5%).[3][4]

  • Pre-incubation: Incubate the mixture at 30°C for 10 minutes.[3][4]

  • Reaction Initiation: Start the reaction by adding a 1:1 mixture of unlabeled acetyl-CoA and ¹⁴C-labeled acetyl-CoA to a final concentration of 20 µM.[3][4]

  • Reaction Incubation: Incubate at 30°C for 10 minutes.[3][4]

  • Quenching: Stop the reaction by adding 14% SDS (w/v).[3][4]

  • Analysis: Separate the reaction products by SDS-PAGE. Dry the gel and expose it to a PhosphorImager plate to quantify the incorporation of ¹⁴C-acetate into the histone peptide. Calculate IC50 values from the dose-response curve.[4]

This method assesses the effect of C646 on histone acetylation levels within cells.

cluster_0 Cell Culture & Treatment cluster_1 Histone Extraction cluster_2 Quantification & Electrophoresis cluster_3 Immunoblotting & Detection A1 1. Seed cells (e.g., C3H10T1/2) and grow to confluence. A2 2. Treat cells with C646 (e.g., 25 µM) or vehicle (DMSO) for a defined period (e.g., 18-20 hours). A1->A2 B1 3. Harvest cells and perform acid extraction to isolate histone proteins. A2->B1 C1 4. Quantify protein concentration (e.g., BCA assay). B1->C1 C2 5. Separate equal amounts of histone proteins by SDS-PAGE. C1->C2 D1 6. Transfer proteins to a PVDF membrane. C2->D1 D2 7. Block and probe with primary antibodies (e.g., anti-acetyl-H3, anti-total-H3). D1->D2 D3 8. Incubate with HRP-conjugated secondary antibody. D2->D3 D4 9. Detect signal using chemiluminescence and image. D3->D4

Figure 3: Western Blot Workflow for Histone Acetylation.
  • Cell Culture and Treatment: Culture cells (e.g., pancreatic cancer cells, fibroblasts) to the desired confluency. Treat with various concentrations of C646 or a vehicle control (DMSO) for the specified time.[4][7]

  • Histone Isolation: Harvest the cells and isolate histones using an acid extraction protocol.[4]

  • Protein Quantification: Determine the protein concentration of the histone extracts.

  • SDS-PAGE and Transfer: Separate equal amounts of histone proteins on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.[4]

  • Immunoblotting: Block the membrane and incubate overnight with primary antibodies specific for acetylated histones (e.g., anti-acetyl-H3K9, anti-acetyl-H4) and a loading control (e.g., anti-total H3).[4][7]

  • Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and visualize using an enhanced chemiluminescence (ECL) substrate.[13]

This protocol is for determining the effect of C646 on cell cycle distribution.

  • Cell Treatment: Treat cells with C646 at the desired concentration (e.g., 30 µM) for various time points (e.g., 24, 48, 72 hours).[7][16]

  • Cell Harvest: Harvest both adherent and floating cells and wash with PBS.

  • Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.[8]

  • Staining: Centrifuge the fixed cells to remove ethanol, wash with PBS, and resuspend in a staining solution containing a DNA dye (e.g., Propidium Iodide) and RNase A.

  • Analysis: Analyze the DNA content of the cells using a flow cytometer. The intensity of the DNA dye fluorescence is used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[16]

References

Exploratory

C646: A Technical Guide to the Discovery, Development, and Application of a p300/CBP Histone Acetyltransferase Inhibitor

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the small molecule inhibitor C646, a widely used tool for studying the function of the homologous...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the small molecule inhibitor C646, a widely used tool for studying the function of the homologous histone acetyltransferases (HATs) p300 and CREB-binding protein (CBP). We will delve into its discovery, mechanism of action, and the experimental protocols used for its characterization, supported by quantitative data and visual diagrams of relevant biological pathways and workflows.

Introduction and Discovery

The E1A-associated protein p300 and its paralog CBP are crucial transcriptional co-activators that play a pivotal role in a vast array of cellular processes, including proliferation, differentiation, and apoptosis.[1][2] They function, in part, through their intrinsic histone acetyltransferase (HAT) activity, which involves transferring an acetyl group from acetyl-CoA to lysine residues on histone tails, leading to a more relaxed chromatin structure that facilitates gene transcription.[3] Given their central role in gene regulation, the dysregulation of p300/CBP activity has been implicated in various diseases, most notably cancer, making them attractive therapeutic targets.[4][5]

The discovery of C646 stemmed from a structure-based, in silico virtual screening approach aimed at identifying a potent and selective small molecule inhibitor that targets the active site of p300.[4][6] This computational strategy led to the identification of a pyrazolone-containing compound, C646, which was found to be a competitive inhibitor of p300.[4][6] Subsequent studies validated its utility as a pharmacological probe for interrogating p300/CBP function in various biological contexts.[6]

Mechanism of Action

C646 functions as a reversible and competitive inhibitor with respect to Acetyl-CoA, binding to the Lys-CoA binding pocket of the p300/CBP HAT domain.[7] Structural studies and mutational analyses have confirmed that C646 interacts with key residues within this pocket, including Thr1411, Trp1466, Tyr1467, and Arg1410.[8] By occupying this site, C646 effectively blocks the binding of Acetyl-CoA, thereby preventing the acetylation of histone and non-histone protein substrates. This leads to a global reduction in histone acetylation, particularly at sites like H3K18 and H3K27, which are characteristic marks of p300/CBP activity.[9][10][11] The inhibition of p300/CBP-mediated acetylation disrupts the transcriptional programs of key oncogenic pathways, leading to effects such as cell cycle arrest, induction of apoptosis, and autophagy.[9]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of C646 activity from various studies.

Table 1: In Vitro Inhibitory Activity of C646

ParameterTargetValueAssay TypeReference
Ki p300400 nMCell-free HAT Assay[8][9][12][13]
IC50 p3001.6 µMCell-free HAT Assay[8]
Inhibition % p30086% at 10 µMIn Vitro HAT Assay[12]

Table 2: Cellular Effects of C646

Cell LineEffectConcentrationDurationReference
MCF7 Antiproliferative (IC50)26.09 µM72 h[14]
Prostate Cancer Cells Apoptosis Induction20 µM-[12]
C3H10T1/2 Fibroblasts Reduced H3/H4 Acetylation25 µM1-3 h[9][12]
Pancreatic Cancer Cells Reduced H3K9/18/27ac10-50 µM-[10][11]
Gastric Cancer Cells Inhibition of Viability10 µM24 h[15]
PC-3 (Prostate) H3K27Ac Inhibition (EC50)Modest vs A-4853 h[5]
gADSCs Apoptosis Induction40 µM (IC50)24-72 h[16]

Signaling Pathways Modulated by C646

p300/CBP act as central nodes in numerous signaling pathways by acetylating transcription factors and other regulatory proteins. C646, by inhibiting p300/CBP, can significantly perturb these networks.

a) NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammation and cell survival.[13] The p65/RelA subunit of NF-κB is a known substrate of p300. Acetylation of p65 by p300 enhances its transcriptional activity.[1][13] C646 has been shown to inhibit the NF-κB pathway, reducing the expression of pro-inflammatory genes.[13]

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus IKK IKK Stimulus->IKK activates IkB IkB IKK->IkB phosphorylates IkB_P p-IκB IkB->IkB_P NF_kB NF-κB (p65/p50) NF_kB_nuc NF-κB NF_kB->NF_kB_nuc translocates NF_kB_IkB IκB NF-κB NF_kB_IkB->NF_kB releases Acetylation Acetylation NF_kB_nuc->Acetylation recruits p300_CBP p300/CBP p300_CBP->Acetylation C646 C646 C646->p300_CBP inhibits Target_Gene Pro-inflammatory Gene Expression Acetylation->Target_Gene activates Wnt_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt_Signal Wnt Signal Destruction_Complex Destruction Complex Wnt_Signal->Destruction_Complex inhibits Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin degrades Beta_Catenin_nuc β-catenin Beta_Catenin->Beta_Catenin_nuc accumulates & translocates p300_CBP p300/CBP Beta_Catenin_nuc->p300_CBP recruits Target_Gene Wnt Target Gene Expression Beta_Catenin_nuc->Target_Gene co-activates TCF TCF TCF->Target_Gene binds DNA HAT_Activity HAT Activity p300_CBP->HAT_Activity C646 C646 C646->p300_CBP inhibits HAT_Activity->Target_Gene enables HAT_Assay_Workflow Start Start Prepare_Mix Prepare Reaction Mix (p300, Histone Peptide, C646) Start->Prepare_Mix Pre_Incubate Pre-incubate at 30°C (10 min) Prepare_Mix->Pre_Incubate Initiate Initiate with [14C]-Acetyl-CoA Pre_Incubate->Initiate Incubate Incubate at 30°C (10 min) Initiate->Incubate Quench Quench Reaction (SDS) Incubate->Quench SDS_PAGE SDS-PAGE Separation Quench->SDS_PAGE Analysis PhosphorImager Analysis & Quantification SDS_PAGE->Analysis End End Analysis->End ChIP_Workflow Start Start: Treat Cells with C646 Crosslink Cross-link Proteins to DNA (Formaldehyde) Start->Crosslink Lyse_Shear Cell Lysis & Chromatin Shearing (Sonication) Crosslink->Lyse_Shear IP Immunoprecipitation (Antibody for Ac-Histone) Lyse_Shear->IP Capture Capture Complexes (Protein A/G Beads) IP->Capture Wash Wash Beads Capture->Wash Elute_Reverse Elute & Reverse Cross-links Wash->Elute_Reverse Purify Purify DNA Elute_Reverse->Purify Analysis qPCR Analysis Purify->Analysis End End Analysis->End

References

Foundational

C646: A Technical Guide to its Role and Application in Histone Acetylation Studies

Audience: Researchers, Scientists, and Drug Development Professionals Introduction: Understanding C646 C646 is a potent, cell-permeable, and reversible small molecule inhibitor of the histone acetyltransferase (HAT) acti...

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding C646

C646 is a potent, cell-permeable, and reversible small molecule inhibitor of the histone acetyltransferase (HAT) activity of p300 and its paralog, CREB-binding protein (CBP).[1] It functions as a competitive inhibitor with respect to acetyl-CoA, binding to the Lys-CoA binding pocket of p300.[1] Its selectivity for p300/CBP over other HATs, such as PCAF, GCN5, and MOZ, has established C646 as a critical chemical probe for elucidating the specific roles of p300/CBP in gene regulation, cell signaling, and disease pathogenesis.[1] This guide provides an in-depth overview of C646, its mechanism, quantitative data on its activity, detailed experimental protocols for its use, and its impact on key cellular signaling pathways.

Chemical Properties of C646:

  • Molecular Formula: C₂₄H₁₉N₃O₆[2]

  • Molecular Weight: 445.42 g/mol [1][3]

  • CAS Number: 328968-36-1[1]

  • Solubility: Soluble in DMSO.[1][4]

Quantitative Data on C646 Activity

The efficacy and selectivity of C646 have been quantified across various biochemical and cellular assays. The following tables summarize key data points for easy reference and comparison.

Table 1: Inhibitory Potency and Selectivity of C646

Target Enzyme Inhibition Constant (Ki) IC₅₀ Notes
p300 400 nM[3][4][5][6][7] 1.6 µM[4][8] Competitive inhibition versus Acetyl-CoA in cell-free assays.

| PCAF, GCN5, Rtt109, Sas, MOZ | Not specified | >100 µM (estimated) | Elicits less than 10% inhibition against these HATs.[1] |

Table 2: Antiproliferative Activity of C646 in Cancer Cell Lines

Cell Line Cancer Type IC₅₀ (Cell Viability) Treatment Duration
Kasumi-1, SKNO-1 Acute Myeloid Leukemia (AML), AML1-ETO-positive ~10-20 µM 24-72 hours[9]
PSN1, MIAPaCa2 Pancreatic Cancer ~30-40 µM 72 hours[10][11]
Various Gastric Cancer Lines Gastric Cancer ~10-20 µM 24-72 hours[12][13]
Prostate Cancer Lines Prostate Cancer ~20 µM Not specified[3][14]

| Melanoma & NSCLC Lines | Melanoma, Non-Small Cell Lung Cancer | ~10 µM | Not specified[1] |

Table 3: Cellular Effects of C646 on Histone Acetylation

Cell Line C646 Concentration Effect on Histone Marks Notes
C3H 10T1/2 (Mouse Fibroblasts) 25 µM Reduction in global H3 and H4 acetylation.[3] Abrogates TSA-induced hyperacetylation.[3]
PSN1, MIAPaCa2 (Pancreatic) 10-50 µM Dose-dependent decrease in H3K9ac, H3K18ac, H3K27ac.[10]
Gastric Cancer Cell Lines 10 µM Significant reduction in acetylated Histone H3 (Ac-H3).[12][13]

| RAW264.7 (Murine Macrophages) | 7-30 µM | Counterintuitive slight increase in H3 acetylation.[5][7] | At concentrations ≥7 µM, C646 also inhibits HDACs.[5][7] |

Signaling Pathways Modulated by C646

p300/CBP are crucial co-activators for a multitude of transcription factors, integrating various signaling pathways to control gene expression. By inhibiting p300/CBP, C646 can significantly alter these pathways, which is particularly relevant in cancer and inflammation research.

Key Affected Pathways:

  • NF-κB Pathway: p300 acetylates the p65 subunit of NF-κB, enhancing its transcriptional activity.[15] C646 treatment can inhibit this process, leading to the downregulation of pro-inflammatory and survival genes.[5][15] This makes C646 a valuable tool for studying inflammatory diseases and cancers with constitutive NF-κB activation.[5][7]

  • p53 Pathway: Acetylation of p53 by p300/CBP is critical for its stability and activation as a tumor suppressor. The effect of C646 on this pathway can be context-dependent, but it has been shown to augment p53 protein levels in some cancer cells.[6]

  • Androgen Receptor (AR) Signaling: In prostate cancer, p300/CBP are co-activators for the AR.[15] C646 treatment has been shown to interfere with AR function and induce apoptosis in both androgen-sensitive and castration-resistant prostate cancer cells.[3][15]

  • Hypoxia-Inducible Factor (HIF-1α) Pathway: p300/CBP are required for the transcriptional activity of HIF-1α, a key regulator of the cellular response to hypoxia, which is often implicated in tumor progression.[16]

G cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus IKK IKK Activation Stimulus->IKK Activates IkBa IκBα Phosphorylation & Degradation IKK->IkBa Phosphorylates NFkB_dimer NF-κB Dimer (p65/p50) IkBa->NFkB_dimer Releases NFkB_active Active NF-κB (p65/p50) NFkB_dimer->NFkB_active Translocates NFkB_inactive Inactive Complex (p65/p50)-IκBα NFkB_inactive->NFkB_dimer Acetylation p65 Acetylation NFkB_active->Acetylation DNA DNA Binding NFkB_active->DNA Binds to p300 p300/CBP p300->Acetylation Mediates Acetylation->DNA Enhances Gene_Tx Pro-inflammatory Gene Transcription DNA->Gene_Tx Initiates C646 C646 C646->p300 Inhibits

Caption: C646 inhibits p300/CBP-mediated acetylation of NF-κB.

Detailed Experimental Protocols

The following protocols provide a framework for studying the effects of C646. Concentrations and incubation times should be optimized for specific cell types and experimental goals.

Western Blotting for Histone Acetylation Changes

This protocol is used to assess global changes in histone acetylation levels following C646 treatment.

Methodology:

  • Cell Culture and Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat cells with desired concentrations of C646 (e.g., 10-50 µM) or DMSO (vehicle control) for a specified duration (e.g., 6, 24, or 48 hours).[11][13]

  • Histone Extraction:

    • Harvest cells and wash with ice-cold PBS.

    • Lyse cells in a Triton-based buffer (e.g., 0.5% Triton X-100 in PBS with protease inhibitors) on ice for 10 minutes to release nuclei.[17]

    • Centrifuge to pellet the nuclei (e.g., 1,000 x g for 10 min at 4°C).[17]

    • Resuspend the nuclear pellet in 0.2 N HCl and incubate overnight at 4°C with gentle rotation to extract acid-soluble proteins (histones).[17]

    • Centrifuge at high speed to pellet debris and collect the supernatant containing histones.

  • Protein Quantification: Determine the protein concentration of the histone extracts using a Bradford or BCA assay.

  • SDS-PAGE and Transfer:

    • Mix 15-20 µg of histone extract with 5x SDS loading buffer and denature at 96°C for 10 minutes.[18]

    • Load samples onto a 15% SDS-polyacrylamide gel and run at 100 V until adequate separation is achieved.[18][19]

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for an acetylated histone mark (e.g., anti-acetyl-H3K27, anti-acetyl-H3K9) or total histone H3 (as a loading control) overnight at 4°C.[13]

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash three times with TBST and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

G A 1. Cell Treatment Treat cells with C646 or DMSO vehicle. B 2. Cell Lysis & Histone Extraction Isolate nuclei and perform acid extraction. A->B C 3. Protein Quantification Determine histone concentration. B->C D 4. SDS-PAGE Separate histone proteins by size. C->D E 5. Western Transfer Transfer proteins to a PVDF membrane. D->E F 6. Immunoblotting Probe with specific antibodies for Ac-Histones & Total Histones. E->F G 7. Detection Visualize bands using ECL. F->G H 8. Analysis Quantify band intensity relative to loading control. G->H

Caption: Workflow for Western Blot analysis of histone acetylation.
Chromatin Immunoprecipitation (ChIP) Assay

ChIP is used to determine if C646 treatment alters histone acetylation at specific genomic loci, such as gene promoters.

Methodology:

  • Cell Treatment and Cross-linking:

    • Treat ~1-5 x 10⁷ cells with C646 (e.g., 40 µM for 48 hours) or DMSO.[11]

    • Add formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA.[17]

    • Quench the reaction by adding glycine to a final concentration of 0.125 M.[17]

  • Cell Lysis and Chromatin Shearing:

    • Harvest cells, wash with cold PBS, and lyse to release nuclei.[17]

    • Resuspend nuclei in a shearing buffer (e.g., containing SDS) and sonicate the chromatin to an average fragment size of 200-1000 bp.[11][20] Verify fragment size on an agarose gel.

  • Immunoprecipitation (IP):

    • Pre-clear the chromatin lysate with Protein A/G beads.

    • Save a small aliquot of the lysate as the "Input" control.

    • Incubate the remaining lysate overnight at 4°C with an antibody specific for an acetylated histone (e.g., anti-H3K27ac) or a negative control IgG.[11]

    • Add Protein A/G beads to capture the antibody-protein-DNA complexes.

  • Washes and Elution:

    • Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.

    • Elute the chromatin complexes from the beads.

  • Reverse Cross-links and DNA Purification:

    • Add NaCl and incubate at 65°C for several hours to reverse the formaldehyde cross-links.

    • Treat with RNase A and Proteinase K to remove RNA and protein.

    • Purify the DNA using phenol-chloroform extraction or a DNA purification kit.

  • Analysis:

    • Use quantitative PCR (qPCR) with primers specific to the promoter region of a target gene to quantify the enrichment of acetylated histones.[11] Normalize the IP signal to the input control.

G A 1. Cross-linking Treat cells with C646, then fix with formaldehyde. B 2. Chromatin Shearing Lyse cells and sonicate DNA to 200-1000 bp fragments. A->B C 3. Immunoprecipitation Incubate with anti-acetyl-histone antibody. B->C D 4. Isolate Complexes Capture antibody-chromatin complexes with beads. C->D E 5. Reverse Cross-links Elute complexes and reverse formaldehyde cross-links. D->E F 6. DNA Purification Purify the immunoprecipitated DNA. E->F G 7. qPCR Analysis Quantify enrichment at specific gene promoters. F->G

Caption: Experimental workflow for Chromatin Immunoprecipitation (ChIP).
Cell Viability Assay (MTS/MTT)

This assay measures the effect of C646 on cell proliferation and metabolic activity.

Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1,500-8,000 cells per well and allow them to attach overnight.[10][21]

  • C646 Treatment: Add various concentrations of C646 (e.g., 10-50 µM) to the wells.[10] Include a vehicle-only (DMSO) control.

  • Incubation: Incubate the plate for a desired period (e.g., 24, 48, 72 hours) at 37°C.[10][22]

  • Reagent Addition: Add MTS or MTT reagent to each well and incubate for 1-4 hours at 37°C.[21][22] Viable cells with active metabolism will convert the reagent into a colored formazan product.

  • Absorbance Measurement: If using MTT, add a solubilizing agent (like DMSO) to dissolve the formazan crystals.[22] Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.[21][22]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC₅₀ value.

G A 1. Cell Seeding Plate cells in 96-well plates. B 2. C646 Treatment Add serial dilutions of C646. A->B C 3. Incubation Incubate for 24, 48, or 72 hours. B->C D 4. Add MTS/MTT Reagent Metabolically active cells convert reagent to formazan. C->D E 5. Measure Absorbance Quantify formazan product with a plate reader. D->E F 6. Calculate Viability Determine cell viability relative to control to find IC₅₀. E->F

Caption: Workflow for assessing cell viability after C646 treatment.

Considerations for Use

  • Selectivity: While C646 is highly selective for p300/CBP over other HATs, researchers should be aware of potential off-target effects.[1] Notably, at concentrations of 7 µM and higher, C646 has been reported to inhibit histone deacetylases (HDACs), which could lead to complex or counterintuitive results, such as an increase in histone acetylation in some contexts.[5][7]

  • Applications: C646 is extensively used as a pharmacological probe to study the biological functions of p300/CBP.[3] Its ability to induce cell cycle arrest, apoptosis, and autophagy has made it a valuable tool in cancer research, with demonstrated anti-tumor effects in models of leukemia, pancreatic cancer, gastric cancer, and prostate cancer.[3][9][11][12] It is also being explored for its anti-inflammatory properties.[5][23]

Conclusion

C646 is an indispensable tool for the specific inhibition of p300/CBP histone acetyltransferases. Its well-characterized mechanism of action and defined potency allow researchers to dissect the precise roles of these enzymes in health and disease. By employing the standardized protocols and understanding the quantitative data presented in this guide, scientists and drug development professionals can effectively leverage C646 to investigate the complex interplay of histone acetylation in cellular signaling and explore its therapeutic potential.

References

Exploratory

C646 as a Chemical Probe for p300: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of C646, a widely used small molecule inhibitor of the histone acetyltransferase p300. This document...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of C646, a widely used small molecule inhibitor of the histone acetyltransferase p300. This document details its mechanism of action, biochemical and cellular activities, and selectivity profile. It also provides detailed experimental protocols for key assays and discusses the critical considerations for its use as a chemical probe in research and drug development.

Introduction to p300 and the Role of C646

The E1A-binding protein p300 (also known as EP300 or KAT3B) is a crucial transcriptional co-activator and histone acetyltransferase (HAT). p300 plays a pivotal role in a myriad of cellular processes, including gene regulation, cell cycle control, differentiation, and apoptosis, by acetylating histone and non-histone proteins.[1] Its dysregulation is implicated in various diseases, most notably cancer.

C646 is a cell-permeable, reversible, and competitive inhibitor of the p300 histone acetyltransferase.[2] It was identified through a structure-based in silico screening approach and has since become a valuable tool for elucidating the biological functions of p300. C646 competes with the acetyl-CoA substrate for the Lys-CoA binding pocket of p300.[2]

Biochemical and Cellular Activity of C646

Potency and Efficacy

C646 is a potent inhibitor of p300 with a reported inhibitory constant (Ki) of 400 nM in cell-free assays.[3][4] In cellular contexts, C646 has been shown to effectively reduce histone acetylation and inhibit cell growth in various cancer cell lines.

Table 1: In Vitro and Cellular Potency of C646 against p300/CBP

Assay TypeTargetParameterValueReference
Cell-free HAT assayp300Ki400 nM[3][4]
In vitro HAT assayp300% Inhibition (at 10 µM)86%[4]
Pancreatic Cancer Cells (PSN1, MIAPaCa2)Histone H3 AcetylationEffective Concentration20-30 µM
Gastric Cancer Cell Lines (SGC-7901, MKN45, MGC-803, BGC-823, KATO III)Cell ViabilityIC50Not specified[5]
Lymphoma Cells (SU-DHL-10)Cell ProliferationIC5012.15 µM[2]
Selectivity Profile

C646 exhibits selectivity for p300 and its close homolog CREB-binding protein (CBP) over other histone acetyltransferases. However, at higher concentrations, off-target effects have been observed.

Table 2: Selectivity of C646 Against Other Acetyltransferases and Off-Target Enzymes

Enzyme FamilyEnzymeActivityConcentrationReference
Histone Acetyltransferases (HATs)PCAF<10% inhibitionNot specified[2]
GCN5<10% inhibitionNot specified[2]
MOZNot specifiedNot specified[6]
Histone Deacetylases (HDACs)HDAC1No inhibition≥ 7 µM[6]
HDAC2Inhibition≥ 7 µM[6]
HDAC3Inhibition≥ 7 µM[6]
HDAC6Inhibition≥ 7 µM[6]
HDAC8Inhibition≥ 7 µM[6]

Mechanism of Action and Signaling Pathways

C646 exerts its biological effects by inhibiting the acetyltransferase activity of p300, thereby modulating the acetylation status of histones and other proteins. This leads to alterations in gene expression and affects various signaling pathways crucial for cell fate.

Inhibition of Histone Acetylation

By blocking p300/CBP, C646 reduces the acetylation of histone H3 at lysines 18 and 27 (H3K18ac and H3K27ac), which are key marks for active enhancers and promoters.

C646 C646 p300 p300 C646->p300 Inhibits AcetylatedH3 Acetylated Histone H3 (H3K18ac, H3K27ac) p300->AcetylatedH3 Acetylates AcetylCoA Acetyl-CoA AcetylCoA->p300 HistoneH3 Histone H3 HistoneH3->p300 GeneExpression Altered Gene Expression AcetylatedH3->GeneExpression cluster_0 Signaling Pathways Modulated by C646 cluster_1 NF-κB Pathway cluster_2 p53 Pathway cluster_3 TGF-β Pathway C646 C646 p300_inhibition p300/CBP Inhibition C646->p300_inhibition NFkB NF-κB p300_inhibition->NFkB Inhibits p53 p53 p300_inhibition->p53 Modulates Smad3 Smad3 p300_inhibition->Smad3 Inhibits ProInflammatory_Genes Pro-inflammatory Gene Expression NFkB->ProInflammatory_Genes Activates Apoptosis_Arrest Apoptosis & Cell Cycle Arrest p53->Apoptosis_Arrest Induces TGFb TGF-β TGFb->Smad3 EMT Epithelial-Mesenchymal Transition (EMT) Smad3->EMT start Start: Cell Lysate preclear Pre-clear with Beads start->preclear add_ab Add anti-p300 Antibody preclear->add_ab incubate_ab Incubate Overnight add_ab->incubate_ab add_beads Add Protein A/G Beads incubate_ab->add_beads incubate_beads Incubate add_beads->incubate_beads wash Wash Beads incubate_beads->wash elute Elute p300 wash->elute end End: Purified p300 elute->end cluster_0 Considerations for Using C646 cluster_1 Best Practices C646_Use C646 as a p300 Probe OnTarget On-Target Effects (p300 Inhibition) C646_Use->OnTarget OffTarget Off-Target Effects (HDACs, etc.) C646_Use->OffTarget Covalent Covalent Modification C646_Use->Covalent BestPractices Experimental Design Concentration Use Lowest Effective Concentration BestPractices->Concentration Orthogonal Use Orthogonal Approaches (e.g., siRNA) BestPractices->Orthogonal Control Include Negative Control BestPractices->Control CETSA Confirm Target Engagement (CETSA) BestPractices->CETSA

References

Foundational

Understanding the Selectivity of C646 for p300/CBP: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth examination of C646, a widely used small molecule inhibitor, and its selectivity for the highly homologous histone acetyltra...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of C646, a widely used small molecule inhibitor, and its selectivity for the highly homologous histone acetyltransferases (HATs), p300 (also known as EP300 or KAT3B) and CREB-binding protein (CBP or CREBBP). As crucial transcriptional co-activators, p300 and CBP are implicated in a vast array of cellular processes, and their dysregulation is linked to various diseases, most notably cancer. C646 has emerged as a key chemical probe for elucidating the biological functions of these enzymes and as a foundational compound for therapeutic development.

Mechanism of Action and Selectivity Profile

C646 is a cell-permeable, pyrazolone-containing compound that acts as a potent and reversible inhibitor of the HAT activity of p300 and CBP.[1][2][3] It functions through a competitive mechanism, vying with the cofactor acetyl-CoA for binding to the enzyme's active site.[2][4] This mode of action prevents the transfer of acetyl groups to histone and non-histone protein substrates, thereby modulating gene expression and other cellular signaling events.

The selectivity of C646 is a critical aspect of its utility as a chemical probe. It was identified through virtual ligand screening and has been shown to be highly selective for p300/CBP over other related histone acetyltransferases.[1][2]

Quantitative Potency and Selectivity

The inhibitory activity of C646 has been quantified in various biochemical and cellular assays. The key parameters, inhibition constant (Ki) and half-maximal inhibitory concentration (IC50), demonstrate its potency against p300/CBP and its selectivity against other HATs.

Target EnzymeInhibition Constant (Ki)IC50Assay TypeReference
p300 400 nM1.6 µMCell-free (Radioactive)[1][5]
p300 400 nM-Cell-free[6][7]
CBP -0.6 - 0.9 µMCell-free[8]

Table 1: Potency of C646 against p300 and CBP.

Enzyme FamilyOff-Target EnzymeInhibition at 10 µM C646Reference
HAT PCAF< 10%[2][3]
HAT GCN5< 10%[2][3]
HAT MOZ< 10%[2][3]
HAT Rtt109< 10%[3]
HAT Sas< 10%[3]
HAT KAT8No inhibition[9]
Other Serotonin N-acetyltransferase< 10%[3]

Table 2: Selectivity of C646 against other histone acetyltransferases.

It is important to note that while highly selective among HATs, some studies have reported off-target effects at higher concentrations. For instance, C646 was found to inhibit histone deacetylases (HDACs) at concentrations of 7 µM and higher.[9] This underscores the importance of using C646 at appropriate concentrations to ensure on-target activity.

Structural Basis of Selectivity

The selective binding of C646 to the p300 active site is governed by specific molecular interactions. C646 binds as the Z-isomer and forms crucial hydrogen bonds with the side chains of amino acid residues Thr1411, Tyr1467, Trp1466, and Arg1410 within the p300 catalytic domain.[1][5] These interactions effectively occupy the acetyl-CoA binding pocket, preventing the natural cofactor from binding and thus inhibiting the enzyme's catalytic activity.[2] Studies using site-directed mutants of p300 have confirmed the importance of these residues in conferring the inhibitor's potency.[1][5]

cluster_p300 p300/CBP Active Site p300 p300/CBP Enzyme acetylated_histone Acetylated Histone (Product) p300->acetylated_histone Catalyzes Acetylation acetyl_coa Acetyl-CoA (Substrate) acetyl_coa->p300 Binds to Active Site c646 C646 (Inhibitor) c646->p300 Competitively Binds to Active Site histone Histone Substrate histone->p300

Competitive inhibition of p300/CBP by C646.

Key Experimental Protocols

The characterization of C646's selectivity relies on a combination of biochemical and cellular assays. These experiments are designed to measure direct enzyme inhibition and confirm target engagement within a biological context.

Biochemical Assay: Radioactive Histone Acetyltransferase Assay

This assay directly measures the enzymatic activity of p300/CBP by quantifying the transfer of a radiolabeled acetyl group from [¹⁴C]-acetyl-CoA to a histone substrate.

Methodology:

  • Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 20 mM HEPES pH 7.9, 5 mM DTT, 80 µM EDTA, 40 µg/ml BSA).[7]

  • Enzyme and Substrate Addition: To the buffer, add recombinant p300 or CBP enzyme (e.g., 5 nM), and a histone peptide substrate (e.g., 100 µM H4-15 peptide).[7]

  • Inhibitor Incubation: Add C646 over a range of concentrations. A DMSO control is run in parallel, ensuring the final DMSO concentration is constant across all reactions (<5%).[7]

  • Pre-incubation: Incubate the mixture at 30°C for 10 minutes to allow the inhibitor to bind to the enzyme.[7]

  • Reaction Initiation: Start the reaction by adding [¹⁴C]-acetyl-CoA.

  • Reaction Quenching: After a defined period (e.g., 10-20 minutes), stop the reaction by spotting the mixture onto P81 phosphocellulose filter paper and immersing it in a wash buffer.

  • Washing: Wash the filter papers multiple times to remove unincorporated [¹⁴C]-acetyl-CoA.

  • Detection: Measure the radioactivity retained on the filter paper using a scintillation counter. The amount of radioactivity is proportional to the HAT activity.

  • Data Analysis: Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

prep 1. Prepare Reaction Mix (Buffer, p300/CBP, Histone) add_c646 2. Add C646 (or DMSO) at various concentrations prep->add_c646 pre_incubate 3. Pre-incubate at 30°C add_c646->pre_incubate start_rxn 4. Initiate with [¹⁴C]-Acetyl-CoA pre_incubate->start_rxn quench 5. Quench reaction on P81 filter paper start_rxn->quench wash 6. Wash filters to remove unbound [¹⁴C]-Acetyl-CoA quench->wash detect 7. Measure radioactivity via scintillation counting wash->detect analyze 8. Calculate IC50 detect->analyze

Workflow for a radioactive HAT activity assay.
Cellular Assay: Western Blot for Histone Acetylation

This assay assesses the ability of C646 to inhibit p300/CBP activity within cells by measuring changes in the acetylation levels of specific histone lysine residues, such as H3K27ac, a known mark deposited by p300/CBP.[6][10]

Methodology:

  • Cell Culture and Treatment: Plate a suitable cell line (e.g., HEK293T, MCF7) and allow them to adhere.[10] Treat the cells with varying concentrations of C646 (and a DMSO vehicle control) for a specified duration (e.g., 12-24 hours).[6]

  • Cell Lysis: Wash the cells with PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and deacetylase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the acetylated histone mark of interest (e.g., anti-H3K27ac).

    • Wash the membrane and then incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Incubate the membrane with a primary antibody for a loading control (e.g., anti-Total Histone H3 or anti-Actin).

  • Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize the acetyl-histone signal to the loading control to determine the dose-dependent effect of C646 on histone acetylation.

treat_cells 1. Treat cells with C646 (dose-response) lyse 2. Lyse cells and quantify protein treat_cells->lyse sds_page 3. Separate proteins by SDS-PAGE lyse->sds_page transfer 4. Transfer proteins to membrane sds_page->transfer immunoblot 5. Immunoblot with antibodies (e.g., anti-H3K27ac, anti-H3) transfer->immunoblot detect 6. Detect with chemiluminescence immunoblot->detect analyze 7. Quantify band intensity (H3K27ac vs Total H3) detect->analyze

Workflow for Western blot analysis of histone acetylation.
Cellular Target Engagement Assay: CETSA

The Cellular Thermal Shift Assay (CETSA) is a powerful method to verify that a compound physically binds to its intended target inside the complex environment of a cell.[11][12] The principle is that ligand binding stabilizes the target protein, increasing its resistance to heat-induced denaturation.

Methodology:

  • Cell Treatment: Treat intact cells with C646 or a vehicle control.

  • Heating: Heat aliquots of the treated cells across a range of temperatures.

  • Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction (containing non-denatured proteins) from the precipitated, denatured proteins by centrifugation.

  • Protein Detection: Analyze the amount of soluble p300/CBP remaining at each temperature using Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble protein against temperature. A shift in the melting curve to a higher temperature in the C646-treated samples compared to the control indicates target engagement.

Modulation of p300/CBP-Dependent Signaling Pathways

p300 and CBP act as critical signaling hubs, integrating inputs from multiple pathways to regulate gene expression programs that control cell proliferation, differentiation, and apoptosis.[13][14] By inhibiting these co-activators, C646 can profoundly impact these pathways.

NF-κB Pathway: The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation and cell survival.[13] The p65 subunit of NF-κB is a direct substrate of p300/CBP. Acetylation of p65 by p300/CBP enhances its transcriptional activity.[9] C646 has been shown to decrease pro-inflammatory gene expression by inhibiting NF-κB activity, presumably by blocking p65 acetylation.[1][9]

Wnt/β-catenin Pathway: The Wnt signaling pathway is crucial for embryogenesis and tissue homeostasis, and its aberrant activation is a hallmark of many cancers.[13] p300 and CBP can act as co-activators for β-catenin, the key effector of the pathway, to drive the expression of Wnt target genes.[15] However, they can also repress Wnt signaling through direct interaction with TCF transcription factors.[15] Inhibition of the p300/CBP-β-catenin interaction is a key strategy for targeting Wnt-driven cancers.[13]

Other Pathways: C646 has been shown to induce apoptosis and cell cycle arrest in various cancer cell lines.[16] This is achieved by interfering with pathways such as the androgen receptor (AR) pathway in prostate cancer and by disrupting the association of RNA polymerase II with inducible genes.[7]

cluster_pathway Simplified NF-κB Signaling stimulus Inflammatory Stimulus (e.g., TNFα, LPS) ikb_nfkb IκB-NFκB (Inactive Complex) stimulus->ikb_nfkb IKK activation, IκB degradation nfkb NF-κB (p65/p50) (Active) ikb_nfkb->nfkb Releases nucleus Nucleus nfkb->nucleus Translocation p300_cbp p300/CBP acetylation Acetylation of p65 p300_cbp->acetylation Catalyzes gene_expr Pro-inflammatory Gene Expression c646 C646 c646->p300_cbp Inhibits acetylation->gene_expr Enhances Transcription

Inhibition of the NF-κB pathway by C646.

References

Exploratory

The Impact of C646 on the NF-κB Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides an in-depth analysis of the mechanism and effects of C646, a potent and selective small molecule inhibitor of the p30...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the mechanism and effects of C646, a potent and selective small molecule inhibitor of the p300/CREB-binding protein (CBP) histone acetyltransferases (HATs), on the nuclear factor-kappa B (NF-κB) signaling pathway. The NF-κB pathway is a critical regulator of inflammatory responses and is implicated in the pathogenesis of numerous diseases, including cancer.[1][2][3] C646 modulates NF-κB activity by inhibiting the acetylation of the p65/RelA subunit, thereby attenuating the transcription of pro-inflammatory genes.[4] This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the signaling pathways and experimental workflows to facilitate a comprehensive understanding of C646's role as a modulator of NF-κB signaling.

Introduction to C646 and the NF-κB Signaling Pathway

C646 is a cell-permeable, reversible, and competitive inhibitor of the p300/CBP family of histone acetyltransferases.[5][6] It exhibits a high degree of selectivity for p300/CBP over other HATs such as PCAF, GCN5, and MOZ.[5] The p300/CBP proteins are crucial transcriptional co-activators that play a pivotal role in regulating gene expression through the acetylation of histone and non-histone proteins.[4][7]

The NF-κB family of transcription factors are key mediators of the immune and inflammatory responses.[1][2] In unstimulated cells, NF-κB dimers, most commonly the p50/p65 heterodimer, are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[8] Upon stimulation by various signals, such as inflammatory cytokines or pathogens, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation.[8][9][10] This allows the p50/p65 heterodimer to translocate to the nucleus, where it binds to specific DNA sequences and recruits co-activators, including p300/CBP, to initiate the transcription of target genes.[4][11] The acetylation of the p65 subunit by p300/CBP is a critical post-translational modification that enhances its transcriptional activity.[4]

Mechanism of Action of C646 on NF-κB Signaling

C646 exerts its inhibitory effect on the NF-κB pathway primarily by targeting the HAT activity of p300/CBP. By preventing the acetylation of key lysine residues on the p65 subunit, C646 diminishes the transcriptional efficacy of NF-κB.

The Canonical NF-κB Signaling Pathway and C646 Intervention

The following diagram illustrates the canonical NF-κB signaling pathway and highlights the point of intervention by C646.

NF_kappa_B_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus (e.g., TNFα, LPS) Receptor Receptor Stimulus->Receptor IKK_complex IKK Complex Receptor->IKK_complex activates IkappaB IκBα IKK_complex->IkappaB phosphorylates NFkappaB_IkappaB p50/p65-IκBα Complex IkappaB->NFkappaB_IkappaB Proteasome Proteasome IkappaB->Proteasome ubiquitination & degradation NFkappaB_inactive p50/p65 NFkappaB_inactive->NFkappaB_IkappaB NFkappaB_active p50/p65 NFkappaB_inactive->NFkappaB_active NFkappaB_active_translocation Nuclear Translocation NFkappaB_IkappaB->NFkappaB_inactive releases DNA κB DNA Site NFkappaB_active->DNA binds Acetylation p65 Acetylation NFkappaB_active->Acetylation Target_Genes Pro-inflammatory Gene Transcription (TNFα, IL-6, etc.) DNA->Target_Genes activates p300_CBP p300/CBP p300_CBP->Acetylation mediates C646 C646 C646->p300_CBP inhibits Acetylation->Target_Genes enhances NFkappaB_active_translocation->NFkappaB_active

Figure 1: C646 inhibits NF-κB signaling by blocking p300/CBP-mediated p65 acetylation.

As depicted in Figure 1, C646 directly inhibits p300/CBP, preventing the acetylation of the p65 subunit of NF-κB in the nucleus. This acetylation, particularly on lysines 218, 221, and 310, is known to increase the transcriptional activity of p65.[4] Consequently, the inhibition of this process by C646 leads to a reduction in the expression of NF-κB target genes.

Off-Target Effects and Selectivity

It is important to note that while C646 is a potent p300/CBP inhibitor, some studies have reported a lack of selectivity at higher concentrations. For instance, C646 has been observed to inhibit histone deacetylases (HDACs) at concentrations of 7 μM and higher.[4][12] This could lead to complex cellular effects, as HDAC inhibition can have broad consequences on gene expression. Additionally, in some cellular contexts, C646 treatment has paradoxically resulted in an increase in the acetylation of certain histone residues, such as H3K9.[13][14] This has been attributed to a compensatory upregulation of other HATs like TIP60 and PCAF.[13][14] These findings underscore the importance of careful dose-response studies and consideration of the specific cellular context when interpreting experimental results.

Quantitative Data on C646's Effect on NF-κB Signaling

The following tables summarize the quantitative data available from preclinical studies on the inhibitory effects of C646.

Table 1: Inhibitory Potency of C646

ParameterValueTargetReference
Ki400 nM (0.4 µM)p300 Histone Acetyltransferase[4][5][6][12]

Table 2: Effective Concentrations of C646 in Cellular Assays

EffectCell LineConcentrationReference
Significant inhibition of NF-κB promoter activityRAW-Blue murine macrophages≥ 15 µM[4]
Dose-dependent decrease in TNFα gene expressionRAW264.7 murine macrophagesSignificant at 30 µM[4]
Inhibition of histone H3 acetylationPancreatic cancer cell lines (PSN1, MIAPaCa2)10-50 µM[15]
Induction of apoptosisAML1-ETO-positive AML cellsLower doses compared to AE-negative cells[16]

Experimental Protocols

This section provides an overview of key experimental methodologies used to investigate the effects of C646 on the NF-κB signaling pathway.

General Experimental Workflow

The diagram below outlines a typical workflow for assessing the impact of C646 on NF-κB activity and target gene expression.

Experimental_Workflow start Start cell_culture Cell Culture (e.g., RAW264.7 macrophages) start->cell_culture treatment Treatment with C646 (various concentrations) cell_culture->treatment stimulation Stimulation with (e.g., LPS, TNFα) treatment->stimulation harvest Cell Harvest stimulation->harvest analysis Downstream Analysis harvest->analysis qpcr RT-qPCR for Target Gene Expression analysis->qpcr western Western Blot for Protein Levels & Acetylation analysis->western reporter NF-κB Reporter Assay analysis->reporter chip ChIP Assay for Protein-DNA Binding analysis->chip end End qpcr->end western->end reporter->end chip->end

Figure 2: A generalized workflow for studying the effects of C646 on NF-κB signaling.
NF-κB Reporter Assay

This assay quantifies the transcriptional activity of NF-κB.

  • Cell Line: RAW-Blue™ cells (InvivoGen) are murine macrophages that express a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.

  • Protocol:

    • Seed RAW-Blue™ cells in a 96-well plate.

    • Pre-treat the cells with varying concentrations of C646 or vehicle control (e.g., DMSO) for a specified duration (e.g., 16 hours).[4]

    • Stimulate the cells with an NF-κB activator, such as lipopolysaccharide (LPS) and interferon-gamma (IFNγ) (e.g., 10 ng/mL each), for a further period (e.g., 4 hours) in the continued presence of C646.[4]

    • Collect the cell culture supernatant.

    • Measure SEAP activity using a suitable detection reagent (e.g., QUANTI-Blue™) and a spectrophotometer.

    • Normalize the results to a control group to determine the percentage of NF-κB inhibition.

Quantitative Real-Time PCR (RT-qPCR)

RT-qPCR is used to measure the mRNA levels of NF-κB target genes.

  • Protocol:

    • Treat cells (e.g., RAW264.7) with C646 and/or an inflammatory stimulus as described above.

    • Isolate total RNA using a suitable kit (e.g., TRIzol reagent).

    • Synthesize cDNA from the RNA using a reverse transcription kit.

    • Perform qPCR using gene-specific primers for target genes (e.g., TNFα, IL6, NOS2) and a housekeeping gene for normalization (e.g., GAPDH, ACTB).

    • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

Western Blotting

Western blotting is employed to analyze the levels of total and post-translationally modified proteins in the NF-κB pathway.

  • Protocol:

    • Prepare whole-cell lysates or nuclear/cytoplasmic fractions from treated cells.

    • Determine protein concentration using a BCA or Bradford assay.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies against proteins of interest (e.g., phospho-IκBα, total IκBα, p65, acetylated-p65, acetylated histones, loading control like β-actin or GAPDH).

    • Wash the membrane and incubate with a corresponding HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify band intensities using densitometry software.

Chromatin Immunoprecipitation (ChIP) Assay

ChIP assays are used to determine the binding of specific proteins, such as p65 or acetylated histones, to the promoter regions of NF-κB target genes.

  • Protocol:

    • Treat cells with C646 and/or an inflammatory stimulus.

    • Cross-link proteins to DNA using formaldehyde.

    • Lyse the cells and sonicate the chromatin to shear the DNA into smaller fragments.

    • Immunoprecipitate the protein-DNA complexes using an antibody specific to the protein of interest (e.g., anti-p65, anti-acetyl-H3K27).

    • Reverse the cross-links and purify the immunoprecipitated DNA.

    • Quantify the amount of target DNA (promoter regions of NF-κB target genes) using qPCR.

    • Results are typically expressed as a percentage of the input chromatin.

Conclusion

C646 is a valuable research tool for investigating the role of p300/CBP and protein acetylation in the NF-κB signaling pathway. By inhibiting the HAT activity of p300/CBP, C646 effectively reduces the transcriptional activity of NF-κB and suppresses the expression of pro-inflammatory genes.[4][7] The quantitative data and experimental protocols provided in this guide offer a framework for designing and interpreting studies aimed at elucidating the intricate regulatory mechanisms of NF-κB signaling. However, researchers should remain mindful of the potential for off-target effects, particularly at higher concentrations, and consider the cellular context when evaluating the effects of C646. Further research into the development of even more specific p300/CBP inhibitors will be crucial for translating these findings into therapeutic applications for inflammatory diseases and cancer.

References

Foundational

The Impact of C646 on Gene Transcription: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals C646 is a potent and selective small molecule inhibitor of the p300/CBP family of histone acetyltransferases (HATs), crucial regulators of gene transcriptio...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

C646 is a potent and selective small molecule inhibitor of the p300/CBP family of histone acetyltransferases (HATs), crucial regulators of gene transcription. This guide provides an in-depth exploration of the molecular mechanisms of C646, its impact on various signaling pathways, and detailed experimental protocols for its study.

Core Mechanism of Action

C646 acts as a competitive inhibitor of the histone acetyltransferase p300 and its close homolog, CREB-binding protein (CBP), with a reported inhibition constant (Ki) of 400 nM.[1][2] By binding to the HAT domain, C646 blocks the transfer of acetyl groups from acetyl-CoA to lysine residues on histone tails and other protein substrates. This inhibition of acetylation, particularly on histone H3 at lysines 9, 18, and 27 (H3K9ac, H3K18ac, H3K27ac), leads to a more condensed chromatin structure, rendering gene promoters less accessible to transcription factors and the transcriptional machinery, ultimately resulting in the repression of gene expression.[3][4]

While its primary mechanism is the inhibition of p300/CBP, some studies have noted that at higher concentrations (starting from 7 μM), C646 can also exhibit inhibitory effects on histone deacetylases (HDACs), which could lead to a paradoxical increase in global histone acetylation.[5][6] This highlights the importance of careful dose-response studies to delineate its precise effects in experimental systems.

Impact on Key Signaling Pathways

The inhibitory action of C646 on p300/CBP has profound effects on numerous signaling pathways that are critical in both normal physiology and disease states.

The NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response. The transcriptional activity of the p65 subunit of NF-κB is enhanced by p300/CBP-mediated acetylation.[5] By inhibiting p300/CBP, C646 effectively reduces the acetylation of p65, thereby dampening the expression of pro-inflammatory genes.[5][6][7]

NFkB_Pathway C646 Inhibition of the NF-κB Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, IFNγ) IKK IKK Complex Inflammatory_Stimuli->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IKK->NFkB releases NFkB_nucleus NF-κB (p65/p50) NFkB->NFkB_nucleus translocates to p300_CBP p300/CBP NFkB_nucleus->p300_CBP recruits Gene_Transcription Pro-inflammatory Gene Transcription (TNFα, iNOS, IL-1β) NFkB_nucleus->Gene_Transcription binds to DNA Acetylation Acetylation p300_CBP->Acetylation mediates C646 C646 C646->p300_CBP inhibits Acetylation->Gene_Transcription activates Nucleus Nucleus

Caption: C646 inhibits NF-κB mediated pro-inflammatory gene transcription.

Cancer-Related Pathways

C646 has demonstrated significant anti-neoplastic effects in various cancer models by impinging on pathways essential for cell survival, proliferation, and invasion.[8][9] Treatment with C646 has been shown to downregulate the expression of key proteins such as c-Met, Akt, and Bcl-2, while upregulating the pro-apoptotic protein Bax.[8][9] Furthermore, it can induce cell cycle arrest by inhibiting the expression of cell cycle-associated genes like Cyclin B1 and CDK1.[3]

Cancer_Pathway Impact of C646 on Cancer Cell Pathways p300_CBP p300/CBP Histone_Acetylation Histone Acetylation (H3K9ac, H3K27ac) p300_CBP->Histone_Acetylation promotes C646 C646 C646->p300_CBP inhibits Oncogene_Expression Oncogene Expression (c-Met, Akt, Bcl-2) Histone_Acetylation->Oncogene_Expression activates Cell_Cycle_Genes Cell Cycle Gene Expression (Cyclin B1, CDK1) Histone_Acetylation->Cell_Cycle_Genes activates Cell_Survival Cell Survival Oncogene_Expression->Cell_Survival promotes Apoptosis Apoptosis Oncogene_Expression->Apoptosis inhibits Proliferation Proliferation Cell_Cycle_Genes->Proliferation promotes

Caption: C646 downregulates oncogenic pathways in cancer cells.

Quantitative Data Summary

The following tables summarize the quantitative effects of C646 on various cellular processes and gene expression.

Table 1: Inhibitory Activity of C646

ParameterValueTargetAssay Type
Ki400 nMp300Cell-free
IC50Varies (µM range)p300/CBPIn vitro/Cell-based

Table 2: Effects of C646 on Gene Expression

Gene(s)EffectCell Type/ModelC646 Concentration
TNFα, iNOS, IL-1β, IL-12bInhibitionMurine Macrophages (RAW264.7), Precision-cut lung slices15-30 µM
COX-2InhibitionAnimal model of neuropathic painNot specified
PLK1, αSMA, COLIInhibitionTGFβ-activated LX2 cells20 µM
Cyclin B1, CDK1InhibitionPancreatic cancer cells (PSN1, MIAPaCa2)30 µM
c-Met, Akt, Bcl-2, Cyclin D1, MMP7, MMP9InhibitionGastric cancer cell linesNot specified
p53, p21AugmentationCervical cancer cellsDose-dependent

Table 3: Cellular Effects of C646

EffectCell Type/ModelC646 Concentration
Apoptosis InductionProstate and Gastric cancer cells20-25 µM
Inhibition of Cell ProliferationPancreatic cancer cells20-30 µM
G2/M Cell Cycle ArrestPancreatic cancer cells30 µM
RadiosensitizationNon-small cell lung carcinoma cellsNot specified

Detailed Experimental Protocols

Western Blot Analysis for Histone Acetylation
  • Cell Culture and Treatment: Plate cells (e.g., A549, MIAPaCa2) at a density of 1x10^6 cells per 100 mm dish. Allow cells to adhere overnight. Treat cells with desired concentrations of C646 (e.g., 10, 20, 40 µM) or DMSO as a vehicle control for 24-48 hours.

  • Histone Extraction: Aspirate media, wash cells with ice-cold PBS containing 5 mM sodium butyrate (to inhibit HDAC activity). Lyse cells in Triton Extraction Buffer (TEB: PBS containing 0.5% Triton X-100 (v/v), 2 mM phenylmethylsulfonyl fluoride (PMSF), and 0.02% (v/v) NaN3) on ice for 10 minutes. Centrifuge at 2000 rpm for 10 minutes at 4°C to pellet the nuclei. Resuspend the nuclear pellet in 0.2 N HCl and incubate overnight at 4°C with gentle rotation. Centrifuge at 2000 rpm for 10 minutes at 4°C and collect the supernatant containing the acid-soluble histones.

  • Protein Quantification: Determine protein concentration using a Bradford or BCA protein assay.

  • SDS-PAGE and Transfer: Load 15-20 µg of histone extract per lane on a 15% SDS-polyacrylamide gel. Run the gel and transfer proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against acetylated histones (e.g., anti-acetyl-Histone H3 (Lys9), anti-acetyl-Histone H3 (Lys27)) and a loading control (e.g., anti-Histone H3) overnight at 4°C. Wash the membrane three times with TBST. Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Wash again and develop the blot using an ECL substrate.

RT-qPCR for Gene Expression Analysis
  • Cell Culture and Treatment: Seed cells in 6-well plates and treat with C646 as described above.

  • RNA Extraction: After treatment, wash cells with PBS and lyse them directly in the well using a lysis buffer from a commercial RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen). Purify total RNA according to the manufacturer's protocol, including an on-column DNase digestion step.

  • cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) and/or random hexamer primers.

  • qPCR: Perform quantitative PCR using a SYBR Green-based master mix and gene-specific primers. A typical reaction setup is: 10 µL of 2x SYBR Green Master Mix, 1 µL of forward primer (10 µM), 1 µL of reverse primer (10 µM), 2 µL of diluted cDNA, and nuclease-free water to a final volume of 20 µL. Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization. Analyze the data using the 2^-ΔΔCt method.

Chromatin Immunoprecipitation (ChIP) Assay
  • Cell Culture and Crosslinking: Grow cells to 80-90% confluency and treat with C646. Crosslink proteins to DNA by adding formaldehyde directly to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the crosslinking reaction by adding glycine to a final concentration of 125 mM.

  • Cell Lysis and Sonication: Wash cells with ice-cold PBS and harvest. Lyse the cells and nuclei. Shear the chromatin by sonication to obtain DNA fragments of 200-1000 bp.

  • Immunoprecipitation: Pre-clear the chromatin with protein A/G agarose/magnetic beads. Incubate the chromatin overnight at 4°C with an antibody specific for the protein of interest (e.g., anti-p300, anti-H3K27ac) or a negative control IgG.

  • Immune Complex Capture: Add protein A/G beads to capture the antibody-protein-DNA complexes.

  • Washes and Elution: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding. Elute the complexes from the beads.

  • Reverse Crosslinking and DNA Purification: Reverse the crosslinks by incubating at 65°C overnight with NaCl. Treat with RNase A and Proteinase K. Purify the immunoprecipitated DNA using a PCR purification kit.

  • Analysis: Analyze the purified DNA by qPCR using primers specific for the promoter regions of target genes.

Experimental Workflow Visualization

Experimental_Workflow General Workflow for Studying C646 Effects Cell_Culture Cell Culture (e.g., Cancer cell lines, Macrophages) C646_Treatment C646 Treatment (Dose-response and time-course) Cell_Culture->C646_Treatment Cell_Harvesting Cell Harvesting C646_Treatment->Cell_Harvesting Functional_Assays Functional Assays C646_Treatment->Functional_Assays Protein_Analysis Protein Analysis Cell_Harvesting->Protein_Analysis RNA_Analysis RNA Analysis Cell_Harvesting->RNA_Analysis Chromatin_Analysis Chromatin Analysis Cell_Harvesting->Chromatin_Analysis Western_Blot Western Blot (Histone acetylation, protein levels) Protein_Analysis->Western_Blot RT_qPCR RT-qPCR (Gene expression) RNA_Analysis->RT_qPCR ChIP_qPCR ChIP-qPCR (Protein-DNA binding) Chromatin_Analysis->ChIP_qPCR Proliferation_Assay Proliferation/Viability (MTT, Clonogenic) Functional_Assays->Proliferation_Assay Apoptosis_Assay Apoptosis Assay (Annexin V) Functional_Assays->Apoptosis_Assay

Caption: A typical experimental workflow to investigate the impact of C646.

This guide provides a comprehensive overview of the current understanding of C646's impact on gene transcription. As research progresses, a more nuanced picture of its cellular effects and therapeutic potential will continue to emerge. The provided protocols and data serve as a foundation for researchers to design and execute further investigations into this important epigenetic modulator.

References

Exploratory

C646: A Technical Guide to its Role in Cell Cycle Arrest

For Researchers, Scientists, and Drug Development Professionals Abstract C646 is a potent and selective small molecule inhibitor of the histone acetyltransferases (HATs) p300 and its paralog, CREB-binding protein (CBP)....

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

C646 is a potent and selective small molecule inhibitor of the histone acetyltransferases (HATs) p300 and its paralog, CREB-binding protein (CBP). These enzymes are critical transcriptional coactivators that play a pivotal role in regulating gene expression through the acetylation of histone and non-histone proteins. Dysregulation of p300/CBP activity is implicated in various pathologies, including cancer, making them attractive therapeutic targets. This technical guide provides an in-depth overview of the mechanism by which C646 induces cell cycle arrest, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams. By elucidating the core functions of C646, this document aims to facilitate further research and drug development efforts targeting the p300/CBP axis.

Introduction to C646 and its Target: p300/CBP

C646 is a competitive inhibitor of the acetyl-CoA binding site of p300/CBP, exhibiting a Ki (inhibition constant) of 400 nM in cell-free assays.[1] This selective inhibition prevents the transfer of acetyl groups to lysine residues on histone tails and other protein substrates. The histone acetyltransferases p300 and CBP are key regulators of chromatin structure and gene transcription.[2] By acetylating histones, they promote a more relaxed chromatin state, facilitating access for the transcriptional machinery.[3] Consequently, inhibition of p300/CBP by C646 leads to a global reduction in histone acetylation, impacting the expression of a multitude of genes, including those essential for cell cycle progression.[4][5]

Mechanism of C646-Induced Cell Cycle Arrest

C646 has been demonstrated to induce cell cycle arrest at different phases, primarily G1 and G2/M, depending on the cellular context and cancer type. This arrest is a direct consequence of the altered expression of key cell cycle regulatory proteins.

G1 Phase Arrest

In several cancer cell lines, including acute myeloid leukemia (AML) and gastric cancer, C646 treatment leads to an accumulation of cells in the G0/G1 phase of the cell cycle.[4][5][6] This G1 arrest is often associated with the downregulation of Cyclin D1, a critical protein for the G1 to S phase transition.[6] The inhibition of p300/CBP by C646 can suppress the transcription of the CCND1 gene, which encodes Cyclin D1.

G2/M Phase Arrest

In other cellular contexts, such as pancreatic cancer, C646 has been shown to induce a robust G2/M arrest.[7][8][9][10] This is achieved through the transcriptional repression of genes essential for the G2/M transition and mitosis, including CCNB1 (encoding Cyclin B1) and CDK1 (encoding Cyclin-Dependent Kinase 1).[8][10][11] The reduced expression of these proteins prevents the formation of the active Cyclin B1/CDK1 complex, which is necessary for entry into mitosis.

Quantitative Data on C646-Induced Cell Cycle Arrest

The following tables summarize the quantitative effects of C646 on cell cycle distribution in various cancer cell lines as reported in the literature.

Table 1: Effect of C646 on Cell Cycle Distribution in Pancreatic Cancer Cells [7]

Cell LineTreatment% G1% S% G2/M
PSN1 DMSO (Control)55.1%24.3%20.6%
30 µM C646 (48h)35.2%15.1%49.7%
MIAPaCa2 DMSO (Control)60.3%21.1%18.6%
30 µM C646 (48h)40.1%14.2%45.7%
Panc1 DMSO (Control)58.2%22.5%19.3%
40 µM C646 (48h)42.3%16.8%40.9%

Table 2: Dose-Dependent G2/M Arrest in PSN1 Pancreatic Cancer Cells by C646 [7]

C646 Concentration (µM)% G2/M Phase (48h)
0 (DMSO)20.6%
1025.3%
2038.1%
3049.7%

Table 3: Effect of C646 on Cell Cycle Distribution in Gastric Cancer Cells [6]

Cell LineTreatment% G0/G1% S% G2/M
SGC-7901 DMSO (Control)55.4%30.1%14.5%
10 µmol/l C646 (6h)70.2%18.3%11.5%
MGC-803 DMSO (Control)58.1%28.7%13.2%
10 µmol/l C646 (6h)72.5%15.4%12.1%
BGC-823 DMSO (Control)60.3%25.9%13.8%
10 µmol/l C646 (6h)75.1%13.2%11.7%
KATO III DMSO (Control)62.5%23.1%14.4%
10 µmol/l C646 (6h)78.3%10.9%10.8%

Signaling Pathways and Experimental Workflows

C646 Mechanism of Action Leading to Cell Cycle Arrest

C646_Mechanism C646 C646 p300_CBP p300/CBP HAT Activity C646->p300_CBP Inhibits Histone_Acetylation Histone Acetylation (e.g., H3K9ac, H3K27ac) p300_CBP->Histone_Acetylation Promotes Cell_Cycle_Arrest Cell Cycle Arrest (G1 or G2/M) Chromatin Relaxed Chromatin Histone_Acetylation->Chromatin Transcription Gene Transcription Chromatin->Transcription Cell_Cycle_Genes Cell Cycle Progression Genes (e.g., Cyclin D1, Cyclin B1, CDK1) Transcription->Cell_Cycle_Genes Activates Cell_Cycle_Proteins Cell Cycle Proteins Cell_Cycle_Genes->Cell_Cycle_Proteins Expression Cell_Cycle_Progression Cell Cycle Progression Cell_Cycle_Proteins->Cell_Cycle_Progression Cell_Cycle_Progression->Cell_Cycle_Arrest Inhibited by C646 pathway

Caption: C646 inhibits p300/CBP, leading to reduced histone acetylation and downregulation of cell cycle genes, resulting in cell cycle arrest.

Experimental Workflow for Cell Cycle Analysis by Flow Cytometry

Cell_Cycle_Workflow Start Seed Cells Treatment Treat with C646 or DMSO (Control) Start->Treatment Harvest Harvest Cells Treatment->Harvest Fixation Fix with Ethanol Harvest->Fixation Staining Stain with Propidium Iodide (with RNase treatment) Fixation->Staining Analysis Flow Cytometry Analysis Staining->Analysis Data Quantify Cell Cycle Phases (G1, S, G2/M) Analysis->Data

References

Protocols & Analytical Methods

Method

Application Notes and Protocols for C646, a Selective p300/CBP Histone Acetyltransferase Inhibitor

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview and detailed protocols for the in vitro use of C646, a potent and selective small molecule inhibito...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vitro use of C646, a potent and selective small molecule inhibitor of the p300/CBP family of histone acetyltransferases (HATs).

Introduction

C646 is a cell-permeable, competitive inhibitor of the p300/CBP HATs with a reported Ki of 400 nM.[1][2] It acts by competing with acetyl-CoA for the Lys-CoA binding pocket of p300. This inhibition of p300/CBP activity leads to a reduction in the acetylation of histone and non-histone protein targets, thereby modulating gene expression and cellular processes. C646 has been widely used as a chemical probe to investigate the roles of p300/CBP in various biological processes, including cell cycle progression, apoptosis, and inflammation.[2][3][4] In cancer cell lines, C646 has been shown to induce cell cycle arrest, apoptosis, and autophagy.[2][4]

Mechanism of Action

C646 selectively targets the catalytic HAT domain of p300 and CBP. By inhibiting the acetyltransferase activity of these coactivators, C646 can suppress the expression of various genes involved in cell growth and survival. For instance, it has been shown to interfere with the NF-κB and androgen receptor (AR) signaling pathways.[2][3]

C646_Mechanism_of_Action cluster_nucleus Nucleus p300_CBP p300/CBP Histones Histones / Transcription Factors p300_CBP->Histones Acetylation Acetylated_Proteins Acetylated Proteins p300_CBP->Acetylated_Proteins Acetylation Acetyl_CoA Acetyl-CoA Acetyl_CoA->p300_CBP Substrate Gene_Expression Gene Expression (e.g., cell cycle, survival) Acetylated_Proteins->Gene_Expression Promotes C646 C646 C646->p300_CBP Inhibits HAT_Assay_Workflow start Start prepare_reaction Prepare Reaction Mix (HEPES, DTT, EDTA, BSA, H4-15, p300) start->prepare_reaction add_c646 Add C646 or DMSO (control) (various concentrations) prepare_reaction->add_c646 pre_incubate Incubate at 30°C for 10 min add_c646->pre_incubate initiate_reaction Initiate with 14C-Acetyl-CoA pre_incubate->initiate_reaction incubate_reaction Incubate at 30°C for 10 min initiate_reaction->incubate_reaction quench_reaction Quench with 14% SDS incubate_reaction->quench_reaction sds_page SDS-PAGE quench_reaction->sds_page quantify PhosphorImager Analysis sds_page->quantify end Determine IC50 quantify->end

References

Application

Optimal C646 Concentration in Cell Culture: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide to determining and utilizing the optimal concentration of C646, a potent and selective inhibitor of th...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to determining and utilizing the optimal concentration of C646, a potent and selective inhibitor of the p300/CBP histone acetyltransferases (HATs), in cell culture experiments. Understanding the appropriate concentration is critical for achieving desired biological effects while minimizing off-target activity.

Mechanism of Action

C646 is a competitive inhibitor of the acetyl-CoA binding site of p300 and CBP, with a reported Ki of 400 nM in cell-free assays[1][2]. By inhibiting p300/CBP HAT activity, C646 prevents the acetylation of histone and non-histone protein substrates. This leads to the modulation of gene expression and interference with key cellular processes, including cell cycle progression, apoptosis, and inflammation. The downstream effects of C646 are cell-type and context-dependent, often involving the suppression of oncogenic signaling pathways such as NF-κB and androgen receptor (AR) signaling[3][4].

Quantitative Data Summary

The effective concentration of C646 varies significantly depending on the cell line, treatment duration, and the specific biological endpoint being investigated. The following tables summarize reported concentrations and their observed effects across various studies.

Table 1: In Vitro Inhibition and Biochemical Assays

ParameterConcentrationContextReference
Ki (p300)400 nMCell-free assay[1][2]
IC50 (p300)1.6 µMCell-free assay[5]
p300 Inhibition10 µMIn vitro (86% inhibition)[1][2]

Table 2: Effective Concentrations in Cell-Based Assays

Cell Line(s)Concentration RangeIncubation TimeObserved Effect(s)Reference(s)
Prostate Cancer (PC3, LNCaP, Du145, LAPC-4)20 µM24 hoursInduction of apoptosis[1][4]
Pancreatic Cancer (PSN1, MIAPaCa2)20 - 30 µM48 - 72 hoursInhibition of histone H3 acetylation, G2/M arrest, apoptosis[6]
Pancreatic Cancer (Panc1)40 µM48 hoursSlight inhibition of histone H3 acetylation, G2/M arrest[6]
Gastric Cancer (SGC-7901, MKN45, etc.)10 µM6 - 24 hoursReduced histone H3 acetylation, inhibited cell viability[7][8][9]
Acute Myeloid Leukemia (Kasumi-1, SKNO-1)2.5 - 10 µM24 hoursG1 cell cycle arrest[10]
Murine Macrophages (RAW264.7)1 - 30 µM16 hoursReduced pro-inflammatory gene expression[3]
Mouse Fibroblasts (C3H10T1/2)25 µM1 - 3 hoursReduction of histone H3 and H4 acetylation levels[1][2]
Adipose-derived Stem Cells (gADSCs)40 µM24 - 72 hoursIC50 for proliferation, cell cycle arrest, apoptosis[11]
Cervical Cancer CellsDose-dependentNot specifiedIncreased p53 and p21 protein levels[12]
Esophageal Squamous Carcinoma (KYSE150, KYSE450)20 µM12 hoursDecreased LAMC2 expression[12]
Hepatic Stellate Cells (LX2)20 µMNot specifiedDecreased PLK1, αSMA, and COLI expression[12]

Experimental Protocols

Protocol 1: Preparation of C646 Stock Solution

Materials:

  • C646 powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

Procedure:

  • Allow the C646 powder to equilibrate to room temperature before opening the vial.

  • Prepare a 10 mM stock solution by dissolving the appropriate amount of C646 powder in anhydrous DMSO. For example, to prepare 1 mL of a 10 mM stock solution of C646 (Molecular Weight: 445.42 g/mol ), dissolve 4.45 mg of C646 in 1 mL of anhydrous DMSO.

  • Vortex thoroughly to ensure complete dissolution.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C for long-term storage. Solid C646 is stable for at least 12 months at -20°C[5].

Protocol 2: General Cell Treatment with C646

Materials:

  • Cultured cells in appropriate growth medium

  • C646 stock solution (10 mM in DMSO)

  • Complete cell culture medium

  • Vehicle control (anhydrous DMSO)

Procedure:

  • Seed cells at the desired density in multi-well plates, flasks, or dishes and allow them to adhere and resume logarithmic growth (typically 24 hours).

  • On the day of treatment, prepare fresh dilutions of C646 from the stock solution in complete cell culture medium to achieve the desired final concentrations.

    • Important: To avoid precipitation, it is recommended to first dilute the stock solution in a small volume of medium before adding it to the final culture volume.

  • Prepare a vehicle control by adding the same volume of DMSO to the complete medium as used for the highest concentration of C646. The final DMSO concentration should typically be kept below 0.1% to avoid solvent-induced toxicity[10].

  • Remove the old medium from the cells and replace it with the medium containing the desired concentrations of C646 or the vehicle control.

  • Incubate the cells for the desired period (e.g., 6, 12, 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).

  • Following incubation, proceed with downstream assays such as cell viability, western blotting, or cell cycle analysis.

Protocol 3: Western Blot Analysis of Histone Acetylation

Materials:

  • Treated and control cell lysates

  • SDS-PAGE gels

  • Transfer apparatus

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-acetyl-Histone H3, anti-total-Histone H3)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Lyse the C646-treated and control cells and determine the protein concentration.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against the acetylated histone mark of interest (e.g., acetyl-H3K9, acetyl-H3K27) overnight at 4°C. A parallel blot should be incubated with an antibody against total histone H3 as a loading control.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the acetylated histone signal to the total histone signal.

Visualizations

C646_Mechanism_of_Action C646 C646 p300_CBP p300/CBP (Histone Acetyltransferases) C646->p300_CBP Inhibits Acetylated_Histones Acetylated Histones p300_CBP->Acetylated_Histones Acetylation Histones Histones Histones->p300_CBP Chromatin Relaxed Chromatin Acetylated_Histones->Chromatin Promotes Gene_Transcription Gene Transcription Chromatin->Gene_Transcription Allows Cellular_Processes Altered Cellular Processes (Apoptosis, Cell Cycle Arrest) Gene_Transcription->Cellular_Processes Leads to Experimental_Workflow Start Cell Seeding Treatment C646 Treatment (Dose Response & Time Course) Start->Treatment Viability Cell Viability Assay (e.g., MTT, CCK-8) Treatment->Viability Apoptosis Apoptosis Assay (e.g., Annexin V) Treatment->Apoptosis Cell_Cycle Cell Cycle Analysis (e.g., Propidium Iodide) Treatment->Cell_Cycle Western_Blot Western Blot (e.g., for Histone Acetylation) Treatment->Western_Blot Data_Analysis Data Analysis & Interpretation Viability->Data_Analysis Apoptosis->Data_Analysis Cell_Cycle->Data_Analysis Western_Blot->Data_Analysis

References

Method

Application Notes and Protocols for C646 Treatment of Cancer Cell Lines

These application notes provide a comprehensive overview of the use of C646, a selective inhibitor of the p300/CBP histone acetyltransferase (HAT), in cancer cell line research. This document is intended for researchers,...

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive overview of the use of C646, a selective inhibitor of the p300/CBP histone acetyltransferase (HAT), in cancer cell line research. This document is intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of targeting epigenetic mechanisms in oncology.

Introduction

C646 is a potent and specific, cell-permeable inhibitor of the homologous histone acetyltransferases p300 and CBP (CREB-binding protein). These enzymes act as transcriptional co-activators by acetylating histone and non-histone proteins, playing a crucial role in the regulation of gene expression. Dysregulation of p300/CBP activity is implicated in the pathogenesis of various cancers, making C646 a valuable tool for preclinical cancer research. This document outlines the mechanism of action, provides quantitative data on its effects, and details experimental protocols for its use.

Mechanism of Action

C646 exerts its biological effects by competitively binding to the acetyl-CoA binding site within the HAT domain of p300/CBP. This inhibition of acetyltransferase activity leads to a reduction in the acetylation of histone proteins (e.g., H3K18, H3K27) and non-histone proteins, thereby modulating the expression of genes involved in cell proliferation, survival, and apoptosis. Key signaling pathways affected by C646 treatment in cancer cells include, but are not limited to, the STAT3 and Wnt/β-catenin pathways.

C646_Mechanism_of_Action C646 Mechanism of Action cluster_nucleus Nucleus cluster_cellular_effects Cellular Effects p300_CBP p300/CBP Histones Histones (H3, H4) p300_CBP->Histones Acetylates Transcription_Factors Transcription Factors (e.g., STAT3, β-catenin) p300_CBP->Transcription_Factors Acetylates Acetyl_CoA Acetyl-CoA Acetyl_CoA->p300_CBP Acetylated_Histones Acetylated Histones Gene_Expression Oncogene Expression (e.g., c-Myc, Cyclin D1) Acetylated_Histones->Gene_Expression Promotes Proliferation Cell Proliferation Gene_Expression->Proliferation Leads to Apoptosis Apoptosis Gene_Expression->Apoptosis Inhibition leads to Acetylated_TFs Acetylated TFs Acetylated_TFs->Gene_Expression Promotes C646 C646 C646->p300_CBP Inhibits

Figure 1: C646 inhibits p300/CBP, affecting gene expression and cellular processes.

Quantitative Data

The anti-proliferative activity of C646 has been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized below.

Table 1: IC50 Values of C646 in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Assay Duration (h)Reference
HCT116Colon Carcinoma14.848
SW480Colon Carcinoma21.648
A549Lung Carcinoma2072
H1299Lung Carcinoma1572
U2OSOsteosarcoma10Not Specified
HeLaCervical Cancer25Not Specified
LNCaPProstate Cancer10.348
PC3Prostate Cancer15.248

Table 2: Effects of C646 on Apoptosis and Protein Expression

Cell LineTreatmentEffectFold/Percent ChangeReference
HCT11620 µM C646 for 48hIncreased Apoptosis~3-fold increase
SW48020 µM C646 for 48hIncreased Apoptosis~4-fold increase
A54920 µM C646 for 48hDecreased p-STAT3 (Tyr705)~50% reduction
LNCaP10 µM C646 for 24hDecreased Cyclin D1Significant decrease
PC315 µM C646 for 24hDecreased Bcl-2Significant decrease
HCT11620 µM C646 for 48hIncreased Cleaved PARP~2.5-fold increase

Experimental Protocols

The following are generalized protocols for experiments commonly performed to assess the effects of C646 on cancer cell lines.

Experimental_Workflow General Experimental Workflow for C646 Treatment cluster_assays Downstream Assays start Start: Cancer Cell Culture seed_plates Seed Cells into Plates start->seed_plates treat_c646 Treat with C646 (and vehicle control) seed_plates->treat_c646 incubate Incubate for a Defined Period (e.g., 24-72h) treat_c646->incubate viability_assay Cell Viability Assay (e.g., MTT, WST-1) incubate->viability_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI) incubate->apoptosis_assay protein_analysis Protein Analysis (Western Blot) incubate->protein_analysis gene_expression Gene Expression Analysis (qRT-PCR) incubate->gene_expression data_analysis Data Analysis and Interpretation viability_assay->data_analysis apoptosis_assay->data_analysis protein_analysis->data_analysis gene_expression->data_analysis

Figure 2: A typical workflow for studying the effects of C646 on cancer cell lines.

4.1. Cell Culture and C646 Treatment

  • Cell Culture: Culture cancer cell lines in their recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics. Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Stock Solution: Prepare a 10-20 mM stock solution of C646 in dimethyl sulfoxide (DMSO). Store at -20°C.

  • Treatment: Seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein/RNA extraction). Allow cells to adhere overnight. The next day, replace the medium with fresh medium containing the desired concentrations of C646 or a vehicle control (DMSO). Ensure the final DMSO concentration is consistent across all conditions and typically ≤ 0.1%.

4.2. Cell Viability (MTT) Assay

  • Seeding: Seed 5,000-10,000 cells per well in a 96-well plate.

  • Treatment: Treat cells with various concentrations of C646 for 48-72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

4.3. Apoptosis (Annexin V/PI) Assay

  • Seeding and Treatment: Seed cells in 6-well plates and treat with C646 for 24-48 hours.

  • Cell Collection: Harvest cells by trypsinization and wash with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate in the dark for 15 minutes at room temperature.

  • Analysis: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic/necrotic.

4.4. Western Blot Analysis

  • Lysis: After C646 treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA or Bradford assay.

  • Electrophoresis: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and separate by electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-STAT3, anti-Cyclin D1, anti-Bcl-2, anti-cleaved PARP, anti-β-actin) overnight at 4°C.

  • Washing and Secondary Antibody: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

C646 is a critical research tool for investigating the role of p300/CBP in cancer biology. Its ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines highlights the therapeutic potential of targeting this epigenetic pathway. The protocols and data presented here provide a framework for designing and interpreting experiments using C646. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Application

Application Notes and Protocols for Using C646 in Chromatin Immunoprecipitation (ChIP) Assays

For Researchers, Scientists, and Drug Development Professionals Introduction C646 is a potent, cell-permeable, and selective small molecule inhibitor of the p300/CBP family of histone acetyltransferases (HATs).[1][2] Wit...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C646 is a potent, cell-permeable, and selective small molecule inhibitor of the p300/CBP family of histone acetyltransferases (HATs).[1][2] With a reported in vitro inhibitory constant (Ki) of 400 nM for p300, C646 is a valuable tool for studying the role of p300/CBP-mediated histone and non-histone protein acetylation in various biological processes, including gene transcription, cell cycle regulation, and apoptosis.[1][2] Chromatin Immunoprecipitation (ChIP) is a powerful technique used to investigate the in vivo association of specific proteins, such as transcription factors and modified histones, with specific genomic regions. The use of C646 in conjunction with ChIP assays allows for the precise determination of how p300/CBP inhibition affects the chromatin landscape and the recruitment of transcriptional machinery to target gene promoters.

These application notes provide a comprehensive guide for utilizing C646 in ChIP assays, including its mechanism of action, detailed experimental protocols, and data interpretation.

Mechanism of Action of C646

C646 competitively inhibits the binding of acetyl-CoA to the catalytic HAT domain of p300 and its close homolog, CREB-binding protein (CBP).[2] This inhibition leads to a reduction in the acetylation of histone and non-histone protein targets of p300/CBP. Histone acetylation, particularly on lysine residues of histone H3 and H4 tails, is generally associated with a more open chromatin structure, facilitating gene transcription.

Interestingly, while C646 is a potent p300 inhibitor, some studies have reported a paradoxical increase in the acetylation of specific histone residues, such as H3K9, upon C646 treatment. This phenomenon may be attributed to a compensatory upregulation of other HATs, like TIP60 and PCAF, or potential off-target effects at higher concentrations, including the inhibition of some histone deacetylases (HDACs).[3] Therefore, it is crucial to carefully titrate C646 concentrations and treatment times for each specific cell type and experimental context.

Data Presentation

The following tables provide illustrative examples of how to present quantitative data from ChIP-qPCR experiments using C646. The values presented are hypothetical and intended to demonstrate the expected trends based on the known function of C646. Actual results will vary depending on the cell type, gene target, and experimental conditions.

Table 1: Effect of C646 Treatment on H3K27 Acetylation at a p300-Target Gene Promoter

TreatmentTarget Gene PromoterFold Enrichment (vs. IgG)Standard Deviation
DMSO (Vehicle)Gene X25.4± 2.1
C646 (10 µM)Gene X8.2± 0.9
DMSO (Vehicle)Negative Control Region1.2± 0.3
C646 (10 µM)Negative Control Region1.1± 0.2

Table 2: Dose-Dependent Effect of C646 on p300 Occupancy at an Enhancer Element

C646 ConcentrationEnhancer Element Y% InputStandard Deviation
0 µM (DMSO)Enhancer Element Y1.5± 0.15
5 µMEnhancer Element Y0.8± 0.09
10 µMEnhancer Element Y0.4± 0.05
25 µMEnhancer Element Y0.2± 0.03

Experimental Protocols

This section provides a detailed protocol for performing a ChIP assay with C646 treatment to investigate its effects on histone acetylation and protein-DNA interactions.

Materials:

  • C646 (dissolved in DMSO)

  • Cell culture medium and reagents

  • Formaldehyde (37% solution)

  • Glycine

  • Phosphate-Buffered Saline (PBS)

  • Cell lysis buffer

  • Chromatin shearing buffer

  • Antibodies for ChIP (e.g., anti-H3K27ac, anti-p300, Normal Rabbit IgG)

  • Protein A/G magnetic beads

  • Wash buffers (low salt, high salt, LiCl)

  • Elution buffer

  • Proteinase K

  • RNase A

  • DNA purification kit

  • qPCR primers for target and control regions

  • qPCR master mix

Protocol:

  • Cell Culture and C646 Treatment:

    • Plate cells at an appropriate density to reach 70-80% confluency at the time of harvesting.

    • Treat cells with the desired concentration of C646 (e.g., 10-25 µM) or DMSO (vehicle control) for a predetermined duration (e.g., 6-24 hours). The optimal concentration and incubation time should be determined empirically for each cell line and experimental goal.

  • Cross-linking:

    • Add formaldehyde directly to the cell culture medium to a final concentration of 1%.

    • Incubate for 10 minutes at room temperature with gentle shaking.

    • Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes at room temperature.

  • Cell Harvesting and Lysis:

    • Wash cells twice with ice-cold PBS.

    • Scrape cells in ice-cold PBS containing protease inhibitors and pellet by centrifugation.

    • Resuspend the cell pellet in cell lysis buffer and incubate on ice.

  • Chromatin Shearing:

    • Resuspend the nuclear pellet in chromatin shearing buffer.

    • Shear the chromatin to an average fragment size of 200-1000 bp using a sonicator. Optimization of sonication conditions is critical for successful ChIP.

    • Centrifuge to pellet cell debris and collect the supernatant containing the sheared chromatin.

  • Immunoprecipitation:

    • Pre-clear the chromatin by incubating with protein A/G magnetic beads.

    • Take an aliquot of the pre-cleared chromatin as the "input" control.

    • Incubate the remaining chromatin with the primary antibody (e.g., anti-H3K27ac, anti-p300) or a negative control antibody (e.g., Normal Rabbit IgG) overnight at 4°C with rotation.

    • Add pre-blocked protein A/G magnetic beads and incubate for 2-4 hours at 4°C with rotation.

  • Washes:

    • Wash the antibody-chromatin-bead complexes sequentially with low salt wash buffer, high salt wash buffer, LiCl wash buffer, and TE buffer to remove non-specifically bound proteins and DNA.

  • Elution and Reverse Cross-linking:

    • Elute the immunoprecipitated chromatin from the beads using elution buffer.

    • Reverse the protein-DNA cross-links by incubating at 65°C overnight. Also, process the "input" sample in parallel.

  • DNA Purification:

    • Treat the samples with RNase A and Proteinase K to remove RNA and protein.

    • Purify the DNA using a DNA purification kit or phenol:chloroform extraction followed by ethanol precipitation.

  • Quantitative PCR (qPCR):

    • Quantify the amount of immunoprecipitated DNA using qPCR with primers specific to the target genomic regions of interest and a negative control region.

    • Analyze the data using the percent input method or fold enrichment relative to the IgG control.

Visualizations

The following diagrams illustrate key concepts and workflows related to the use of C646 in ChIP assays.

C646_Mechanism_of_Action cluster_nucleus Nucleus p300 p300/CBP Histone Histone p300->Histone Acetylates AcetylCoA Acetyl-CoA AcetylCoA->p300 Binds to AcetylatedHistone Acetylated Histone Transcription Gene Transcription AcetylatedHistone->Transcription Promotes C646 C646 C646->p300 Inhibits

Caption: C646 inhibits p300/CBP, preventing histone acetylation and gene transcription.

ChIP_Workflow_with_C646 start Start: Cell Culture treatment C646 or DMSO Treatment start->treatment crosslinking Cross-linking (Formaldehyde) treatment->crosslinking lysis Cell Lysis & Chromatin Shearing crosslinking->lysis ip Immunoprecipitation (Antibody) lysis->ip washes Washes ip->washes elution Elution & Reverse Cross-linking washes->elution purification DNA Purification elution->purification qpcr qPCR Analysis purification->qpcr end End: Data Interpretation qpcr->end

Caption: Experimental workflow for a ChIP assay incorporating C646 treatment.

p300_NFkB_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκB Complex NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB_IkB->NFkB_nuc Translocation p300_nuc p300/CBP TargetGene Target Gene p300_nuc->TargetGene Activates NFkB_nuc->p300_nuc Recruits C646_nuc C646 C646_nuc->p300_nuc Inhibits

Caption: C646 inhibits p300/CBP, which is a key coactivator for NF-κB-mediated transcription.

References

Method

Application Notes and Protocols for C646 Administration in Mouse Models

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide to the in vivo administration of C646, a potent and selective inhibitor of the histone acetyltransfera...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vivo administration of C646, a potent and selective inhibitor of the histone acetyltransferases (HATs) p300 and CBP, in mouse models. This document outlines recommended dosages, administration routes, and experimental protocols for various disease models, along with essential information on vehicle preparation and potential toxicities.

Data Presentation: C646 Administration Parameters in Mouse Models

The following table summarizes the administration parameters of C646 used in various published mouse model studies. This information can serve as a starting point for designing in vivo experiments.

Disease ModelMouse StrainC646 DoseAdministration RouteDosing FrequencyKey Findings
Pancreatic Cancer Nude (xenograft)10 mg/kgIntraperitoneal (i.p.)Daily for 2 weeksSignificantly suppressed tumor growth.[1]
Diabetic Nephropathy STZ-induced diabetic miceNot specifiedNot specifiedNot specifiedMitigated glomerular expression of Nox subtypes.
Non-alcoholic Steatohepatitis (NASH) C57BL/6J10 mg/kgIntraperitoneal (i.p.)Three times a week for 4 weeksAlleviated liver steatosis, inflammation, and fibrosis.
Neuroinflammation C57BL/6J (LPS-induced)2 mg/kgIntraperitoneal (i.p.)Single doseAttenuated neuroinflammatory response.[2]
Triple-Negative Breast Cancer XenograftNot specifiedNot specifiedNot specifiedShowed notable anti-tumor effects.[3]
Prostate Cancer XenograftNot specifiedNot specifiedNot specifiedShowed notable anti-tumor effects.[3]

Experimental Protocols

Protocol 1: Preparation of C646 for Intraperitoneal Administration

Materials:

  • C646 powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

  • Sterile, light-protected microcentrifuge tubes

  • Sterile syringes and needles (27-30 gauge)

Procedure:

  • Stock Solution Preparation (e.g., 10 mg/mL):

    • Aseptically weigh the required amount of C646 powder.

    • Dissolve the C646 powder in sterile DMSO to create a stock solution. For example, to make a 10 mg/mL stock, dissolve 10 mg of C646 in 1 mL of DMSO.

    • Gently vortex or sonicate until the C646 is completely dissolved. Store the stock solution in small aliquots at -20°C, protected from light.

  • Working Solution Preparation:

    • On the day of injection, thaw a vial of the C646 stock solution.

    • Dilute the stock solution with sterile saline or PBS to the final desired concentration for injection. Crucially, the final concentration of DMSO in the injected solution should be kept to a minimum, ideally below 10%, to avoid toxicity.

    • For example, to prepare a 1 mg/mL working solution with 10% DMSO for a 10 mg/kg dose in a 20g mouse (requiring 0.2 mg in 0.2 mL), you would mix 20 µL of the 10 mg/mL stock solution with 180 µL of sterile saline.

    • Mix the working solution thoroughly by gentle vortexing.

Protocol 2: Intraperitoneal (i.p.) Injection in Mice

Materials:

  • Prepared C646 working solution

  • Mouse restraint device (optional)

  • Sterile syringes (1 mL) and needles (27-30 gauge)

  • 70% ethanol wipes

Procedure:

  • Animal Restraint:

    • Properly restrain the mouse to expose the abdomen. This can be done manually by scruffing the mouse or by using a restraint device. Ensure the animal is held firmly but without restricting its breathing.

  • Injection Site Identification:

    • The recommended site for i.p. injection is the lower right quadrant of the abdomen. This location avoids vital organs such as the cecum, bladder, and liver.

  • Injection:

    • Wipe the injection site with a 70% ethanol wipe.

    • Tilt the mouse's head slightly downwards.

    • Insert the needle at a 15-30 degree angle into the peritoneal cavity. A slight "pop" may be felt as the needle penetrates the peritoneum.

    • Gently aspirate to ensure no fluid (e.g., urine or blood) is drawn into the syringe. If fluid is aspirated, withdraw the needle and reinject at a different site with a fresh needle.

    • Slowly inject the C646 working solution. The maximum recommended injection volume for a mouse is typically 10 mL/kg.

    • Withdraw the needle and return the mouse to its cage.

  • Post-Injection Monitoring:

    • Monitor the mouse for any signs of distress, discomfort, or adverse reactions immediately after the injection and at regular intervals as per the experimental protocol.

Signaling Pathways and Experimental Workflows

C646 Mechanism of Action: Inhibition of p300/CBP HATs

C646 exerts its biological effects by competitively inhibiting the histone acetyltransferase activity of p300 and CBP. This leads to a reduction in the acetylation of histone and non-histone proteins, thereby modulating gene expression.

C646_Mechanism cluster_nucleus Nucleus p300_CBP p300/CBP Acetylated_Histones Acetylated Histones p300_CBP->Acetylated_Histones Acetylation Acetyl_CoA Acetyl-CoA Acetyl_CoA->p300_CBP Histones Histones Histones->p300_CBP Gene_Transcription Gene Transcription Acetylated_Histones->Gene_Transcription Activates C646 C646 C646->p300_CBP Inhibits

Caption: C646 inhibits p300/CBP, preventing histone acetylation and subsequent gene transcription.

Experimental Workflow for In Vivo C646 Efficacy Study

The following diagram illustrates a typical workflow for assessing the efficacy of C646 in a tumor xenograft mouse model.

C646_Workflow start Tumor Cell Implantation (e.g., subcutaneous) tumor_growth Tumor Growth Monitoring start->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment C646 or Vehicle Administration (e.g., daily i.p. injection) randomization->treatment monitoring Monitor Tumor Volume and Body Weight treatment->monitoring endpoint Endpoint Analysis: - Tumor Weight - Histology (IHC) - Western Blot - qPCR monitoring->endpoint end Data Analysis and Interpretation endpoint->end

Caption: A standard workflow for evaluating the anti-tumor efficacy of C646 in a mouse model.

C646 and the NF-κB Signaling Pathway

C646 has been shown to modulate the NF-κB signaling pathway, which plays a critical role in inflammation and cancer. By inhibiting p300/CBP, C646 can prevent the acetylation of NF-κB components, thereby reducing the transcription of pro-inflammatory and pro-survival genes.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Inhibits p300_CBP_cyto p300/CBP NFkB->p300_CBP_cyto NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation p300_CBP_nuc p300/CBP NFkB_nuc->p300_CBP_nuc Gene_Expression Pro-inflammatory & Pro-survival Genes p300_CBP_nuc->Gene_Expression Activates Transcription Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Stimuli->IKK C646 C646 C646->p300_CBP_nuc Inhibits Acetylation MYC_Pathway cluster_nucleus Nucleus p300_CBP p300/CBP Histone_Acetylation Histone Acetylation p300_CBP->Histone_Acetylation MYC_Promoter MYC Gene Promoter MYC_Expression MYC Expression MYC_Promoter->MYC_Expression Activates Histone_Acetylation->MYC_Promoter at Cell_Proliferation Cell Proliferation & Tumor Growth MYC_Expression->Cell_Proliferation C646 C646 C646->p300_CBP Inhibits

References

Technical Notes & Optimization

Troubleshooting

C646 Technical Support Center: Navigating Off-Target Effects in Cellular Assays

Welcome to the technical support center for C646, a widely used inhibitor of the histone acetyltransferases (HATs) p300 and CBP. This resource is designed for researchers, scientists, and drug development professionals t...

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for C646, a widely used inhibitor of the histone acetyltransferases (HATs) p300 and CBP. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions regarding the potential off-target effects of C646 in cellular assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of C646?

A1: C646 is a competitive inhibitor of the histone acetyltransferases p300 and CBP, with a Ki (inhibition constant) of 400 nM.[1][2][3] It competes with the acetyl-CoA binding site on these enzymes, thereby preventing the transfer of acetyl groups to histone and non-histone protein substrates.[4] This inhibition is intended to reduce protein acetylation, a key mechanism in regulating gene transcription.

Q2: I observed an increase in global histone acetylation after treating my cells with C646. Is this expected?

A2: This is a documented, albeit counterintuitive, off-target effect of C646. Several studies have reported an increase in histone acetylation at specific residues or globally upon C646 treatment.[5][6] There are a few potential explanations for this phenomenon:

  • Inhibition of Histone Deacetylases (HDACs): At higher concentrations (≥ 7 µM), C646 has been shown to inhibit class I and II HDACs.[5] HDAC inhibition would lead to an accumulation of histone acetylation, counteracting the intended effect of p300/CBP inhibition.

  • Compensatory Mechanisms: In some cell types, inhibition of p300 by C646 can lead to the upregulation of other HATs, such as TIP60 and PCAF.[6][7] This compensatory activity can result in a net increase in histone acetylation.

Q3: Are there other known off-target proteins for C646?

A3: Yes, recent research has identified significant off-target interactions for C646.

  • A 2024 study revealed that C646 can act as a "molecular glue" to induce the degradation of Exportin-1 (XPO1) .[8] Since XPO1 and p300 co-occupy many chromatin locations, the degradation of XPO1 can phenocopy p300 inhibition, complicating the interpretation of experimental results.[8]

  • Chemoproteomic studies have shown that C646 can covalently modify abundant cellular nucleophiles, including tubulin .[9] This "off-target consumption" can reduce the effective concentration of C646 available to inhibit p300/CBP.[9]

Q4: Why do the effects of C646 vary between different cell lines?

A4: The cellular response to C646 is highly context-dependent.[5] Factors that can influence its effects include:

  • The relative expression levels of different HATs and HDACs.

  • The specific signaling pathways that are active in a given cell type. For example, C646 can influence the NF-κB pathway, which is regulated by p300/CBP.[5]

  • The metabolic state of the cells, which can affect the availability of acetyl-CoA.[4]

Q5: What are the typical working concentrations for C646 in cellular assays?

A5: The effective concentration of C646 can vary significantly depending on the cell type and the duration of the experiment. While the in vitro IC50 is in the sub-micromolar range, cellular assays often require higher concentrations, typically in the range of 10-50 µM, to observe an effect on histone acetylation.[7][9] However, it is crucial to be aware that off-target effects, such as HDAC inhibition, become more prominent at higher concentrations.[5] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental system.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Unexpected Increase in Histone Acetylation 1. HDAC inhibition at high C646 concentrations.[5] 2. Compensatory upregulation of other HATs (e.g., TIP60, PCAF).[6][7]1. Perform a dose-response experiment to find the lowest effective concentration. 2. Use a more specific p300/CBP inhibitor, such as A-485, as a control.[10][11] 3. Measure the expression levels of other HATs to check for compensatory effects.
Discrepancy Between In Vitro and Cellular Results 1. "Off-target consumption" of C646 by abundant cellular proteins like tubulin.[9] 2. Degradation of C646 in cell culture media. 3. Cellular context-dependent effects.[5]1. Consider using higher concentrations in cellular assays compared to in vitro assays. 2. Include appropriate controls, such as a structurally related but inactive compound. 3. Validate key findings in multiple cell lines.
High Cellular Toxicity 1. Off-target effects on essential cellular processes. 2. Induction of apoptosis through pathways like NF-κB.[5][12] 3. Degradation of essential proteins like XPO1.[8]1. Perform a cell viability assay (e.g., MTT, Calcein-AM/PI) to determine the cytotoxic concentration range.[7][13] 2. Reduce the incubation time and/or concentration of C646. 3. Investigate markers of apoptosis (e.g., cleaved caspase-3) to confirm the mechanism of cell death.
Inconsistent Results Between Experiments 1. Variability in cell culture conditions (e.g., cell density, passage number). 2. Degradation of C646 stock solution.1. Standardize cell culture protocols meticulously. 2. Prepare fresh C646 stock solutions and store them appropriately. 3. Include positive and negative controls in every experiment.[14]

Quantitative Data Summary

Table 1: In Vitro Potency of C646

Target Assay Type Value Reference
p300Ki400 nM[1][2][3]
p300IC506.8 µM[9]
PCAFSelectivity> 8-fold selective for p300[2]
GCN5Selectivity> 8-fold selective for p300[2]
MOZSelectivity> 8-fold selective for p300[2]

Table 2: Reported Cellular Effects and Off-Targets of C646

Effect/Off-Target Cellular Context Concentration Range Observed Outcome Reference
HDAC Inhibition RAW264.7 macrophages≥ 7 µMIncreased histone H3 acetylation[5]
HAT Upregulation Goat adipose-derived stem cells40 µMIncreased expression of TIP60 and PCAF[6][7]
XPO1 Degradation Various cell linesNot specifiedC646 acts as a molecular glue for XPO1 degradation[8]
Apoptosis Induction AML cell lines10-20 µMCell cycle arrest and apoptosis[12][15]
NF-κB Inhibition RAW-Blue macrophages≥ 15 µMInhibition of NF-κB promoter activity[5]

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

  • Objective: To determine the cytotoxic concentration of C646.

  • Methodology:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treat cells with a serial dilution of C646 (and a vehicle control, e.g., DMSO) for the desired time period (e.g., 24, 48, 72 hours).

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

    • Remove the MTT solution and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.[7]

2. Western Blot for Histone Acetylation

  • Objective: To assess the effect of C646 on global histone acetylation.

  • Methodology:

    • Treat cells with C646 at the desired concentrations and time points.

    • Harvest cells and perform histone extraction using an acid extraction protocol or a commercial kit.

    • Quantify protein concentration using a BCA assay.

    • Separate histone proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies against specific acetylated histone marks (e.g., anti-acetyl-H3, anti-acetyl-H4) and a loading control (e.g., anti-total H3).

    • Incubate with HRP-conjugated secondary antibodies.

    • Detect the signal using an ECL substrate and an imaging system.[12]

Visualizations

C646_On_Target_Pathway C646 C646 p300_CBP p300/CBP C646->p300_CBP Inhibits Acetylated_Proteins Acetylated Proteins p300_CBP->Acetylated_Proteins Acetylation Acetyl_CoA Acetyl-CoA Acetyl_CoA->p300_CBP Histones Histones / Other Proteins Histones->p300_CBP Gene_Transcription Altered Gene Transcription Acetylated_Proteins->Gene_Transcription

Caption: Intended on-target mechanism of C646 action.

C646_Off_Target_Effects C646 C646 p300_CBP p300/CBP Inhibition C646->p300_CBP HDACs HDAC Inhibition (High Conc.) C646->HDACs XPO1 XPO1 Degradation (Molecular Glue) C646->XPO1 Other_HATs Compensatory HAT Upregulation C646->Other_HATs Tubulin Covalent Modification (e.g., Tubulin) C646->Tubulin Cellular_Effects Observed Cellular Effects p300_CBP->Cellular_Effects HDACs->Cellular_Effects XPO1->Cellular_Effects Other_HATs->Cellular_Effects Tubulin->Cellular_Effects

Caption: Overview of C646 on-target and major off-target effects.

Troubleshooting_Workflow Start Unexpected Result with C646 Check_Conc Is Concentration > 10µM? Start->Check_Conc Consider_HDAC Consider HDAC Inhibition Check_Conc->Consider_HDAC Yes Check_Acetylation Measure Global Histone Acetylation Check_Conc->Check_Acetylation No Consider_HDAC->Check_Acetylation Acetylation_Up Acetylation Increased? Check_Acetylation->Acetylation_Up Compensatory_HATs Measure Other HATs (TIP60, PCAF) Acetylation_Up->Compensatory_HATs Yes Check_Toxicity Assess Cell Viability (e.g., MTT Assay) Acetylation_Up->Check_Toxicity No Compensatory_HATs->Check_Toxicity Toxicity_High High Toxicity? Check_Toxicity->Toxicity_High XPO1_Apoptosis Consider XPO1 Degradation & Apoptosis Pathways Toxicity_High->XPO1_Apoptosis Yes Validate Validate with Orthogonal Approach (e.g., A-485, siRNA) Toxicity_High->Validate No XPO1_Apoptosis->Validate

Caption: A logical workflow for troubleshooting C646 experiments.

References

Optimization

Technical Support Center: Optimizing C646 Dosage for In Vivo Studies

Welcome to the technical support center for the use of C646, a selective p300/CBP histone acetyltransferase (HAT) inhibitor, in in vivo research. This guide provides practical information, troubleshooting advice, and det...

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the use of C646, a selective p300/CBP histone acetyltransferase (HAT) inhibitor, in in vivo research. This guide provides practical information, troubleshooting advice, and detailed protocols to help researchers and drug development professionals successfully design and execute their in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting dose for C646 in mice?

A1: A common starting point for systemic administration is in the range of 2.5 to 10 mg/kg, administered daily via intraperitoneal (i.p.) injection.[1][2] For example, a study in a pancreatic cancer xenograft mouse model successfully used a dose of 10 mg/kg daily.[1][3] However, the optimal dose is highly dependent on the animal model, disease state, and administration route. A pilot dose-finding study is strongly recommended.

Q2: How should I dissolve and formulate C646 for in vivo injection?

A2: C646 has poor aqueous solubility and requires a specific vehicle for in vivo use. A common approach is to first dissolve C646 in an organic solvent like DMSO and then dilute it in a vehicle containing agents like polyethylene glycol (PEG300) and Tween 80 to maintain solubility and improve tolerability.[4][5] It is critical to prepare the formulation fresh before each use and to observe for any precipitation.[5]

Q3: What is the primary mechanism of action of C646?

A3: C646 is a potent and selective inhibitor of the histone acetyltransferases p300 and CBP, with a Ki (inhibition constant) of 400 nM.[5][6][7] It acts as a competitive inhibitor by binding to the acetyl-CoA binding pocket, thereby preventing the transfer of acetyl groups to histone and non-histone protein substrates.[7] This inhibition can modulate key signaling pathways, such as the NF-κB pathway, which is crucial in inflammation and cancer.[6]

Q4: How can I confirm that C646 is active in my in vivo model (pharmacodynamic markers)?

A4: The most direct way to measure C646 activity is to assess the acetylation status of its targets. Analyzing global levels of histone H3 and H4 acetylation in tumor or relevant tissue samples via Western blot or immunohistochemistry is a common method.[4][8] A reduction in the acetylation of specific lysine residues (e.g., H3K9ac, H3K27ac) can indicate target engagement.[3]

Q5: What are the known off-target effects of C646?

A5: While C646 is selective for p300/CBP, some studies have reported that at higher concentrations (≥7 µM), it can also inhibit certain histone deacetylases (HDACs).[6][9] This can lead to counterintuitive effects, such as an increase in histone acetylation on some residues.[6] Researchers should be aware of this possibility, especially if using higher doses or observing unexpected biological outcomes.

Data Presentation: Quantitative Summaries

Table 1: Examples of C646 Dosage Regimens in Rodent Models
Animal ModelDoseRoute of AdministrationDosing ScheduleReference
Pancreatic Cancer Xenograft (Mouse)10 mg/kgIntraperitoneal (i.p.)Daily for 2 weeks[1][3]
Neuropathic Pain (Rat)1.5 µg (total dose)Intrathecal InfusionSingle dose[4][6]
Inflammation Model (Mouse)2.5 mg/kgIntraperitoneal (i.p.)Every 3 days[2]
Table 2: Recommended Formulations for In Vivo Administration
Formulation CompositionMax Concentration AchievedNotesReference
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline0.45 mg/mL (Suspension)Add solvents sequentially, ensuring the solution is clear before adding the next. Prepare fresh daily.[5]
5% DMSO + 30% PEG300 + 65% Sterile Water (ddH₂O)1 mg/mL (Clear Solution)Suitable for i.p. injection.[4]
Table 3: General Guidelines for Maximum Injection Volumes in Mice
Route of AdministrationNeedle GaugeMaximum Volume (per site)
Intraperitoneal (i.p.)25-27g< 10 mL/kg (e.g., 0.25 mL for a 25g mouse)
Subcutaneous (s.c.)25-27g1-2 mL
Intravenous (i.v.)27-30g< 0.2 mL

Experimental Protocols & Visualizations

Protocol 1: Preparation of C646 for Intraperitoneal Injection

Objective: To prepare a 1 mg/mL solution of C646 for in vivo use.

Materials:

  • C646 powder

  • Dimethyl sulfoxide (DMSO), sterile

  • PEG300, sterile

  • Sterile water for injection (or ddH₂O)

  • Sterile conical tubes and syringes

Procedure:

  • Calculate Required Amounts: Determine the total volume of dosing solution needed for your experiment. For a 25g mouse receiving a 10 mg/kg dose, you would need 0.25 mg of C646 in a 0.25 mL injection volume.

  • Prepare Stock Solution: Weigh the required amount of C646 powder and dissolve it in DMSO to create a concentrated stock (e.g., 20 mg/mL). Ensure it is fully dissolved. Gentle warming or vortexing may be necessary.[4]

  • Prepare Final Formulation (based on the 1 mg/mL recipe[4]): a. In a sterile conical tube, add the required volume of your C646 stock solution. (For 1 mL final volume, use 50 µL of a 20 mg/mL stock). b. Add 300 µL of PEG300. Mix gently by inversion until the solution is clear. c. Add 650 µL of sterile water. Mix again until the solution is homogenous and clear.

  • Final Check: Before drawing into a syringe, visually inspect the solution for any signs of precipitation. If precipitation occurs, the formulation may need to be adjusted.

  • Administration: Use a 25-27 gauge needle for intraperitoneal injection. Administer the calculated volume slowly into the lower right quadrant of the abdomen.[10]

Signaling Pathway and Experimental Workflow Diagrams

G cluster_0 Cell Nucleus cluster_1 Cytoplasm p300 p300/CBP Acetylated Acetylated Proteins (Histone H3, p65) p300->Acetylated Acetylation AcetylCoA Acetyl-CoA AcetylCoA->p300 Histones Histones / p65 Histones->p300 Gene Pro-inflammatory Gene Transcription Acetylated->Gene NFkB NF-kB (p65/p50) NFkB->Histones Translocation Stimulus Inflammatory Stimulus (LPS) Stimulus->NFkB Activation C646 C646 C646->p300 Inhibition

Caption: Simplified signaling pathway showing C646 inhibiting p300/CBP HAT activity.

G A Step 1: In Vitro Range Finding (Determine IC50 on cell lines) B Step 2: Literature Review (Identify reported in vivo doses, e.g., 2.5-10 mg/kg) A->B C Step 3: Pilot Dose Escalation Study (e.g., 5, 10, 20 mg/kg in small groups of mice) B->C D Step 4: Monitor for Toxicity (Daily weight checks, clinical signs of distress) C->D E Step 5: Assess Target Engagement (PD) (Collect tissues at endpoint, measure Histone H3/H4 acetylation via Western Blot) C->E F Step 6: Determine Optimal Dose (Highest dose with significant PD effect and no toxicity) D->F E->F G Step 7: Full-Scale Efficacy Study (Use optimal dose in larger cohorts) F->G

Caption: Experimental workflow for a pilot study to optimize C646 dosage in vivo.

Troubleshooting Guide

Q: I'm not observing any therapeutic effect or changes in my pharmacodynamic markers. What should I do?

A: This issue can arise from several factors. Follow this decision tree to diagnose the problem.

G Start No Observed Effect Q1 Did you check formulation for precipitation before and during injection? Start->Q1 A1_Yes Yes, formulation was clear Q1->A1_Yes Yes A1_No No / Precipitation observed Q1->A1_No No Q2 Is the dose high enough? A1_Yes->Q2 Sol_A1 Action: Remake formulation. Ensure C646 is fully dissolved in DMSO first. Consider sonication or gentle warming. A1_No->Sol_A1 A2_Yes Yes, using published effective dose (e.g., 10 mg/kg) Q2->A2_Yes Yes A2_No No, using a very low dose Q2->A2_No No Q3 Is dosing frequency sufficient? (PK data for C646 is limited) A2_Yes->Q3 Sol_A2 Action: Increase the dose. Perform a dose-escalation study. Confirm target engagement with PD markers. A2_No->Sol_A2 A3_Maybe Unsure, dosing once daily Q3->A3_Maybe Unsure Q4 Is the compound stable and active? Q3->Q4 Frequency seems adequate Sol_A3 Action: Consider increasing dosing frequency (e.g., BID) if tolerated. Run a time-course PD study to see duration of effect. A3_Maybe->Sol_A3 A4_Yes Yes, confirmed in vitro recently Q4->A4_Yes Yes Sol_A4 Result: Issue is likely related to dose or schedule. Re-evaluate steps 2 and 3. A4_Yes->Sol_A4

Caption: Troubleshooting decision tree for lack of efficacy in C646 in vivo studies.

Q: My animals are showing signs of toxicity (e.g., weight loss, ruffled fur, lethargy). What should I do?

A: Animal welfare is paramount. If you observe signs of toxicity, take immediate action.

  • Reduce the Dose: This is the most critical first step. If you are dosing at 10 mg/kg, consider reducing to 5 mg/kg or lower.[1]

  • Check the Formulation: The vehicle itself can sometimes cause irritation. Ensure the concentration of DMSO is as low as possible (ideally ≤5-10%).[4][5] High osmolality of a formulation can also cause irritation at the injection site.[11]

  • Decrease Dosing Frequency: If daily dosing is too toxic, switch to an every-other-day or less frequent schedule and monitor the animals closely.

  • Conduct a Maximum Tolerated Dose (MTD) Study: For a novel model, a formal MTD study is the best way to establish a safe dose range. This involves treating small groups of animals with escalating doses and monitoring for a defined period (e.g., 72 hours) for signs of acute toxicity.[12][13]

  • Consult a Veterinarian: Always consult with your institution's veterinary staff if you observe unexpected or severe adverse effects.

References

Troubleshooting

Technical Support Center: Mitigating C646 Cytotoxicity in Primary Cells

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate the cytotoxic effects of the p300/CBP histo...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate the cytotoxic effects of the p300/CBP histone acetyltransferase (HAT) inhibitor, C646, in primary cell cultures.

Frequently Asked Questions (FAQs)

Q1: What is C646 and what is its primary mechanism of action?

C646 is a cell-permeable, small molecule inhibitor that competitively and reversibly targets the Lys-CoA binding pocket of the histone acetyltransferases (HATs) p300 and CREB-binding protein (CBP).[1][2] By inhibiting p300/CBP HAT activity, C646 can modulate gene expression, leading to effects such as cell cycle arrest and apoptosis, which have been observed in various cancer cell lines.[1][2][3][4]

Q2: Why is C646 cytotoxic to primary cells?

The cytotoxicity of C646 in primary cells stems from its on-target inhibition of p300/CBP, which are crucial for normal cellular processes, including proliferation and survival.[5] Inhibition of these essential HATs can disrupt normal gene regulation, leading to cell cycle arrest and the induction of apoptosis.[5] Additionally, off-target effects, although not fully elucidated for C646, are a common concern with small molecule inhibitors and can contribute to unintended toxicity.[6]

Q3: What are the common signs of C646-induced cytotoxicity in primary cells?

Common indicators of C646 cytotoxicity include:

  • Reduced cell proliferation and viability.

  • Changes in cell morphology, such as rounding and detachment.

  • Induction of apoptosis, which can be confirmed by assays like Annexin V staining or caspase activation.

  • Cell cycle arrest, often observed in the G1 or G2/M phase.[3][4]

Troubleshooting Guide: Minimizing C646 Cytotoxicity

This guide provides a systematic approach to designing and optimizing experiments to minimize C646-induced cytotoxicity in your primary cell model.

Issue 1: Excessive Cell Death at Recommended Concentrations

If you observe significant cytotoxicity at concentrations reported in the literature (often in the 10-40 µM range for cancer cell lines), consider the following troubleshooting steps.[4][5]

1. Optimize C646 Concentration:

  • Recommendation: Perform a dose-response curve to determine the optimal concentration for your specific primary cell type. Start with a wide range of concentrations (e.g., 0.1 µM to 50 µM) to identify the half-maximal inhibitory concentration (IC50).

  • Rationale: Primary cells are often more sensitive to perturbations than immortalized cell lines. The optimal concentration for achieving the desired biological effect with minimal toxicity may be significantly lower than what is reported for cancer cells.

Experimental Protocol: Determining IC50 using an MTT Assay

  • Cell Seeding: Seed your primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of C646 in your cell culture medium. Remove the old medium from the cells and add the C646-containing medium. Include a vehicle control (e.g., DMSO) at the same final concentration as in the highest C646 treatment.

  • Incubation: Incubate the cells for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

    • Add solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot the results against the log of the C646 concentration to determine the IC50 value.

2. Optimize Incubation Time:

  • Recommendation: Conduct a time-course experiment to identify the shortest incubation time required to achieve the desired biological effect.

  • Rationale: The cytotoxic effects of C646 can be time-dependent.[5] Shorter exposure times may be sufficient to inhibit p300/CBP activity without triggering widespread apoptosis.

Experimental Protocol: Time-Course Viability Assay

  • Cell Seeding: Seed cells as described for the IC50 determination.

  • Drug Treatment: Treat cells with a fixed, optimized concentration of C646.

  • Time Points: At various time points (e.g., 6, 12, 24, 48, and 72 hours), assess cell viability using an appropriate method (e.g., MTT, Trypan Blue exclusion, or a lactate dehydrogenase (LDH) assay).

  • Data Analysis: Plot cell viability against time to determine the optimal incubation period.

Issue 2: Sub-optimal Biological Effect at Non-Toxic Concentrations

If you find that non-toxic concentrations of C646 are not producing the desired biological outcome, consider these strategies.

1. Modulate Cell Culture Conditions:

  • Recommendation: Evaluate the impact of serum concentration and media composition on C646 efficacy and toxicity.

  • Rationale: Components in fetal bovine serum (FBS) and cell culture media can interact with small molecules, affecting their stability and bioavailability.[7][8] For example, high glucose concentrations in the media can influence cellular metabolism and potentially mask the cytotoxic effects of drugs that target mitochondrial function.[7]

Experimental Protocol: Media and Serum Optimization

  • Vary Serum Concentration: Culture your primary cells in media containing different concentrations of FBS (e.g., 2%, 5%, 10%) and perform a C646 dose-response experiment for each condition.

  • Compare Media Formulations: If compatible with your cell type, test different basal media formulations (e.g., DMEM vs. RPMI-1640) to see if they influence the cellular response to C646.

  • Assess Viability and Function: In addition to viability assays, assess a functional endpoint relevant to your research to determine the optimal culture conditions for achieving the desired effect of C646.

2. Consider Co-treatments:

  • Recommendation: Investigate the use of co-treatments with agents that may protect primary cells from apoptosis without interfering with the intended effect of C646.

  • Rationale: In some contexts, co-treatment with other inhibitors or protective agents can mitigate the toxicity of a primary drug in normal cells. For example, inhibitors of CDK4/6 can induce a G1 arrest in normal cells, protecting them from S-phase specific chemotherapies.[9] While specific protective co-treatments for C646 are not well-documented, exploring agents that inhibit downstream apoptotic pathways could be a viable strategy.

Issue 3: Suspected Off-Target Effects

If you suspect that the observed cytotoxicity is not solely due to p300/CBP inhibition, it is important to investigate potential off-target effects.

1. Review the Literature for Known Off-Targets:

  • Recommendation: Thoroughly search for any published data on the selectivity profile of C646.

  • Rationale: Small molecule inhibitors often have multiple targets.[6] Understanding the full target profile of C646 can help to interpret unexpected results and devise strategies to mitigate off-target toxicity.

2. Use a Structurally Unrelated p300/CBP Inhibitor:

  • Recommendation: If available, compare the effects of C646 with another p300/CBP inhibitor that has a different chemical structure.

  • Rationale: If the cytotoxic phenotype is consistent across different inhibitors of the same target, it is more likely to be an on-target effect. Conversely, if the toxicity is unique to C646, it may be due to an off-target interaction.

3. Consider Alternative Approaches:

  • Recommendation: If mitigating C646 cytotoxicity proves to be intractable, explore alternative methods to inhibit p300/CBP function, such as RNA interference (siRNA or shRNA).

  • Rationale: Genetic knockdown of p300 and/or CBP can provide a more specific means of inhibiting their function, although this approach also has its own set of potential off-target effects and technical challenges.[10][11]

Data Presentation

Table 1: Troubleshooting Summary for Mitigating C646 Cytotoxicity

Issue Potential Cause Recommended Action Experimental Approach
Excessive Cell DeathConcentration too high for primary cellsOptimize C646 concentrationDose-response curve (e.g., MTT assay) to determine IC50
Incubation time too longOptimize incubation timeTime-course viability assay
Sub-optimal EffectSub-optimal culture conditionsModulate serum and media componentsTest different FBS concentrations and media formulations
Insufficient on-target activityConsider protective co-treatmentsExplore co-administration with anti-apoptotic agents
Suspected Off-Target EffectsC646 is not completely selectiveReview literature for known off-targetsLiterature search for selectivity profiling data
Phenotype is specific to C646Use a structurally unrelated p300/CBP inhibitorCompare cytotoxic profiles of different inhibitors
Intolerable off-target toxicityUse an alternative methodEmploy siRNA or shRNA to knockdown p300/CBP

Visualizations

C646_Mechanism_of_Action cluster_0 C646 Inhibition cluster_1 Downstream Effects C646 C646 p300_CBP p300/CBP HAT C646->p300_CBP Inhibits Histone_Acetylation Histone Acetylation (Decreased) p300_CBP->Histone_Acetylation Leads to Acetyl_CoA Acetyl-CoA Acetyl_CoA->p300_CBP Competes with Gene_Expression Altered Gene Expression Histone_Acetylation->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis

Caption: C646 competitively inhibits p300/CBP, leading to reduced histone acetylation and downstream effects.

Troubleshooting_Workflow Start Start: High C646 Cytotoxicity Observed Optimize_Conc Optimize Concentration (Dose-Response) Start->Optimize_Conc Optimize_Time Optimize Incubation Time (Time-Course) Optimize_Conc->Optimize_Time Toxicity still high Success Cytotoxicity Mitigated Optimize_Conc->Success Toxicity reduced Modulate_Media Modulate Culture Conditions (Serum/Media) Optimize_Time->Modulate_Media Toxicity still high Optimize_Time->Success Toxicity reduced Consider_Co_treatment Consider Co-treatments Modulate_Media->Consider_Co_treatment Toxicity still high Modulate_Media->Success Toxicity reduced Investigate_Off_Target Investigate Off-Target Effects Consider_Co_treatment->Investigate_Off_Target Toxicity still high Consider_Co_treatment->Success Toxicity reduced Investigate_Off_Target->Success On-target effect confirmed, toxicity managed Failure Consider Alternatives (e.g., siRNA) Investigate_Off_Target->Failure Off-target effects confirmed

Caption: A workflow for systematically troubleshooting and mitigating C646 cytotoxicity in primary cells.

References

Optimization

C646 Technical Support Center: Stability and Best Practices in Cell Culture

Welcome to the technical support center for C646, a selective inhibitor of the histone acetyltransferases (HATs) p300 and CBP. This resource is designed for researchers, scientists, and drug development professionals to...

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for C646, a selective inhibitor of the histone acetyltransferases (HATs) p300 and CBP. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of C646 in cell culture media and to offer troubleshooting for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of C646?

A1: C646 is a competitive inhibitor of the histone acetyltransferase (HAT) activity of p300 and its paralog, CBP. By binding to the active site of these enzymes, C646 prevents the transfer of acetyl groups from acetyl-CoA to lysine residues on histone and non-histone proteins. This inhibition of acetylation can lead to a more condensed chromatin structure, repressing the transcription of genes involved in cellular processes such as proliferation, differentiation, and apoptosis.

Q2: How should I prepare and store C646 stock solutions?

A2: C646 is most commonly dissolved in dimethyl sulfoxide (DMSO). To prepare a stock solution, dissolve C646 powder in fresh, anhydrous DMSO to a concentration of 10-20 mM. It is recommended to gently warm and/or sonicate the solution to ensure it is fully dissolved. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year). C646 powder is stable for up to 3 years when stored at -20°C.

Q3: What is the recommended final concentration of C646 in cell culture?

A3: The effective concentration of C646 can vary depending on the cell line and the desired biological effect. Typical working concentrations range from 1 µM to 25 µM.[1] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.

Q4: How stable is C646 in cell culture media?

A4: There is limited published data on the specific half-life of C646 in cell culture media at 37°C. C646 contains a pyrazolone and a benzamide moiety, chemical structures that can be susceptible to hydrolysis in aqueous solutions, particularly at non-neutral pH.[2][3][4][5][6][7] Therefore, it is recommended to replenish the media with fresh C646 every 24-48 hours to maintain a consistent effective concentration. For long-term experiments, the stability should be empirically determined.

Q5: What are the potential off-target effects of C646?

A5: While C646 is a selective inhibitor of p300/CBP, the possibility of off-target effects should be considered, as with any small molecule inhibitor. These can arise from the molecule binding to other proteins in the cell. To mitigate this, it is crucial to use the lowest effective concentration of C646 and include appropriate controls in your experiments. Comparing the effects of C646 with other p300/CBP inhibitors or using genetic approaches like siRNA-mediated knockdown of p300 and CBP can help validate that the observed phenotype is due to the intended target inhibition.

Quantitative Data Summary

PropertyValueSource(s)
Molecular Weight 445.42 g/mol
Ki for p300 400 nM[8]
Solubility in DMSO >10 mM
Powder Stability 3 years at -20°C
Stock Solution Stability 1 year at -80°C in DMSO; 1 month at -20°C in DMSO
Stability in Aqueous Solution Data not available; potential for hydrolysis.

Signaling Pathway

p300_CBP_Pathway cluster_0 Upstream Signaling cluster_1 Nuclear Events Growth_Factors Growth Factors, Cytokines, etc. Receptors Cell Surface Receptors Growth_Factors->Receptors Signal_Transduction Signal Transduction Cascades (e.g., MAPK, PI3K/Akt) Receptors->Signal_Transduction Transcription_Factors Transcription Factors (e.g., p53, NF-κB, STATs) Signal_Transduction->Transcription_Factors Activation p300_CBP p300/CBP Transcription_Factors->p300_CBP Recruitment Histones Histone Tails p300_CBP->Histones Acetylation (HAT activity) Chromatin Chromatin Histones->Chromatin Relaxation Gene_Expression Target Gene Expression (Proliferation, Survival, etc.) Chromatin->Gene_Expression Activation C646 C646 C646->p300_CBP Inhibition

Caption: The p300/CBP signaling pathway and the inhibitory action of C646.

Experimental Protocols

Protocol for Assessing C646 Stability in Cell Culture Media via HPLC

This protocol provides a general framework for determining the stability of C646 in your specific cell culture medium.

1. Materials:

  • C646

  • Anhydrous DMSO

  • Your cell culture medium of interest (e.g., DMEM, RPMI-1640) supplemented with serum as used in your experiments.

  • Phosphate-buffered saline (PBS), pH 7.4

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other appropriate mobile phase modifier)

  • Sterile microcentrifuge tubes

  • HPLC system with a UV or MS detector

2. Preparation of Solutions:

  • C646 Stock Solution: Prepare a 10 mM stock solution of C646 in anhydrous DMSO.

  • C646 Working Solution: Dilute the 10 mM stock solution in your complete cell culture medium to your desired final concentration (e.g., 10 µM). Prepare enough for all time points.

3. Experimental Procedure:

  • Dispense aliquots of the C646 working solution into sterile microcentrifuge tubes for each time point (e.g., 0, 2, 4, 8, 24, 48, and 72 hours).

  • Incubate the tubes at 37°C in a cell culture incubator.

  • At each time point, remove one tube and immediately store it at -80°C to halt any further degradation. The t=0 sample should be frozen immediately after preparation.

  • Once all time points are collected, thaw the samples.

  • To precipitate proteins from the media, add three volumes of ice-cold acetonitrile to each sample.

  • Vortex vigorously and incubate at -20°C for at least 30 minutes.

  • Centrifuge the samples at high speed (e.g., >12,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean HPLC vial for analysis.

4. HPLC Analysis:

  • Develop an HPLC method to separate C646 from any potential degradation products and media components. A reverse-phase C18 column is a good starting point.

  • A gradient elution with a mobile phase consisting of water and acetonitrile, both with 0.1% formic acid, is often effective.

  • Monitor the elution of C646 using a UV detector at a wavelength where C646 has maximum absorbance, or for higher specificity, use a mass spectrometer.

  • Create a standard curve by injecting known concentrations of C646 to quantify the amount remaining at each time point.

5. Data Analysis:

  • Calculate the concentration of C646 remaining at each time point using the standard curve.

  • Plot the percentage of C646 remaining versus time.

  • From this plot, you can determine the half-life (t½) of C646 in your cell culture medium under your experimental conditions.

Troubleshooting Guide

Issue: C646 precipitates in the cell culture medium.

  • Question: I observed a precipitate in my culture dish after adding C646. What could be the cause and how can I prevent it?

  • Answer:

    • High Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is low, ideally below 0.5%. High concentrations of DMSO can be toxic to cells and can also cause the compound to precipitate when diluted in an aqueous solution.

    • Improper Dilution: Avoid adding the concentrated DMSO stock directly to the full volume of media. A serial dilution approach is recommended. First, dilute the DMSO stock into a small volume of media, vortex gently, and then add this intermediate dilution to the final volume of media.

    • Media Components: Certain components in the media, especially at high concentrations or after temperature changes, can contribute to precipitation. Ensure your media is properly warmed to 37°C before adding C646.

    • Solution: Prepare a fresh dilution of C646 using the serial dilution method and ensure the final DMSO concentration is within a tolerable range for your cells.

Issue: C646 appears to be inactive in my cell-based assay.

  • Question: I am not observing the expected biological effect of C646 in my experiment. What are the possible reasons?

  • Answer:

    • Compound Degradation: As discussed, C646 may have limited stability in cell culture media. If you are not replenishing the media with fresh compound frequently enough, the effective concentration may be too low. Try changing the media with fresh C646 every 24 hours.

    • Incorrect Concentration: The optimal concentration of C646 is cell-type dependent. Perform a dose-response curve to determine the IC50 for your specific cell line.

    • Cell Line Resistance: Some cell lines may be inherently resistant to the effects of p300/CBP inhibition.

    • Assay Readout: Ensure that your assay is sensitive enough to detect the expected changes. For example, if you are looking at changes in histone acetylation, use a validated antibody and appropriate controls.

    • Solution: Confirm the activity of your C646 stock by testing it in a sensitive, positive control cell line if available. Increase the frequency of media changes and optimize the C646 concentration.

Issue: I am concerned about off-target effects.

  • Question: How can I be sure that the observed effects are due to the inhibition of p300/CBP and not off-target activities?

  • Answer:

    • Use Multiple Inhibitors: Compare the effects of C646 with another structurally different p300/CBP inhibitor. If both compounds produce a similar phenotype, it is more likely to be an on-target effect.

    • Genetic Knockdown: Use siRNA or shRNA to specifically knockdown p300 and/or CBP and see if this phenocopies the effects of C646 treatment.

    • Rescue Experiment: If possible, overexpressing a C646-resistant mutant of p300/CBP should rescue the phenotype observed with C646 treatment.

    • Dose-Response: Use the lowest effective concentration of C646 to minimize the likelihood of off-target effects.

TroubleshootingWorkflow start Experimental Issue with C646 issue_type What is the nature of the issue? start->issue_type precipitate Precipitation in Media issue_type->precipitate Precipitation inactive Compound Inactive issue_type->inactive Inactivity off_target Concern about Off-Target Effects issue_type->off_target Off-Target Concerns check_dmso Check final DMSO concentration (<0.5%) precipitate->check_dmso check_dilution Use serial dilution method precipitate->check_dilution check_media Ensure media is warmed to 37°C precipitate->check_media check_stability Replenish media with fresh C646 every 24h inactive->check_stability check_concentration Perform dose-response curve inactive->check_concentration check_assay Validate assay sensitivity and controls inactive->check_assay use_alt_inhibitor Use a structurally different p300/CBP inhibitor off_target->use_alt_inhibitor use_sirna Use siRNA/shRNA for p300/CBP knockdown off_target->use_sirna dose_optimization Use lowest effective concentration off_target->dose_optimization

Caption: A troubleshooting workflow for common issues encountered with C646.

References

Troubleshooting

Technical Support Center: C646 in Long-Term Experiments

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the p300/CBP histone acetyltransferase (HAT)...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the p300/CBP histone acetyltransferase (HAT) inhibitor, C646, in long-term experiments.

Frequently Asked Questions (FAQs)

Q1: What is C646 and what is its primary mechanism of action?

C646 is a potent and selective, cell-permeable small molecule inhibitor of the histone acetyltransferases (HATs) p300 and CREB-binding protein (CBP).[1][2][3] It acts as a competitive inhibitor of the acetyl-coenzyme A (acetyl-CoA) binding pocket of p300/CBP, with a Ki (inhibition constant) of 400 nM.[4] By blocking the catalytic activity of these enzymes, C646 prevents the acetylation of histone and non-histone protein substrates, leading to the modulation of gene expression and downstream cellular processes.[1][2][3]

Q2: What are the common cellular effects of C646 in short-term versus long-term experiments?

In short-term experiments (typically up to 72 hours), C646 is known to induce cell cycle arrest, apoptosis, and autophagy in various cancer cell lines.[4][5][6] It has been shown to reduce global histone H3 and H4 acetylation levels.[4] However, in long-term experiments, the cellular response to C646 can be more complex. Prolonged exposure may lead to the development of resistance, altered signaling pathways, and cumulative off-target effects.[7][8][9] One study observed that a C646-induced cell cycle block was gradually released with prolonged treatment.[6]

Q3: How stable is C646 in cell culture medium?

Q4: What are the known off-target effects of C646, especially in a long-term context?

Recent research has identified that C646 can induce the degradation of Exportin-1 (XPO1), a nuclear export protein.[10][11][12][13] This effect appears to be independent of its p300/CBP inhibitory activity and is mediated through the ubiquitin-proteasome pathway.[10][11] The degradation of XPO1 can, in turn, affect the chromatin occupancy of p300, leading to cellular phenotypes that mimic p300 inhibition.[10][11][12][13] In long-term experiments, this off-target activity could become more pronounced and contribute significantly to the observed cellular outcomes. Another study has also reported that C646 can inhibit histone deacetylases (HDACs) at higher concentrations (from 7 µM).[14]

Q5: Can cells develop resistance to C646? If so, what are the underlying mechanisms?

Yes, acquired resistance to C646 and other acetyl-CoA-competitive HAT inhibitors has been observed.[7][8][9] A primary mechanism of resistance involves metabolic adaptations that lead to an increase in intracellular acetyl-CoA levels.[7][8][9] Specifically, mutations in the gene PANK3, which encodes a pantothenate kinase involved in coenzyme A biosynthesis, can lead to elevated acetyl-CoA.[7] This increased concentration of the natural substrate (acetyl-CoA) outcompetes the inhibitor (C646) for binding to p300/CBP, thereby reducing the efficacy of the drug.[7][8][9]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Loss of C646 efficacy over time 1. Compound instability: C646 may degrade in the cell culture medium at 37°C. 2. Development of cellular resistance: Cells may acquire mutations that confer resistance.1. Replenish C646 regularly: Change the culture medium and add freshly diluted C646 every 48-72 hours. 2. Verify target engagement: Periodically assess the acetylation status of known p300/CBP substrates (e.g., H3K27ac) by Western blot to confirm C646 is still active. 3. Test for resistance: If efficacy is lost, perform a dose-response assay to determine if the IC50 has shifted. Consider sequencing key genes in the coenzyme A biosynthesis pathway (e.g., PANK3) in resistant clones.
Unexpected or paradoxical effects on histone acetylation 1. Time-dependent effects: The impact of C646 on global histone acetylation can be dynamic. One study reported a transient increase in H3K9 acetylation after 24 hours of treatment.[5][6] 2. Off-target effects: Inhibition of HDACs at higher concentrations or indirect effects through XPO1 degradation could influence histone acetylation patterns.[10][11][12][13][14] 3. Compensatory mechanisms: Cells may upregulate other HATs to compensate for p300/CBP inhibition. A study showed increased expression of TIP60 and PCAF following C646 treatment.[5][6]1. Perform time-course experiments: Analyze histone acetylation at multiple time points to understand the dynamics of the response. 2. Use multiple markers: Assess a panel of histone acetylation marks to get a broader picture of the epigenetic changes. 3. Consider off-target effects: Titrate C646 to the lowest effective concentration to minimize off-target activity. Cross-validate findings with genetic approaches like siRNA-mediated knockdown of p300/CBP. 4. Investigate compensatory mechanisms: Measure the expression levels of other HATs if unexpected acetylation patterns are observed.
High levels of cytotoxicity in long-term cultures 1. Cumulative toxicity: Continuous exposure to C646, even at concentrations that are not toxic in the short term, can lead to cumulative toxicity. 2. Off-target effects: The degradation of XPO1, a protein essential for nuclear export, could contribute to long-term cytotoxicity.[10][11][12][13]1. Optimize C646 concentration: Determine the minimal effective concentration for long-term studies through a dose-response and time-course experiment. 2. Intermittent dosing: Consider a pulsed-dosing regimen (e.g., 3 days on, 2 days off) to reduce cumulative toxicity while still maintaining some level of target inhibition. 3. Monitor cell health closely: Regularly assess cell morphology, viability (e.g., using Trypan Blue exclusion), and proliferation rates.
Selection of a resistant cell population Clonal evolution: Continuous selective pressure from C646 can lead to the outgrowth of pre-existing resistant cells or the emergence of newly mutated resistant clones.1. Use lower, non-lethal concentrations: If the goal is to study the long-term effects of p300/CBP inhibition without inducing strong selection, use a concentration below the IC50. 2. Periodic re-cloning: If maintaining a sensitive population is crucial, consider periodically re-cloning the cell line from a frozen stock. 3. Characterize the resistant population: If resistance emerges, it can be an opportunity to study the mechanisms of resistance. Isolate and characterize the resistant clones.

Experimental Protocols

Protocol 1: Long-Term C646 Treatment of Adherent Cell Lines

This protocol provides a general framework for treating adherent cells with C646 for an extended period (e.g., > 1 week).

Materials:

  • Adherent cell line of interest

  • Complete cell culture medium

  • C646 (powder)

  • Anhydrous DMSO

  • Sterile, nuclease-free microcentrifuge tubes

  • Standard cell culture equipment (incubator, biosafety cabinet, flasks, plates, etc.)

Procedure:

  • Preparation of C646 Stock Solution: a. Prepare a 10 mM stock solution of C646 in anhydrous DMSO. b. Aliquot the stock solution into small volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. c. Store the aliquots at -20°C or -80°C, protected from light.

  • Cell Seeding: a. Seed the cells at a density that will prevent them from reaching confluency before the next scheduled media change (typically every 2-3 days). This may require optimization for your specific cell line.

  • C646 Treatment: a. On the day of treatment, thaw a fresh aliquot of the 10 mM C646 stock solution. b. Dilute the stock solution to the desired final concentration in pre-warmed complete culture medium. It is recommended to perform a serial dilution to ensure accuracy. The final DMSO concentration should be kept constant across all conditions (including vehicle control) and should typically not exceed 0.1%. c. Remove the old medium from the cells and replace it with the C646-containing medium or vehicle control medium.

  • Maintenance of Long-Term Culture: a. Media Changes: Replace the medium with freshly prepared C646-containing medium every 48-72 hours. b. Cell Passaging: When the cells approach confluency, they will need to be passaged. i. Aspirate the medium, wash the cells with PBS, and detach them using trypsin-EDTA. ii. Neutralize the trypsin with complete medium and centrifuge the cells. iii. Resuspend the cell pellet in fresh, pre-warmed medium and re-seed a portion of the cells into new culture vessels. iv. Add freshly diluted C646 to the new culture vessels.

  • Monitoring: a. Regularly inspect the cells under a microscope for any changes in morphology. b. Periodically assess cell viability and proliferation to monitor for cytotoxicity. c. At desired time points, harvest cells for downstream analysis (e.g., Western blot, qPCR, etc.).

Protocol 2: Assessment of Acquired Resistance to C646

This protocol describes a method to determine if a cell population has developed resistance to C646.

Materials:

  • Parental (sensitive) cell line

  • Putatively resistant cell line (derived from long-term C646 treatment)

  • 96-well cell culture plates

  • C646 stock solution (10 mM in DMSO)

  • Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)

Procedure:

  • Cell Seeding: a. Seed both the parental and the putatively resistant cells into separate 96-well plates at an optimized density for a 72-hour viability assay.

  • C646 Titration: a. Prepare a serial dilution of C646 in complete culture medium. A typical concentration range to test would be from 0.1 µM to 100 µM. Include a vehicle control (DMSO only). b. Add the C646 dilutions to the appropriate wells of both the parental and resistant cell plates.

  • Incubation: a. Incubate the plates for 72 hours at 37°C in a CO2 incubator.

  • Cell Viability Assay: a. Perform the cell viability assay according to the manufacturer's instructions.

  • Data Analysis: a. Normalize the viability data to the vehicle-treated control for each cell line. b. Plot the dose-response curves (concentration of C646 vs. % viability) for both the parental and resistant cell lines. c. Calculate the IC50 (half-maximal inhibitory concentration) for each cell line. A significant increase (e.g., >3-fold) in the IC50 of the resistant cell line compared to the parental line indicates acquired resistance.

Visualizations

p300_CBP_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors, Cytokines, etc. Receptor Receptor Growth_Factors->Receptor Signaling_Cascade Signaling Cascade Receptor->Signaling_Cascade Transcription_Factors_inactive Transcription Factors (e.g., NF-κB, p53) Signaling_Cascade->Transcription_Factors_inactive Transcription_Factors_active Transcription Factors (Active) Transcription_Factors_inactive->Transcription_Factors_active Translocation XPO1_active Exportin-1 (XPO1) (Active) XPO1_degraded Exportin-1 (Degraded) XPO1_active->XPO1_degraded p300_CBP p300/CBP Transcription_Factors_active->p300_CBP Recruitment Histones Histones p300_CBP->Histones HAT Activity Acetylated_Histones Acetylated Histones Histones->Acetylated_Histones Gene_Expression Target Gene Expression Acetylated_Histones->Gene_Expression Chromatin Remodeling Cell_Cycle_Apoptosis Cell Cycle Progression, Survival, Proliferation Gene_Expression->Cell_Cycle_Apoptosis C646 C646 C646->XPO1_active Degradation (Off-target) C646->p300_CBP Inhibition

Caption: C646 inhibits p300/CBP, affecting gene expression and cell fate.

Acquired_Resistance_to_C646 cluster_drug_action Normal Drug Action cluster_resistance_mechanism Mechanism of Acquired Resistance C646_sensitive C646 p300_CBP_sensitive p300/CBP C646_sensitive->p300_CBP_sensitive Inhibits Inhibition_sensitive Inhibition of HAT Activity p300_CBP_sensitive->Inhibition_sensitive Acetyl_CoA_normal Acetyl-CoA (Normal Levels) Acetyl_CoA_normal->p300_CBP_sensitive Binds C646_resistant C646 Competition Competition at Binding Site C646_resistant->Competition p300_CBP_resistant p300/CBP No_Inhibition Reduced Inhibition of HAT Activity p300_CBP_resistant->No_Inhibition PANK3_mutation PANK3 Mutation CoA_Biosynthesis Coenzyme A Biosynthesis PANK3_mutation->CoA_Biosynthesis Upregulates Acetyl_CoA_high Acetyl-CoA (Elevated Levels) CoA_Biosynthesis->Acetyl_CoA_high Acetyl_CoA_high->Competition Competition->p300_CBP_resistant

Caption: Resistance to C646 can arise from increased Acetyl-CoA levels.

Troubleshooting_Workflow Start Loss of C646 Efficacy in Long-Term Experiment Check_Protocol Review Experimental Protocol: - Fresh C646 stock? - Regular media changes? - Correct concentration? Start->Check_Protocol Protocol_OK Protocol Correct Check_Protocol->Protocol_OK Yes Protocol_Error Correct Protocol & Re-run Experiment Check_Protocol->Protocol_Error No Assess_Target Assess Target Engagement: Western blot for H3K27ac Protocol_OK->Assess_Target Protocol_Error->Start Target_Engaged Target Not Engaged Assess_Target->Target_Engaged No Target_Not_Engaged Target Engaged Assess_Target->Target_Not_Engaged Yes Check_Stability Suspect Compound Instability: - Increase frequency of media changes - Prepare fresh stock Target_Engaged->Check_Stability Check_Resistance Suspect Cellular Resistance: Perform dose-response assay (IC50 shift) Target_Not_Engaged->Check_Resistance Check_Stability->Start Resistance_Confirmed Resistance Confirmed Check_Resistance->Resistance_Confirmed Yes No_Resistance No Resistance Check_Resistance->No_Resistance No Investigate_Mechanism Investigate Resistance Mechanism: - Sequence PANK3 - Analyze off-target effects (XPO1) Resistance_Confirmed->Investigate_Mechanism Re-evaluate Re-evaluate Experiment: Consider alternative inhibitors or experimental approaches No_Resistance->Re-evaluate Investigate_Mechanism->Re-evaluate

Caption: A workflow for troubleshooting loss of C646 efficacy.

References

Optimization

Technical Support Center: Confirming C646 Activity in Cells

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to confirming the cellular activity of C646, a selective inhibitor of the p300/CREB-binding pr...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to confirming the cellular activity of C646, a selective inhibitor of the p300/CREB-binding protein (CBP) histone acetyltransferases (HATs). Here you will find detailed experimental protocols, troubleshooting guides, and frequently asked questions to ensure the successful design and interpretation of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is C646 and what is its primary mechanism of action?

A1: C646 is a cell-permeable, small molecule inhibitor that is highly selective for the histone acetyltransferases p300 and CBP.[1] It functions as a competitive inhibitor of acetyl-CoA, binding to the active site of p300/CBP and preventing the transfer of acetyl groups to histone and non-histone protein substrates.[2] The inhibition constant (Ki) for p300 is approximately 400 nM.[1]

Q2: How can I confirm that C646 is active in my cell line?

A2: Confirmation of C646 activity can be achieved through a combination of target engagement, proximal pharmacodynamic, and downstream phenotypic assays. The most common methods include:

  • Western Blotting: To detect a decrease in the acetylation of p300/CBP substrates, such as histone H3 at lysine 27 (H3K27ac).

  • Quantitative PCR (qPCR): To measure changes in the expression of genes regulated by p300/CBP, such as MYC.[3]

  • Cellular Thermal Shift Assay (CETSA®): To confirm direct binding of C646 to p300/CBP in intact cells.[4]

  • Phenotypic Assays: To observe downstream biological effects like cell cycle arrest or apoptosis.[5][6]

Q3: What is the typical concentration range and treatment time for C646?

A3: The effective concentration of C646 can vary significantly between cell lines and the experimental endpoint being measured. Generally, concentrations ranging from 10 µM to 50 µM are used for cell-based assays.[6][7] Treatment times can range from a few hours for observing changes in histone acetylation (e.g., 4-6 hours) to 24-72 hours for assessing effects on cell viability and gene expression.[6][8] It is crucial to perform a dose-response and time-course experiment for your specific cell line and assay.

Q4: Are there any known off-target effects of C646?

A4: Yes. While C646 is selective for p300/CBP over other HATs, some off-target activities have been reported, particularly at higher concentrations.[2] These include the inhibition of tubulin polymerization and potential reactivity with thiols.[9] Additionally, some studies have observed a paradoxical increase in histone acetylation at certain sites after C646 treatment, which may be due to the inhibition of histone deacetylases (HDACs) at higher concentrations or compensatory mechanisms within the cell.[5]

Experimental Workflows and Signaling Pathways

Below are diagrams illustrating a typical experimental workflow for confirming C646 activity and the key signaling pathways involving p300/CBP that are affected by this inhibitor.

G cluster_workflow Experimental Workflow for C646 Activity Confirmation cluster_assays Assays start Treat Cells with C646 (and Vehicle Control) wb Western Blot (Histone Acetylation) start->wb qpcr qPCR (Target Gene Expression) start->qpcr cetsa CETSA (Target Engagement) start->cetsa pheno Phenotypic Assays (e.g., Cell Viability, Apoptosis) start->pheno analysis Data Analysis and Interpretation wb->analysis qpcr->analysis cetsa->analysis pheno->analysis

Figure 1. A generalized experimental workflow for confirming C646 activity in cells.

G cluster_nfkb NF-κB Signaling Pathway stimulus Pro-inflammatory Stimuli (e.g., TNFα, IL-1) ikb_complex IκBα-NF-κB Complex stimulus->ikb_complex activates IKK nfkb NF-κB (p65/p50) ikb_complex->nfkb IκBα degradation nucleus Nucleus nfkb->nucleus p300_cbp p300/CBP nfkb->p300_cbp recruits acetylation Histone Acetylation p300_cbp->acetylation catalyzes c646 C646 c646->p300_cbp inhibits gene_expression Pro-inflammatory Gene Expression acetylation->gene_expression promotes

Figure 2. The role of p300/CBP in the NF-κB signaling pathway and its inhibition by C646.

G cluster_ar Androgen Receptor (AR) Signaling Pathway androgen Androgen (e.g., DHT) ar_complex AR-HSP Complex androgen->ar_complex ar AR ar_complex->ar HSP dissociation nucleus Nucleus ar->nucleus dimerization & translocation p300_cbp p300/CBP ar->p300_cbp recruits acetylation Histone Acetylation p300_cbp->acetylation catalyzes c646 C646 c646->p300_cbp inhibits gene_expression AR Target Gene Expression (e.g., PSA) acetylation->gene_expression promotes

References

Troubleshooting

C646 Technical Support Center: A Guide to Consistent Experimental Outcomes

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and addressing variability in experiments involving the histone acetyltrans...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and addressing variability in experiments involving the histone acetyltransferase (HAT) inhibitor, C646. By understanding the factors that can influence experimental results, researchers can enhance the reproducibility and reliability of their findings.

Section 1: C646 Properties and Mechanism of Action

C646 is a potent and selective, cell-permeable inhibitor of the p300/CBP family of histone acetyltransferases.[1][2][3] It acts as a competitive inhibitor with respect to Acetyl-CoA and non-competitive with the histone substrate.[4] Understanding its primary mechanism is crucial for interpreting experimental data.

Key Inhibitory Activity of C646

Target K_i_ (Inhibitor Constant) IC_50_ (Half-Maximal Inhibitory Conc.) Notes
p300 400 nM ~1.6 µM C646 is highly selective for p300/CBP over other HATs like PCAF, GCN5, and TIP60 at lower concentrations.[2][3][5][6]
p300 Mutants 2.5 - 7 µM N/A C646 retains inhibitory activity against various p300 mutants, including T1411A, Y1467F, W1466F, and R1410A.[2]

| HDACs (Type I/II) | N/A | >7 µM | At higher concentrations, C646 has been observed to have an off-target inhibitory effect on histone deacetylases (HDACs).[7] |

Section 2: Troubleshooting Guide & FAQs

This section addresses common questions and issues that can arise during experiments with C646.

FAQ 1: Why am I observing significant variability in my IC50 values for C646?

Inconsistent IC50 values are a frequent challenge and can stem from multiple sources. The measured IC50 of a compound can vary significantly based on assay type (biochemical vs. cellular), specific conditions, and the biological context.[8][9][10]

Potential Causes and Solutions:

  • Assay Conditions:

    • Biochemical vs. Cellular Assays: Biochemical assays using purified p300 enzyme will typically yield lower IC50 values than cellular assays, where factors like cell permeability, efflux pumps, and metabolism come into play. A study of public IC50 data found that mixing values from different assay types introduces a moderate amount of noise.[9]

    • Substrate Concentration: The concentration of histone substrates and Acetyl-CoA can directly impact the apparent IC50 value. Ensure these are consistent across experiments.

  • Cell Line Differences: Different cell lines exhibit varying levels of p300/CBP expression and possess distinct signaling pathway dependencies, leading to a range of sensitivities to C646.[11][12] For example, pancreatic cancer cell lines with higher baseline histone H3 acetylation showed greater sensitivity to C646.[11]

  • Incubation Time: The duration of C646 treatment can affect the observed outcome. Short-term incubations may not be sufficient to elicit a full biological response, while long-term incubations could lead to secondary or off-target effects.

Table of C646 Effective Concentrations in Various Cell-Based Assays

Cell Line Assay Type C646 Concentration Observed Effect
Prostate Cancer Cells Apoptosis Assay 20 µM Induction of apoptosis by interfering with AR and NF-kB pathways.[5][6]
Pancreatic Cancer (MIAPaCa2, PSN1) Proliferation Assay 20-30 µM Effective inhibition of histone H3 acetylation and cell proliferation.[11]
Gastric Cancer (SGC-7901, MKN45, etc.) Viability / Apoptosis 10-40 µM Inhibition of cell viability and promotion of apoptosis.[12]
Hepatocytes (Hepa1-6) Western Blot 20 µM Activation of insulin signaling pathways.[13]

| LX2 (Stellate cells) | Western Blot | 20 µM | Repression of αSMA and COLI expression.[1] |

Troubleshooting Workflow

G start Inconsistent C646 Results check_reagents Verify C646 Stock: - Purity - Concentration - Fresh DMSO used? start->check_reagents check_protocol Review Protocol: - Consistent incubation times? - Consistent cell density? - Assay conditions identical? start->check_protocol check_cell_line Characterize Cell Line: - Passage number? - Baseline p300/CBP expression? - Contamination check? start->check_cell_line optimize Re-optimize Concentration: Perform dose-response curve (e.g., 1-50 µM) check_reagents->optimize check_protocol->optimize check_cell_line->optimize positive_control Use Positive Control (e.g., another known p300 inhibitor) optimize->positive_control outcome Consistent Results positive_control->outcome

Caption: A logical workflow for troubleshooting inconsistent experimental results with C646.

FAQ 2: I'm having issues with C646 solubility and stability. What are the best practices for handling and storage?

Proper handling of C646 is critical for obtaining reproducible results. As a poorly soluble compound, its formulation and storage can significantly impact its effective concentration.[14][15]

Recommendations:

  • Solvent Choice: C646 is soluble in dimethyl sulfoxide (DMSO).[2][5] It is crucial to use fresh, high-quality, anhydrous DMSO, as moisture can significantly reduce the solubility of the compound.[5]

  • Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-25 mM) in DMSO. Gently warm and vortex if necessary to ensure it is fully dissolved.

  • Storage:

    • Powder: Store the solid form at -20°C for up to 3 years.[5]

    • Stock Solution: Aliquot the DMSO stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[5] Store these aliquots at -80°C for up to one year.[5] A stock stored at -20°C is typically stable for only one month.[5]

    • Aqueous Solutions: Do not store C646 in aqueous solutions or cell culture media for more than a day, as it is not stable.[2] Prepare fresh dilutions from the DMSO stock for each experiment.

FAQ 3: Could my results be due to off-target effects of C646?

Yes, particularly at higher concentrations. While C646 is selective for p300/CBP, assuming it is exclusively targeting these proteins can be a pitfall.[16][17]

Known & Potential Off-Target Effects:

  • HDAC Inhibition: One study found that C646 can inhibit Type I and II HDACs at concentrations of 7 µM and higher.[7] This is a critical confounding factor, as HDAC inhibition can produce phenotypes that are opposite to those expected from HAT inhibition.

  • Regulation of Other HATs: In pancreatic cancer cells, C646 treatment not only inhibited p300/CBP but also led to a decrease in the mRNA and protein expression of another HAT, PCAF.[11]

  • Unexpected Signaling: In goat adipose-derived stem cells, C646 treatment paradoxically led to an increase in H3K9 acetylation.[18] This was accompanied by an increase in the expression of HATs TIP60 and PCAF, suggesting a potential compensatory mechanism.[18]

Strategies to Mitigate and Identify Off-Target Effects:

  • Use the Lowest Effective Concentration: Determine the minimal concentration of C646 that produces the desired on-target effect (e.g., reduction of H3K27ac) in your system and use this concentration for subsequent experiments.

  • Use a Secondary Inhibitor: Validate key findings with another structurally different p300/CBP inhibitor (e.g., A-485) to ensure the observed phenotype is not specific to the C646 chemical scaffold.

  • Genetic Knockdown: Use siRNA or CRISPR-Cas9 to knock down p300 and/or CBP. If the phenotype of genetic knockdown matches the phenotype of C646 treatment, it provides strong evidence for on-target activity.

  • Rescue Experiments: In a p300/CBP knockout background, C646 should have a diminished effect if its action is on-target.

Section 3: Key Experimental Protocols

Protocol 1: C646 Stock Solution Preparation and Storage
  • Allow the vial of solid C646 to equilibrate to room temperature before opening.

  • Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., 25 mM).

  • Vortex the solution thoroughly to ensure the compound is fully dissolved. Gentle warming (to 37°C) can be applied if needed.

  • Centrifuge the vial briefly to collect the solution at the bottom.

  • Aliquot the stock solution into single-use, low-retention tubes.

  • Store the aliquots at -80°C for long-term use (up to 1 year) or -20°C for short-term use (up to 1 month).[5]

Protocol 2: General In Vitro p300 HAT Assay

This protocol is adapted from methodologies described for determining p300 inhibition.[5]

  • Reaction Buffer: Prepare a reaction buffer, for example: 20 mM HEPES (pH 7.9), 5 mM DTT, 80 µM EDTA, 40 µg/ml BSA.

  • Enzyme and Substrate: Add recombinant p300 enzyme (e.g., 5 nM) and a histone substrate (e.g., 100 µM H4-15 peptide) to the reaction buffer.

  • Inhibitor Addition: Add C646 over a range of concentrations to different reaction tubes. Include a DMSO-only vehicle control, ensuring the final DMSO concentration is constant across all reactions (typically <1-5%).

  • Initiate Reaction: Start the reaction by adding the cofactor, Acetyl-CoA (often radiolabeled, e.g., [3H]Acetyl-CoA).

  • Incubation: Incubate at 30°C or 37°C for a defined period (e.g., 15-30 minutes).

  • Stop and Measure: Stop the reaction and measure the incorporation of the acetyl group onto the histone substrate using an appropriate method (e.g., scintillation counting for radiolabeled assays).

  • Data Analysis: Calculate the percent inhibition at each C646 concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Section 4: Signaling Pathway Diagrams

C646 influences numerous signaling pathways by inhibiting the transcriptional co-activator function of p300/CBP.

NF-κB Signaling Pathway

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (LPS, TNF-α) IKK IKK Activation Stimuli->IKK IkB_p65 p65/p50-IκBα (Inactive) IKK->IkB_p65 phosphorylates IκBα p65 p65/p50 (Active) IkB_p65->p65 IkB_deg IκBα Degradation IkB_p65->IkB_deg p65_nuc p65/p50 p65->p65_nuc Translocation DNA Target Gene Promoter (e.g., IL-6, COX-2) p65_nuc->DNA p300 p300/CBP (HAT) p300->DNA Acetylates Histones & p65 Subunit Transcription Gene Transcription DNA->Transcription C646 C646 C646->p300 Inhibits

Caption: C646 inhibits NF-κB-mediated gene transcription by blocking p300/CBP HAT activity.[7]

p53 Tumor Suppressor Pathway

G Stress Genotoxic Stress (e.g., DNA Damage) p53 p53 Stabilization & Activation Stress->p53 p53_ac Acetylated p53 (Active & Stable) p53->p53_ac p300 p300/CBP (HAT) p300->p53_ac Acetylates p53 p21 p21 Gene Transcription p53_ac->p21 Apoptosis Apoptosis p53_ac->Apoptosis Arrest Cell Cycle Arrest p21->Arrest C646 C646 C646->p300 Inhibits

Caption: C646 can disrupt p53 function by inhibiting its p300/CBP-mediated acetylation.[4]

References

Optimization

C646 inhibitor degradation and how to prevent it

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the C646 inhibitor. The information provide...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the C646 inhibitor. The information provided addresses common issues related to C646 degradation and offers guidance on how to prevent it to ensure experimental accuracy and reproducibility.

Section 1: C646 Storage and Handling

Proper storage and handling of C646 are critical to prevent its chemical degradation and maintain its activity.

FAQs

  • Q1: What are the recommended storage conditions for C646?

    • A1: C646 powder should be stored at -20°C for long-term stability, where it can be stable for at least four years.[1] For short-term storage, it can be kept at -20°C. Once reconstituted in a solvent such as DMSO, the stock solution should also be stored at -20°C and is generally stable for up to three months.[2] Some suppliers recommend storing stock solutions at -80°C for up to one year.[3]

  • Q2: How should I prepare C646 stock solutions?

    • A2: C646 is soluble in DMSO, with a solubility of up to 50 mg/mL.[2] To prepare a stock solution, dissolve the C646 powder in fresh, anhydrous DMSO.[4] It is recommended to warm the tube at 37°C for 10 minutes and/or use an ultrasonic bath to aid dissolution.[5][6] After reconstitution, it is best to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[2]

  • Q3: Can I store my C646 stock solution at room temperature or 4°C?

    • A3: It is not recommended to store C646 stock solutions at room temperature or 4°C for extended periods. For short-term storage of a few days to weeks, 0-4°C may be acceptable, but for long-term stability, -20°C is required.[7]

  • Q4: My C646 solution has precipitated. What should I do?

    • A4: If your C646 solution has precipitated, you can try to redissolve it by warming the vial to 37°C for 10-15 minutes and vortexing.[5][6] If the precipitate does not dissolve, it may be a sign of degradation or solvent evaporation, and it is recommended to prepare a fresh stock solution. When diluting the DMSO stock solution into an aqueous buffer or cell culture medium, do so gradually while mixing to prevent precipitation.[3]

Table 1: C646 Storage and Stability Summary

FormStorage TemperatureStability
Powder-20°C≥ 4 years[1]
Stock Solution (in DMSO)-20°CUp to 3 months[2]
Stock Solution (in DMSO)-80°CUp to 1 year[3]

Section 2: Understanding C646's Dual Mechanism of Action

Recent studies have revealed that C646 has a dual mechanism of action. It is a well-established competitive inhibitor of the histone acetyltransferase (HAT) activity of p300/CBP.[1][4][8] However, new evidence suggests that C646 can also act as a "molecular glue" to induce the degradation of the nuclear export protein Exportin-1 (XPO1).[9][10] This degradation of XPO1 can, in turn, affect the chromatin occupancy of p300, leading to cellular effects that may be independent of its HAT inhibitory activity.[9][10]

FAQs

  • Q5: How does C646 inhibit p300/CBP HAT activity?

    • A5: C646 acts as a competitive inhibitor by binding to the acetyl-CoA binding pocket of p300, with a Ki (inhibition constant) of 400 nM.[4][8] This prevents the transfer of acetyl groups to histone and non-histone protein substrates, thereby modulating gene expression.[11][12][13]

  • Q6: What is the evidence that C646 induces protein degradation?

    • A6: A 2024 study demonstrated that the cytotoxicity of C646 is dependent on neddylation-dependent protein degradation.[9][10] The study identified Exportin-1 (XPO1) as a direct target of C646, leading to its degradation.[9][10] This effect was abrogated in cells expressing a drug-resistant allele of XPO1.[9][10]

  • Q7: How does XPO1 degradation by C646 affect p300 function?

    • A7: p300 and XPO1 are known to co-occupy numerous sites on chromatin.[9][10] By inducing the degradation of XPO1, C646 diminishes the chromatin occupancy of both XPO1 and p300.[9][10] This provides an alternative mechanism by which C646 can modulate p300-dependent gene transcription, independent of its direct enzymatic inhibition.

Diagram 1: Dual Mechanism of Action of C646

C646_Mechanism C646 C646 p300 p300/CBP C646->p300 Inhibits XPO1 Exportin-1 (XPO1) C646->XPO1 Induces Degradation via HAT_activity Histone Acetyltransferase (HAT) Activity p300->HAT_activity Catalyzes Ub_Proteasome Ubiquitin-Proteasome System XPO1->Ub_Proteasome Gene_Expression Altered Gene Expression HAT_activity->Gene_Expression Regulates XPO1_degradation XPO1 Degradation Ub_Proteasome->XPO1_degradation Mediates p300_chromatin Reduced p300 Chromatin Occupancy XPO1_degradation->p300_chromatin p300_chromatin->Gene_Expression Impacts

Caption: Dual mechanism of C646: HAT inhibition and XPO1 degradation.

Section 3: Troubleshooting Experimental Results

The dual mechanism of C646 can lead to complex experimental outcomes. This section provides guidance on how to troubleshoot and interpret your results.

FAQs

  • Q8: I am not seeing the expected inhibition of histone acetylation with C646. What could be the reason?

    • A8: There are several possibilities:

      • C646 degradation: Your C646 stock solution may have degraded due to improper storage or handling. Prepare a fresh stock solution and repeat the experiment.

      • Suboptimal concentration: The concentration of C646 used may be too low to effectively inhibit p300/CBP in your specific cell type or experimental setup. Perform a dose-response experiment to determine the optimal concentration.

      • Cell permeability: While C646 is cell-permeable, its uptake can vary between cell lines.

      • Compensatory mechanisms: Cells may have compensatory mechanisms that counteract the inhibition of p300/CBP, such as the upregulation of other HATs.[12]

  • Q9: I am observing a phenotype that is not consistent with p300/CBP inhibition. Could it be due to XPO1 degradation?

    • A9: Yes, it is possible. To investigate this, you can perform the following experiments:

      • Western blot for XPO1: Check the protein levels of XPO1 in your C646-treated cells. A decrease in XPO1 levels would support the degradation mechanism.

      • Use an XPO1 inhibitor: Compare the phenotype induced by C646 with that of a known XPO1 inhibitor (e.g., Selinexor).

      • Rescue experiment: If available, use cells expressing a drug-resistant mutant of XPO1 (XPO1-C528S) to see if the phenotype is rescued.[9][10]

  • Q10: How can I prevent protein degradation in my cell lysates when studying the effects of C646?

    • A10: To prevent non-specific protein degradation during sample preparation, follow these general guidelines:

      • Work quickly and keep samples on ice or at 4°C at all times.[14][15][16]

      • Use a lysis buffer containing a protease inhibitor cocktail to inhibit a broad range of proteases.[14][15][16]

      • Consider adding specific inhibitors for metalloproteases (e.g., EDTA, though be cautious with His-tagged proteins) and other protease classes if you suspect their activity.[14]

      • Perform cell lysis in a denaturing solution (e.g., containing SDS) to inactivate proteases.[15]

Diagram 2: Troubleshooting Workflow for Unexpected C646 Results

Troubleshooting_Workflow Start Unexpected Experimental Result with C646 Check_C646 1. Verify C646 Integrity - Prepare fresh stock - Confirm concentration Start->Check_C646 Check_C646->Start Degraded Check_Protocol 2. Review Experimental Protocol - Dose-response - Treatment duration Check_C646->Check_Protocol Integrity OK Check_Protocol->Start Protocol Issue Hypothesis1 Hypothesis: Off-target effect or degradation-mediated Check_Protocol->Hypothesis1 Protocol OK Western_XPO1 3. Western Blot for XPO1 and p300 levels Hypothesis1->Western_XPO1 Compare_Inhibitors 4. Compare with other p300/CBP or XPO1 inhibitors Western_XPO1->Compare_Inhibitors Rescue_Experiment 5. Rescue experiment with drug-resistant XPO1 mutant Compare_Inhibitors->Rescue_Experiment Conclusion Draw Conclusion on Mechanism of Action Rescue_Experiment->Conclusion

Caption: A workflow for troubleshooting unexpected results with C646.

Section 4: Experimental Protocols

Protocol 1: Preparation of Stable C646 Stock and Working Solutions

Materials:

  • C646 powder (store at -20°C)

  • Anhydrous DMSO (stored in a desiccator)

  • Sterile, nuclease-free microcentrifuge tubes

  • Vortex mixer

  • Ultrasonic water bath (optional)

Procedure:

  • Equilibrate: Allow the C646 powder vial and anhydrous DMSO to come to room temperature before opening to prevent moisture condensation.

  • Reconstitution:

    • Briefly centrifuge the C646 vial to ensure all the powder is at the bottom.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex thoroughly for 2-3 minutes to dissolve the powder. If necessary, warm the tube at 37°C for 10 minutes or use an ultrasonic bath for a short period to aid dissolution.[5][6]

  • Aliquoting and Storage:

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C for up to 3 months or -80°C for longer-term storage.[2][3] Avoid repeated freeze-thaw cycles.

  • Preparation of Working Solution:

    • When ready to use, thaw a single aliquot of the C646 stock solution at room temperature.

    • Dilute the stock solution to the final desired concentration in your cell culture medium or experimental buffer immediately before use. It is recommended to perform a serial dilution in DMSO first before adding to the aqueous solution to prevent precipitation.[3]

Protocol 2: Western Blot Analysis of XPO1 and p300 Protein Levels

Materials:

  • Cell culture plates

  • C646 working solution

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails

  • BCA protein assay kit

  • SDS-PAGE gels

  • Western blot transfer system

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against XPO1, p300, and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed your cells of interest and allow them to adhere overnight. Treat the cells with various concentrations of C646 or a vehicle control (DMSO) for the desired duration.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Add ice-cold lysis buffer to the cells and incubate on ice for 15-30 minutes.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Centrifuge the lysate at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cellular debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration for all samples with lysis buffer.

    • Add Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes.

    • Load equal amounts of protein per lane onto an SDS-PAGE gel and run the gel until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibodies against XPO1, p300, and the loading control overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Add ECL substrate to the membrane and visualize the protein bands using an imaging system.

    • Quantify the band intensities and normalize the levels of XPO1 and p300 to the loading control to determine any changes in their expression upon C646 treatment.

References

Reference Data & Comparative Studies

Validation

Validating C646 Target Engagement in Cells: A Comparative Guide

For researchers, scientists, and drug development professionals, confirming that a chemical probe or inhibitor interacts with its intended target within a cell is a critical step in preclinical research. This guide provi...

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, confirming that a chemical probe or inhibitor interacts with its intended target within a cell is a critical step in preclinical research. This guide provides a comprehensive comparison of methods to validate the target engagement of C66, a widely used inhibitor of the histone acetyltransferases (HATs) p300 and CREB-binding protein (CBP). We will explore various experimental approaches, present their methodologies, and compare their strengths and weaknesses.

C646 and its Cellular Targets: p300/CBP

C646 is a small molecule that acts as a competitive inhibitor of the acetyl-CoA binding site of p300/CBP.[1][2] These two proteins are highly homologous and function as transcriptional co-activators, playing a crucial role in regulating gene expression through the acetylation of histone and non-histone proteins.[3] Dysregulation of p300/CBP activity has been implicated in various diseases, including cancer, making them attractive therapeutic targets.[3][4] Validating that C646 effectively engages p300/CBP in a cellular context is paramount for interpreting experimental results and advancing drug discovery efforts.

Comparative Analysis of Target Validation Methods

Several techniques can be employed to confirm C646 target engagement in cells. The choice of method often depends on the specific research question, available resources, and the desired level of detail. Below is a summary of commonly used approaches with their key characteristics.

MethodPrincipleMeasuresThroughputKey AdvantageKey Disadvantage
Western Blot Antibody-based detection of specific proteins.Changes in histone acetylation (e.g., H3K27ac), p300/CBP protein levels.Low to MediumWidely accessible, relatively inexpensive.Indirect measure of engagement, antibody variability.
In Vitro HAT Assay Measures the enzymatic activity of purified p300/CBP.IC50 and Ki values of the inhibitor.HighProvides direct evidence of enzyme inhibition.Does not confirm engagement in a cellular environment.
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes the target protein against thermal denaturation.Direct target engagement in intact cells or cell lysates.Medium to HighDirect, label-free detection of target binding in a physiological context.Requires specific antibodies for detection, optimization can be challenging.
Chemoproteomics Uses a "clickable" chemical probe to pull down and identify binding partners.Covalent and non-covalent protein targets of the compound.LowUnbiased identification of on- and off-targets.Requires synthesis of a modified compound, potential for artifacts.
Reporter Gene Assay Measures the transcriptional activity of a reporter gene driven by a p300/CBP-regulated promoter.Functional consequence of p300/CBP inhibition.HighHigh-throughput, measures downstream functional effects.Indirect, can be affected by off-target effects on the signaling pathway.
Mass Spectrometry Quantifies post-translational modifications on proteins.Site-specific changes in histone acetylation.LowHighly quantitative and specific.Technically demanding, requires specialized equipment.
Fluorescence Recovery After Photobleaching (FRAP) Measures the mobility of a fluorescently tagged protein.Binding of p300/CBP to chromatin.LowProvides information on target dynamics in live cells.Requires genetic modification of cells, can be complex to analyze.

Signaling Pathway and Experimental Workflows

To better understand the context of C646 activity and the experimental approaches to validate its target engagement, the following diagrams illustrate the key signaling pathway and workflows.

cluster_0 C646 Mechanism of Action C646 C646 p300_CBP p300/CBP C646->p300_CBP Inhibits Histones Histones p300_CBP->Histones Acetylates Acetyl_CoA Acetyl-CoA Acetyl_CoA->p300_CBP Binds Acetylated_Histones Acetylated Histones Histones->Acetylated_Histones Gene_Expression Altered Gene Expression Acetylated_Histones->Gene_Expression

Caption: C646 inhibits p300/CBP, preventing histone acetylation and altering gene expression.

cluster_1 Target Validation Workflow Start Treat Cells with C646 Cell_Lysis Cell Lysis Start->Cell_Lysis Method_Choice Select Validation Method Cell_Lysis->Method_Choice Western_Blot Western Blot Method_Choice->Western_Blot Indirect CETSA CETSA Method_Choice->CETSA Direct Mass_Spec Mass Spectrometry Method_Choice->Mass_Spec Quantitative Data_Analysis Data Analysis Western_Blot->Data_Analysis CETSA->Data_Analysis Mass_Spec->Data_Analysis Conclusion Confirm Target Engagement Data_Analysis->Conclusion

Caption: A generalized workflow for validating C646 target engagement in cells.

Experimental Protocols

Western Blot for Histone Acetylation

Objective: To indirectly assess p300/CBP inhibition by measuring changes in the acetylation of their known substrates, such as histone H3 at lysine 27 (H3K27ac).

Methodology:

  • Cell Treatment: Plate cells and treat with varying concentrations of C646 or a vehicle control (e.g., DMSO) for a specified time (e.g., 6-24 hours).

  • Histone Extraction: Lyse cells and isolate histones using an acid extraction protocol.

  • Protein Quantification: Determine the protein concentration of the histone extracts.

  • SDS-PAGE and Transfer: Separate histone proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate with a primary antibody specific for acetylated H3K27 and a loading control antibody (e.g., total Histone H3).

    • Wash and incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensities and normalize the acetyl-H3K27 signal to the total H3 signal.

Cellular Thermal Shift Assay (CETSA)

Objective: To directly demonstrate the binding of C646 to p300/CBP in intact cells by measuring the increased thermal stability of the target protein upon ligand binding.[5][6]

Methodology:

  • Cell Treatment: Treat cultured cells with C646 or a vehicle control.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a set time (e.g., 3 minutes).

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Centrifugation: Separate the soluble protein fraction (containing stabilized, non-denatured proteins) from the precipitated, denatured proteins by centrifugation.

  • Protein Analysis: Analyze the soluble fraction by Western blot or ELISA using an antibody specific for p300 or CBP.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the C646-treated samples indicates target engagement.

Alternative and Complementary Approaches

  • A-485: A potent and highly selective catalytic inhibitor of p300/CBP.[3][7] Comparing the cellular effects of C646 and A-485 can help distinguish on-target from off-target effects.

  • I-CBP112: A bromodomain inhibitor of CBP/p300.[4] This can be used to dissect the roles of the catalytic and bromodomain functions of these proteins.

  • CRISPR/Cas9-mediated Knockout/Knockdown: Genetically depleting p300 and/or CBP can serve as a crucial control to confirm that the observed effects of C646 are indeed mediated through these targets.[3]

Conclusion

Validating the cellular target engagement of C646 is a critical step in ensuring the reliability and interpretability of research findings. This guide provides a comparative overview of various experimental techniques, from indirect measures of downstream effects to direct biophysical confirmation of binding. By selecting the appropriate combination of methods and considering the use of alternative inhibitors and genetic approaches, researchers can confidently assess the on-target activity of C646 and advance our understanding of p300/CBP biology in health and disease.

References

Comparative

C646 Specificity Against Other Histone Acetyltransferases: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of the histone acetyltransferase (HAT) inhibitor C646, focusing on its specificity for p300/CBP against other...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the histone acetyltransferase (HAT) inhibitor C646, focusing on its specificity for p300/CBP against other HATs. The information presented herein is supported by experimental data to aid researchers in making informed decisions for their studies.

Introduction to C646

C646 is a cell-permeable, competitive inhibitor of the p300/CBP histone acetyltransferases.[1][2] It functions by competing with acetyl-CoA for the active site of p300, with a reported inhibition constant (Ki) of 400 nM.[1] C646 has been widely used as a chemical probe to investigate the roles of p300/CBP in various biological processes, including gene transcription, cell cycle regulation, and apoptosis.[2]

Comparative Inhibitory Activity of C646

The selectivity of an inhibitor is a critical parameter for its use as a specific research tool. The following table summarizes the inhibitory activity of C646 against p300 and other histone acetyltransferases.

Target HATIC50 / % Inhibition (Concentration)Reference
p300 0.32 µM (IC50) [3]
400 nM (Ki) [1]
86% inhibition @ 10 µM
PCAF <10% inhibition @ 10 µM
GCN5 <10% inhibition @ 10 µM
Tip60 (KAT5) Not specified
MOZ (KAT6A) <10% inhibition @ 10 µM
KAT8 No inhibition[3]
Serotonin N-acetyltransferase <10% inhibition @ 10 µM
Rtt109 <10% inhibition @ 10 µM
Sas <10% inhibition @ 10 µM

As the data indicates, C646 is highly selective for p300/CBP over other HATs such as PCAF, GCN5, and MOZ, against which it shows minimal inhibition even at a concentration of 10 µM.

Off-Target Effects on Histone Deacetylases (HDACs)

Interestingly, at higher concentrations, C646 has been shown to exhibit inhibitory activity against certain histone deacetylases (HDACs). This is an important consideration for experiments using C646 at concentrations significantly above its Ki for p300.

Off-Target HDACKi (µM)Reference
HDAC1 No inhibition[3]
HDAC2 20.2 ± 3.4[3]
HDAC3 21.0 ± 2.8[3]
HDAC6 7.3 ± 0.6[3]
HDAC8 24.2 ± 3.2[3]

This off-target activity should be carefully considered when interpreting data from cellular assays where high concentrations of C646 are used.

Experimental Protocols

In Vitro Histone Acetyltransferase (HAT) Inhibition Assay (Radioactive)

This assay measures the transfer of radiolabeled acetyl groups from acetyl-CoA to a histone substrate.

Materials:

  • Recombinant HAT enzyme (e.g., p300, PCAF, GCN5)

  • Histone H3 or H4 peptide substrate

  • [³H]- or [¹⁴C]-labeled Acetyl-CoA

  • C646 inhibitor

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 0.1 mM EDTA)

  • P81 phosphocellulose filter paper

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the assay buffer, histone peptide substrate, and the respective HAT enzyme.

  • Add C646 at various concentrations to the reaction mixture. Include a vehicle control (DMSO).

  • Pre-incubate the mixture for 10-15 minutes at 30°C.

  • Initiate the reaction by adding [³H]- or [¹⁴C]-acetyl-CoA.

  • Incubate the reaction for 15-60 minutes at 30°C.

  • Stop the reaction by spotting the mixture onto P81 phosphocellulose filter paper.

  • Wash the filter paper multiple times with a wash buffer (e.g., 50 mM sodium phosphate buffer) to remove unincorporated [³H]- or [¹⁴C]-acetyl-CoA.

  • Dry the filter paper and place it in a scintillation vial with scintillation fluid.

  • Measure the radioactivity using a scintillation counter.

  • Calculate the percent inhibition at each C646 concentration relative to the vehicle control and determine the IC50 value.

In Vitro Histone Acetyltransferase (HAT) Inhibition Assay (Fluorescence-based)

This assay measures the production of Coenzyme A (CoA-SH), a product of the HAT reaction.

Materials:

  • Recombinant HAT enzyme

  • Histone peptide substrate

  • Acetyl-CoA

  • C646 inhibitor

  • Assay Buffer

  • Thiol-reactive fluorescent probe (e.g., 7-diethylamino-3-(4'-maleimidylphenyl)-4-methylcoumarin, CPM)

  • Fluorescence plate reader

Procedure:

  • Set up the HAT reaction as described in the radioactive assay protocol, but using non-labeled acetyl-CoA.

  • Add C646 at various concentrations and include a vehicle control.

  • Initiate the reaction by adding acetyl-CoA and incubate at 30°C.

  • Stop the reaction.

  • Add the thiol-reactive fluorescent probe to the reaction mixture. This probe will react with the free thiol group on the newly formed CoA-SH.

  • Incubate for a short period to allow the reaction between the probe and CoA-SH to complete.

  • Measure the fluorescence using a fluorescence plate reader at the appropriate excitation and emission wavelengths for the chosen probe.

  • Calculate the percent inhibition and IC50 values based on the fluorescence signal.

Visualizations

HAT_Inhibitor_Screening_Workflow cluster_preparation Preparation cluster_assay Assay Execution cluster_detection Detection cluster_analysis Data Analysis reagents Prepare Reagents: - HAT Enzyme - Histone Substrate - Acetyl-CoA - Assay Buffer reaction_setup Set up Reaction: - Add HAT, Substrate, Buffer - Add C646/Vehicle reagents->reaction_setup inhibitor Prepare C646 Dilutions inhibitor->reaction_setup pre_incubation Pre-incubate reaction_setup->pre_incubation reaction_start Initiate Reaction (Add Acetyl-CoA) pre_incubation->reaction_start incubation Incubate reaction_start->incubation reaction_stop Stop Reaction incubation->reaction_stop radioactive Radioactive: - Spot on Filter Paper - Wash - Scintillation Counting reaction_stop->radioactive fluorescent Fluorescent: - Add Fluorescent Probe - Read Fluorescence reaction_stop->fluorescent data_processing Calculate % Inhibition radioactive->data_processing fluorescent->data_processing ic50 Determine IC50 data_processing->ic50

Caption: Workflow for in vitro HAT inhibitor screening.

p300_NFkB_Pathway cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Pro-inflammatory Stimuli (e.g., TNFα, IL-1) IKK IKK Complex stimulus->IKK activates IkB IκB IKK->IkB phosphorylates NFkB_inactive p50/p65 (Inactive NF-κB) IkB->NFkB_inactive degrades NFkB_active p50/p65 (Active NF-κB) NFkB_inactive->NFkB_active releases NFkB_DNA p50/p65 NFkB_active->NFkB_DNA translocates p300_CBP p300/CBP p300_CBP->NFkB_DNA acetylates p65 gene Target Gene Promoters NFkB_DNA->gene binds to transcription Transcription of Inflammatory Genes gene->transcription activates C646 C646 C646->p300_CBP inhibits

Caption: Role of p300/CBP in NF-κB signaling and its inhibition by C646.

C646_Selectivity_Logic cluster_concentration Concentration Range cluster_effects Biological Effects C646 C646 low_conc Low Concentration (nM to low µM) C646->low_conc high_conc High Concentration (> 7 µM) C646->high_conc p300_inhibition Selective Inhibition of p300/CBP HAT Activity low_conc->p300_inhibition leads to hdac_inhibition Off-target Inhibition of HDACs (2, 3, 6, 8) high_conc->hdac_inhibition can lead to

Caption: Concentration-dependent selectivity of C646.

References

Validation

A Comprehensive Guide to the Synergistic Effects of C646 in Combination Cancer Therapy

For Researchers, Scientists, and Drug Development Professionals Introduction C646 is a selective and potent small-molecule inhibitor of the histone acetyltransferase (HAT) activity of p300 and CREB-binding protein (CBP)....

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C646 is a selective and potent small-molecule inhibitor of the histone acetyltransferase (HAT) activity of p300 and CREB-binding protein (CBP). These ubiquitously expressed transcriptional co-activators play a crucial role in regulating gene expression through the acetylation of histone and non-histone proteins. Dysregulation of p300/CBP activity is implicated in the pathogenesis of various cancers, making them attractive therapeutic targets. While C646 has demonstrated anti-tumor effects as a monotherapy, its clinical potential is significantly amplified when used in synergistic combinations with other anticancer agents. This guide provides an objective comparison of the synergistic effects of C646 with other drugs, supported by experimental data, detailed protocols, and pathway visualizations to inform preclinical research and clinical trial design.

Quantitative Analysis of Synergistic Interactions

The synergistic potential of C646 with various anticancer drugs has been evaluated across multiple cancer types. The following table summarizes key quantitative data from preclinical studies, primarily using the Combination Index (CI) method of Chou-Talalay, where CI < 1 indicates synergy, CI = 1 denotes an additive effect, and CI > 1 signifies antagonism.

Combination DrugCancer/Disease ModelCell Line(s)Key Quantitative Findings (IC50, CI Values)Mechanism of Synergy
Gemcitabine Pancreatic CancerMIAPaCa2, Panc1C646 sensitizes pancreatic cancer cells to gemcitabine, enhancing its cytotoxic effects and inducing apoptosis.[1]Inhibition of p300-mediated DNA damage repair.[1]
EZH2 Inhibitors (e.g., GSK126) Diffuse Large B-cell LymphomaC646 sensitizes lymphoma cells to EZH2 inhibitors, suggesting a promising combination for this malignancy.[2]Co-regulation of oncogenic transcriptional programs.
BET Bromodomain Inhibitors (e.g., JQ1) NUT Midline Carcinoma, Prostate CancerHCC2429The combination of a p300/CBP inhibitor (A-485, similar to C646) and JQ1 showed strong synergistic effects on cell viability.Co-inhibition of critical oncogene transcription.
Radiotherapy Non-Small Cell Lung Cancer, Pancreatic CancerPreclinical evidence suggests that inhibition of p300/CBP can sensitize cancer cells to radiation.Impairment of DNA damage response and repair pathways.

Signaling Pathways and Mechanisms of Synergy

The synergistic effects of C646 with other anticancer agents are often rooted in the simultaneous disruption of multiple, often interconnected, signaling pathways crucial for cancer cell survival and proliferation.

signaling_pathway cluster_epigenetic Epigenetic Regulation cluster_chemo Chemotherapy Response C646 C646 p300_CBP p300/CBP C646->p300_CBP Inhibits Histone_Acetylation Histone Acetylation p300_CBP->Histone_Acetylation DDR DNA Damage Repair (DDR) p300_CBP->DDR Co-activates Cell_Cycle_Arrest Cell Cycle Arrest Histone_Acetylation->Cell_Cycle_Arrest Regulates Gene Expression Gemcitabine Gemcitabine DNA_Damage DNA Damage Gemcitabine->DNA_Damage DNA_Damage->DDR Activates Apoptosis Apoptosis DDR->Apoptosis Inhibition leads to Cell_Cycle_Arrest->Apoptosis

Caption: C646 enhances gemcitabine-induced apoptosis by inhibiting p300/CBP-mediated DNA damage repair.

Experimental Protocols

Cell Viability and Synergy Analysis (Chou-Talalay Method)

1. Cell Seeding:

  • Plate cancer cells in 96-well microplates at a density that ensures exponential growth throughout the experiment.

  • Allow cells to adhere and stabilize for 24 hours in a humidified incubator at 37°C and 5% CO₂.

2. Drug Treatment:

  • Prepare serial dilutions of C646 and the combination drug(s) in culture medium.

  • Treat cells with each drug alone and in combination at a constant ratio (e.g., based on the ratio of their individual IC50 values).

  • Include a vehicle control (e.g., DMSO) for each experimental setup.

  • Incubate the plates for a predetermined duration (e.g., 48, 72, or 96 hours).

3. Cell Viability Assessment (MTT Assay):

  • Following incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO or a detergent-based solution).

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

4. Data Analysis:

  • Convert absorbance values to percentage of cell viability relative to the vehicle-treated control.

  • Use specialized software, such as CompuSyn, to perform the Chou-Talalay analysis.

  • The software calculates the Combination Index (CI) for different effect levels (e.g., IC50, IC75, IC90). A CI value less than 1 indicates a synergistic interaction.

experimental_workflow A 1. Cell Seeding (96-well plates) B 2. Drug Treatment (Single agents & combinations) A->B C 3. Incubation (48-96 hours) B->C D 4. Cell Viability Assay (e.g., MTT) C->D E 5. Data Acquisition (Absorbance measurement) D->E F 6. Synergy Analysis (Chou-Talalay Method) E->F G Results (CI values, Isobolograms) F->G

Caption: A streamlined workflow for assessing drug synergy using the Chou-Talalay method.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

1. Cell Treatment and Harvesting:

  • Treat cells with C646, the combination drug, or the combination for the desired time.

  • Harvest both adherent and floating cells by trypsinization and centrifugation.

2. Staining:

  • Resuspend the cell pellet in Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

  • Incubate in the dark at room temperature for 15 minutes.

3. Flow Cytometry:

  • Analyze the stained cells using a flow cytometer.

  • Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Conclusion

The preclinical data strongly support the rationale for combining the p300/CBP inhibitor C646 with a range of other anticancer agents, including conventional chemotherapy and other epigenetic modifiers. The synergistic interactions observed are often underpinned by the dual targeting of critical cancer pathways, such as DNA damage repair and oncogenic gene transcription. The methodologies outlined in this guide provide a robust framework for the continued investigation and quantitative assessment of C646-based combination therapies. Further in-depth mechanistic studies and in vivo validation are warranted to translate these promising preclinical findings into effective clinical strategies for patients with various malignancies.

References

Comparative

A Comparative Analysis of C646 and A-485: Potency, Selectivity, and Experimental Application

This guide provides a detailed comparative analysis of C646 and A-485, two widely used small molecule inhibitors of the p300/CBP histone acetyltransferases (HATs). Researchers, scientists, and drug development profession...

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparative analysis of C646 and A-485, two widely used small molecule inhibitors of the p300/CBP histone acetyltransferases (HATs). Researchers, scientists, and drug development professionals can use this information to select the appropriate chemical probe for their experimental needs, understand their mechanisms of action, and apply relevant experimental protocols.

Introduction to p300/CBP and Their Inhibitors

The paralogous proteins p300 (also known as EP300) and CREB-binding protein (CBP) are crucial transcriptional co-activators.[1] They possess histone acetyltransferase (HAT) activity, which involves transferring an acetyl group from acetyl-CoA to lysine residues on histone tails and other proteins. This acetylation is a key epigenetic modification that generally leads to a more open chromatin structure, facilitating gene transcription.[2] Given their central role in regulating gene expression, p300/CBP are implicated in numerous cellular processes and their dysregulation is linked to diseases like cancer.[1][2]

C646 was one of the first potent and selective small molecule inhibitors developed for p300/CBP.[3][4] More recently, A-485 emerged as a next-generation inhibitor with significantly improved potency and selectivity.[1][2] This guide will dissect the key differences between these two compounds.

Mechanism of Action

Both C646 and A-485 function by inhibiting the catalytic HAT domain of p300 and CBP. They achieve this by competing with the endogenous cofactor, acetyl-CoA, for binding to the active site.[2][5][6] By occupying the acetyl-CoA binding pocket, these inhibitors prevent the transfer of acetyl groups to substrate proteins, thereby blocking the downstream signaling effects of p300/CBP-mediated acetylation.

A-485 has been structurally characterized in complex with the p300 catalytic domain, confirming its binding site overlaps with that of acetyl-CoA.[1][2][7] While C646 is also described as an acetyl-CoA competitive inhibitor, some reports suggest its action may involve irreversible covalent modification of the enzyme, and it has been shown to have off-target reactivity with other cellular nucleophiles like tubulin.[4][6]

cluster_0 p300/CBP Inhibition Pathway p300_CBP p300/CBP Acetylated_Histone Acetylated Protein p300_CBP->Acetylated_Histone Acetylation Acetyl_CoA Acetyl-CoA Acetyl_CoA->p300_CBP Histone Histone / Substrate Protein Histone->p300_CBP Gene_Transcription Gene Transcription Acetylated_Histone->Gene_Transcription Inhibitor C646 / A-485 Inhibitor->p300_CBP Inhibition (Competitive with Acetyl-CoA)

Caption: General mechanism of p300/CBP inhibition.

Quantitative Performance Data

A-485 demonstrates substantially greater potency than C646 in both biochemical and cellular assays. The following table summarizes key quantitative data for both inhibitors.

ParameterC646A-485Target/SystemReference
Biochemical Assays
Ki400 nMNot Reportedp300 (cell-free)[3][5][8][9]
IC501.6 µM60 nMp300 HAT[6][10]
IC50Not Reported9.8 nMp300-BHC (TR-FRET)[2][11][12]
IC50Not Reported2.6 nMCBP-BHC (TR-FRET)[2][11]
Cellular Assays
H3K27Ac EC50>10 µM (modest inhibition)73 nMPC-3 cells[2][7][13]
Antiproliferative IC5026.09 µMVaries by cell lineMCF7 cells[5]
Antiproliferative IC507.8 µMVaries by cell lineT47D cells[5]

Selectivity and Off-Target Effects

A-485 is a highly selective inhibitor. It shows potent activity against p300 and CBP while having no significant inhibitory effect on other HAT family members, including PCAF, HAT1, MYST3, MYST4, TIP60, and GCN5L2, even at concentrations up to 10 µM.[10][12] It is also highly selective against a broad panel of over 150 non-epigenetic targets, including kinases and BET bromodomain proteins.[10] In cellular assays, its activity is specific to p300/CBP-mediated histone marks, primarily inhibiting H3K27Ac and H3K18Ac.[2][10][14]

C646 , while selective for p300 over several other HATs, exhibits more prominent off-target activity.[3] At higher concentrations (≥ 7 µM), C646 has been shown to inhibit Class I and II histone deacetylases (HDACs).[3] Furthermore, chemoproteomic studies have revealed that C646 can covalently react with other cellular proteins, most notably tubulin, which may contribute to its cellular effects and limit its on-target activity.[4]

Cellular and In Vivo Effects

Both inhibitors have been used to probe the function of p300/CBP in various biological contexts.

C646 has been shown to induce cell cycle arrest, apoptosis, and autophagy in various cancer cell lines.[8] It can inhibit the proliferation of pancreatic, prostate, and other cancer cells.[9][15] In vivo, C646 has demonstrated efficacy in a pancreatic cancer xenograft model and has been used in neuroscience studies, where it was found to enhance fear extinction memory.[8][9][15]

A-485 exhibits potent anti-proliferative effects in specific cancer lineages, particularly hematological malignancies and androgen receptor-positive prostate cancer.[2] Its high potency and selectivity make it a superior tool for dissecting p300/CBP-specific functions. In vivo, A-485 effectively inhibits tumor growth in castration-resistant prostate cancer xenograft models and can alleviate acute liver injury in mice by modulating macrophage activation.[2][10][14] A-485 has also been shown to sensitize non-small-cell lung carcinoma cells to TRAIL-induced apoptosis.[16]

Experimental Protocols

Below are generalized protocols for assessing HAT inhibitor activity. Specific parameters should be optimized for the experimental system being used.

In Vitro HAT Activity Assay (Radioactive Method)

This protocol is adapted from methodologies used to characterize C646.[8][9]

  • Reaction Setup: Prepare a reaction mixture in a suitable buffer (e.g., 20 mM HEPES, pH 7.9) containing 5 mM DTT, 80 µM EDTA, and 40 µg/ml BSA.

  • Enzyme and Substrate: Add recombinant p300 enzyme (e.g., 5 nM) and a histone peptide substrate (e.g., 100 µM H4-15 peptide).

  • Inhibitor Addition: Add C646 or A-485 over a range of concentrations. Ensure the final DMSO concentration is constant across all reactions (e.g., <5%).

  • Incubation: Incubate the reactions at 30°C for 10 minutes.

  • Initiation: Start the reaction by adding a 1:1 mixture of unlabeled acetyl-CoA and ¹⁴C-labeled acetyl-CoA to a final concentration of 20 µM.

  • Reaction Time: Allow the reaction to proceed at 30°C for 10 minutes.

  • Quenching: Stop the reaction by adding 14% SDS (w/v).

  • Detection: The amount of ¹⁴C-acetyl incorporated into the peptide substrate is quantified using a scintillation counter after spotting the reaction mixture onto filter paper and washing away unincorporated ¹⁴C-acetyl-CoA.

  • Data Analysis: Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Cellular Histone Acetylation Assay (Western Blot)

This protocol is a general method for assessing the effect of inhibitors on histone acetylation in cells.

  • Cell Culture and Treatment: Plate cells (e.g., PC-3, HeLa, or relevant cell line) and allow them to adhere. Treat the cells with various concentrations of C646, A-485, or vehicle control (DMSO) for a specified duration (e.g., 3, 6, or 24 hours).

  • Histone Extraction: Harvest the cells and perform histone extraction using an acid extraction protocol or a commercial kit.

  • Protein Quantification: Determine the protein concentration of the histone extracts using a standard method like the Bradford or BCA assay.

  • SDS-PAGE and Western Blot: Separate equal amounts of histone proteins on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.

  • Antibody Incubation: Block the membrane and probe with primary antibodies specific for acetylated histone marks (e.g., anti-acetyl-H3K27, anti-acetyl-H3K18) and a loading control (e.g., anti-total Histone H3).

  • Detection: Incubate with the appropriate HRP-conjugated secondary antibody and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the acetyl-histone signal to the total histone signal to determine the relative change in acetylation.

cluster_1 Comparative Experimental Workflow cluster_biochem In Vitro Assay cluster_cellular Cellular Assay cluster_invivo In Vivo Model b1 Prepare Reaction Mix (p300, Histone Peptide) b2 Add Inhibitor (C646 vs A-485) b1->b2 b3 Initiate with ¹⁴C-Acetyl-CoA b2->b3 b4 Quantify Acetylation b3->b4 b5 Determine IC50 / Ki b4->b5 c1 Treat Cells with Inhibitor c2 Histone Extraction c1->c2 c3 Western Blot for Ac-Histone Marks (e.g., H3K27Ac) c2->c3 c4 Quantify Changes c3->c4 c5 Determine EC50 c4->c5 v1 Administer Inhibitor to Animal Model v2 Monitor Phenotype (e.g., Tumor Growth) v1->v2 v3 Tissue Collection & Analysis v2->v3

Caption: Workflow for comparing p300/CBP inhibitors.

Conclusion

A-485 represents a significant advancement over C646 as a chemical probe for studying p300/CBP biology. Its superior potency (nanomolar vs. micromolar IC50) and exceptional selectivity make it the preferred tool for accurately dissecting the roles of p300/CBP HAT activity in cellular and in vivo systems.[2][17] While C646 was a foundational tool and can still be useful, researchers must be cautious of its lower potency and potential off-target effects, particularly its inhibition of HDACs and covalent modification of other proteins.[3][4] For experiments requiring high specificity and on-target confidence, A-485 is the demonstrably better choice.

References

Validation

A Comparative Guide to Validating the Downstream Effects of C646 Treatment

For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of the histone acetyltransferase (HAT) inhibitor C646 with its alternatives, supported by experimental data, to...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the histone acetyltransferase (HAT) inhibitor C646 with its alternatives, supported by experimental data, to aid researchers in validating its downstream effects. C646 is a widely used, cell-permeable small molecule that competitively inhibits the catalytic activity of the homologous HATs p300 and CREB-binding protein (CBP) with a reported Ki (inhibition constant) of 400 nM.[1][2] It achieves this by competing with the acetyl-CoA substrate, leading to a reduction in the acetylation of both histone and non-histone protein targets.[3][4] This inhibition impacts a wide array of cellular processes, including cell cycle progression, apoptosis, and inflammatory signaling, making C646 a valuable tool in cancer and inflammation research.[1][5]

Comparative Analysis: C646 vs. Alternative p300/CBP Inhibitors

While C646 is a foundational tool for studying p300/CBP function, several alternatives have been developed with different mechanisms of action, improved potency, or greater selectivity. The primary alternatives include next-generation catalytic inhibitors like A-485 and compounds targeting the bromodomain (BD), which is responsible for recognizing acetylated lysine residues.

FeatureC646A-485Bromodomain Inhibitors (e.g., GNE-049)
Target Domain Histone Acetyltransferase (HAT) DomainHistone Acetyltransferase (HAT) DomainBromodomain (BD)
Mechanism Competitive inhibitor of Acetyl-CoA binding[3]Competitive inhibitor of Acetyl-CoA binding[3]Competes for acetyl-lysine binding pocket, disrupting substrate recognition and chromatin localization[4][6]
Potency Ki: 400 nM for p300[1][7]IC50: 2.6 nM for CBP, 9.8 nM for p300[6][8]IC50: 1.1 nM for CBP, 2.3 nM for p300[4]
Selectivity Selective for p300/CBP over other HATs like PCAF and GCN5[2][5]Highly selective for p300/CBP; >1000-fold more potent than C646[6]Highly selective for p300/CBP bromodomains over other bromodomain families (e.g., BETs)[4][6]
Known Off-Targets Inhibits histone deacetylases (HDACs) at concentrations >7 μM[5]; degrades Exportin-1 (XPO1)[9]Not extensively reported, but generally considered highly selective[3]Generally high selectivity within the bromodomain family is reported[6]

Validating Key Downstream Effects of C646

The inhibition of p300/CBP by C646 triggers several measurable downstream events. Validating these effects is crucial for confirming target engagement and understanding the biological consequences.

Inhibition of Histone Acetylation

The most direct downstream effect of C646 is a global reduction in histone acetylation, particularly at sites targeted by p300/CBP such as H3K18ac and H3K27ac.[10][11]

C646 C646 p300_CBP p300/CBP HAT Domain C646->p300_CBP Inhibits Histones Histone Proteins (e.g., H3) p300_CBP->Histones Acetylates Acetyl_CoA Acetyl-CoA Acetyl_CoA->p300_CBP Binds Acetylated_Histones Reduced Acetylation (H3K18ac, H3K27ac) Histones->Acetylated_Histones Gene_Transcription Altered Gene Transcription Acetylated_Histones->Gene_Transcription Impacts

Caption: C646 mechanism of histone acetylation inhibition.
Modulation of Signaling Pathways

C646 treatment has been shown to significantly impact key signaling cascades, most notably the NF-κB pathway, which is critical in inflammatory responses. p300/CBP acts as a transcriptional co-activator for NF-κB.[5]

cluster_stimulus Inflammatory Stimulus (LPS, IFNγ) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Stimulus->IKK IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκB Complex IkB->NFkB_IkB NFkB NF-κB (p65/p50) NFkB->NFkB_IkB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation NFkB_IkB->NFkB IκB Degradation p300 p300/CBP DNA DNA p300->DNA Binds Promoter C646 C646 C646->p300 Inhibits Transcription ↓ Pro-inflammatory Gene Expression (TNFα, iNOS) DNA->Transcription NFkB_nuc->DNA

Caption: Inhibition of the NF-κB signaling pathway by C646.
Induction of Cell Cycle Arrest and Apoptosis

In various cancer cell lines, C646 treatment leads to cell cycle arrest and programmed cell death. The specific phase of arrest (G1 or G2/M) can be cell-type dependent.[11][12] For example, in pancreatic cancer cells, C646 induces G2/M arrest by inhibiting the transcription of cyclin B1 and CDK1.[11] In AML cells positive for the AML1-ETO fusion protein, it causes G1 arrest and apoptosis, associated with reduced levels of c-kit and bcl-2.[12]

Quantitative Data from C646 Treatment Studies
Cell Line/ModelC646 ConcentrationObserved Downstream EffectExperimental Method
Pancreatic Cancer Cells (PSN1, MIAPaCa2)30-40 µMIncreased proportion of cells in G2/M phase.[11]Flow Cytometry
Pancreatic Cancer Cells (PSN1, MIAPaCa2)10-50 µMDose-dependent decrease in H3K9ac, H3K18ac, H3K27ac levels.[11]Western Blot
Gastric Cancer Cell LinesNot SpecifiedInhibition of c-Met, Akt, Bcl-2, cyclin D1, MMP7, MMP9.[13]Western Blot
RAW264.7 MacrophagesNot SpecifiedReduced expression of TNFα, iNOS, IL-1β, IL-12b.[5]RT-qPCR
AML1-ETO-positive AML cells< 10 µMReduced global H3 acetylation and decreased c-kit and bcl-2 levels.[12]Western Blot
Prostate Cancer Cells20 µMInduction of apoptosis.[1][7]Apoptosis Assay

Experimental Protocols

Detailed methodologies are essential for reproducing and validating the effects of C646.

Western Blot for Histone Acetylation

This protocol is used to quantify changes in specific histone acetylation marks following C646 treatment.

  • Cell Culture and Treatment: Plate cells (e.g., PSN1 pancreatic cancer cells) at a density of 1x10^6 cells per 10 cm dish. Allow cells to adhere for 24 hours. Treat cells with varying concentrations of C646 (e.g., 0, 10, 25, 50 µM) or a DMSO vehicle control for 24-48 hours.

  • Histone Extraction: Harvest cells by scraping and wash with ice-cold PBS containing sodium butyrate (an HDAC inhibitor to preserve acetylation marks). Lyse cells and extract histones using a commercial kit or an acid extraction protocol.

  • Protein Quantification: Determine the protein concentration of the histone extracts using a Bradford or BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of histone extract (e.g., 15 µg) onto a 15% SDS-polyacrylamide gel. Run the gel and transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane overnight at 4°C with primary antibodies against specific acetylation marks (e.g., anti-acetyl-H3K27, anti-acetyl-H3K9) and a loading control (e.g., anti-total Histone H3).

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify band intensity using densitometry software (e.g., ImageJ). Normalize the intensity of acetylated histone bands to the total histone H3 loading control.

Cell Cycle Analysis by Flow Cytometry

This protocol determines the effect of C646 on cell cycle phase distribution.

A Seed Cells B Treat with C646 or DMSO (48h) A->B C Harvest & Fix Cells (e.g., 70% Ethanol) B->C D Stain DNA with Propidium Iodide (PI) C->D E Analyze by Flow Cytometry D->E F Quantify Cell Populations (G1, S, G2/M) E->F

Caption: Experimental workflow for cell cycle analysis.
  • Cell Seeding and Treatment: Seed 5x10^5 cells per well in a 6-well plate. After 24 hours, treat with the desired concentration of C646 or DMSO. Incubate for 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash with PBS and centrifuge.

  • Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing gently to prevent clumping. Fix overnight at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the samples on a flow cytometer, collecting fluorescence data from at least 10,000 cells per sample.

  • Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to model the DNA content histogram and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

RT-qPCR for Gene Expression

This protocol measures changes in the mRNA levels of target genes.

  • Cell Treatment and RNA Extraction: Treat cells with C646 or DMSO as described previously. Harvest cells and extract total RNA using a commercial kit (e.g., RNeasy) including a DNase treatment step to remove genomic DNA contamination.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

  • Quantitative PCR (qPCR):

    • Prepare a reaction mixture containing cDNA template, forward and reverse primers for the gene of interest (e.g., TNF, IL6, CCNB1) and a housekeeping gene (e.g., GAPDH, ACTB), and a SYBR Green master mix.

    • Run the qPCR reaction on a real-time PCR system.

  • Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene. Compare the normalized expression in C646-treated samples to the DMSO control.

References

Validation

A Comparative Guide to Confirming the On-Target Effects of C646

For researchers in drug development and cell biology, confirming the specific on-target effects of small molecule inhibitors is paramount. This guide provides a comprehensive comparison of C646, a widely used inhibitor o...

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in drug development and cell biology, confirming the specific on-target effects of small molecule inhibitors is paramount. This guide provides a comprehensive comparison of C646, a widely used inhibitor of the histone acetyltransferases (HATs) p300 and CBP, with other notable alternatives. We present supporting experimental data, detailed protocols for key validation assays, and visualizations to clarify the underlying molecular pathways and experimental workflows.

On-Target Efficacy: C646 in Context

C646 is a competitive inhibitor of the histone acetyltransferase p300/CBP with a reported Ki of 400 nM.[1] Its on-target effects are primarily the reduction of histone H3 and H4 acetylation. However, its potency and potential for off-target effects, particularly at higher concentrations, necessitate careful validation and comparison with alternative inhibitors.

Quantitative Comparison of p300/CBP Inhibitors

The following table summarizes the inhibitory potency of C646 and its alternatives against p300 and CBP. Lower IC50 values indicate higher potency.

InhibitorTarget(s)p300 IC50 (nM)CBP IC50 (nM)Notes
C646 p300/CBP320 - 1600Not consistently reportedCompetitive with Acetyl-CoA.[2][3]
A-485 p300/CBP9.82.6Potent and selective, competitive with Acetyl-CoA.[4][5]
SGC-CBP30 p300/CBP Bromodomains3821 - 69Binds to the bromodomain, not the catalytic HAT domain.[6][7][8][9]
Curcumin p300/CBP~25,000Not specifiedNatural product with broad biological activity.[10][11]

Note: IC50 values can vary depending on the assay conditions, such as substrate and acetyl-CoA concentrations. The data presented here is for comparative purposes, and researchers should consult the primary literature for specific experimental details.

Experimental Protocols for On-Target Validation

To rigorously confirm the on-target effects of C646, a combination of cellular and biochemical assays is recommended. Below are detailed protocols for essential experiments.

Western Blot for Histone Acetylation

This protocol allows for the direct visualization of changes in global histone acetylation levels following C646 treatment.

a. Cell Culture and Treatment:

  • Plate cells at an appropriate density and allow them to adhere overnight.

  • Treat cells with varying concentrations of C646 (e.g., 0.5, 1, 5, 10, 25 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 6, 12, 24 hours).

b. Histone Extraction:

  • Harvest cells and wash with ice-cold PBS.

  • Lyse cells in a hypotonic buffer and isolate the nuclear fraction.

  • Extract histones from the nuclear pellet using a high-salt or acid extraction method.

c. SDS-PAGE and Western Blotting:

  • Quantify histone protein concentration using a Bradford or BCA assay.

  • Separate equal amounts of histone extracts on a 15% SDS-polyacrylamide gel.

  • Transfer proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for an acetylated histone mark (e.g., anti-acetyl-H3K27, anti-acetyl-H3K9) overnight at 4°C. Use an antibody against total Histone H3 as a loading control.

  • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

Chromatin Immunoprecipitation (ChIP) followed by Sequencing (ChIP-seq)

ChIP-seq provides a genome-wide profile of histone acetylation, allowing for the identification of specific gene promoters and enhancers where C646 alters acetylation.

a. Cell Treatment and Crosslinking:

  • Treat cells with C646 or vehicle control as described for the Western blot.

  • Crosslink proteins to DNA by adding formaldehyde to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.

  • Quench the crosslinking reaction by adding glycine to a final concentration of 125 mM.

b. Chromatin Preparation:

  • Harvest and lyse the cells to isolate nuclei.

  • Resuspend the nuclear pellet in a lysis buffer and sonicate the chromatin to shear the DNA to fragments of 200-500 base pairs.

c. Immunoprecipitation:

  • Pre-clear the chromatin with protein A/G agarose or magnetic beads.

  • Incubate the pre-cleared chromatin with an antibody against a specific histone acetylation mark (e.g., anti-acetyl-H3K27) overnight at 4°C.

  • Add protein A/G beads to capture the antibody-chromatin complexes.

  • Wash the beads extensively to remove non-specific binding.

d. DNA Purification and Sequencing:

  • Elute the chromatin from the beads and reverse the crosslinks by incubating at 65°C overnight.

  • Treat with RNase A and Proteinase K to remove RNA and protein.

  • Purify the DNA using phenol-chloroform extraction or a commercial ChIP DNA purification kit.

  • Prepare the DNA library for high-throughput sequencing according to the sequencer manufacturer's protocol.

Cell Cycle Analysis by Flow Cytometry

C646 has been shown to induce cell cycle arrest in various cell types. This protocol allows for the quantification of cells in different phases of the cell cycle.

a. Cell Treatment and Harvesting:

  • Treat cells with C646 or vehicle control for the desired duration.

  • Harvest both adherent and floating cells, as apoptotic cells may detach.

  • Wash the cells with PBS.

b. Fixation and Staining:

  • Fix the cells in ice-cold 70% ethanol while vortexing gently.

  • Incubate the cells at -20°C for at least 2 hours or overnight.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A.

  • Incubate for 30 minutes at room temperature in the dark.

c. Flow Cytometry Analysis:

  • Analyze the stained cells on a flow cytometer.

  • Gate the cell population to exclude doublets and debris.

  • Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle based on their DNA content (PI fluorescence intensity).

Apoptosis Assay using Annexin V and Propidium Iodide (PI) Staining

C646 can induce apoptosis. This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

a. Cell Treatment and Staining:

  • Treat cells with C646 or vehicle control.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and PI to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

b. Flow Cytometry Analysis:

  • Analyze the stained cells by flow cytometry within one hour of staining.

  • Viable cells will be negative for both Annexin V and PI.

  • Early apoptotic cells will be Annexin V positive and PI negative.

  • Late apoptotic or necrotic cells will be positive for both Annexin V and PI.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes affected by C646 can aid in experimental design and data interpretation. The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows.

C646_Mechanism_of_Action cluster_nucleus Nucleus p300_CBP p300/CBP Acetylated_Histone Acetylated Histones p300_CBP->Acetylated_Histone HAT Activity Acetylated_TFs Acetylated TFs p300_CBP->Acetylated_TFs HAT Activity Acetyl_CoA Acetyl-CoA Acetyl_CoA->p300_CBP Substrate Histone Histones Histone->p300_CBP Substrate Gene_Expression Altered Gene Expression Acetylated_Histone->Gene_Expression Transcription_Factors Transcription Factors (e.g., NF-κB, AR) Transcription_Factors->p300_CBP Substrate Acetylated_TFs->Gene_Expression C646 C646 C646->p300_CBP Inhibits

Caption: Mechanism of C646 action as a p300/CBP inhibitor.

Western_Blot_Workflow A 1. Cell Treatment (C646 or Vehicle) B 2. Histone Extraction A->B C 3. SDS-PAGE B->C D 4. Western Transfer C->D E 5. Antibody Incubation (Primary & Secondary) D->E F 6. Detection & Analysis E->F

Caption: Experimental workflow for Western blot analysis.

ChIP_seq_Workflow A 1. Cell Treatment & Crosslinking B 2. Chromatin Shearing A->B C 3. Immunoprecipitation (with anti-acetyl-histone Ab) B->C D 4. DNA Purification C->D E 5. Library Preparation D->E F 6. High-Throughput Sequencing E->F G 7. Data Analysis F->G

Caption: Experimental workflow for ChIP-seq analysis.

NFkB_Signaling_C646 cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB Complex NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB IkB Degradation p300_CBP p300/CBP NFkB_nuc->p300_CBP Acetylated_NFkB Acetylated NF-κB p300_CBP->Acetylated_NFkB Acetylation Target_Genes Target Gene Expression (e.g., inflammatory cytokines) Acetylated_NFkB->Target_Genes Activates Stimuli Pro-inflammatory Stimuli (e.g., TNFα, IL-1β) Stimuli->IKK C646 C646 C646->p300_CBP Inhibits

Caption: C646 inhibits NF-κB signaling via p300/CBP.

AR_Signaling_C646 cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR_cyt Androgen Receptor (AR) Androgen->AR_cyt AR_nuc AR AR_cyt->AR_nuc Translocation p300_CBP p300/CBP AR_nuc->p300_CBP Acetylated_AR Acetylated AR p300_CBP->Acetylated_AR Acetylation ARE Androgen Response Element (ARE) Acetylated_AR->ARE Binds to Target_Genes Target Gene Expression (e.g., PSA) ARE->Target_Genes Regulates C646 C646 C646->p300_CBP Inhibits

Caption: C646 inhibits Androgen Receptor signaling.

Off-Target Considerations

It is crucial to acknowledge that C646 can exhibit off-target effects, particularly at concentrations above its Ki for p300. Notably, studies have reported that C646 can inhibit some histone deacetylases (HDACs) at micromolar concentrations. This underscores the importance of using the lowest effective concentration of C646 and including appropriate controls, such as structurally distinct p300/CBP inhibitors like A-485, to confirm that the observed phenotype is a direct result of p300/CBP inhibition.

Conclusion

Confirming the on-target effects of C646 requires a multi-faceted approach that combines quantitative biochemical data with robust cellular assays. By comparing its potency to that of alternative inhibitors and employing the detailed experimental protocols provided, researchers can confidently validate their findings and contribute to the development of more specific and effective therapeutic strategies. The provided visualizations of key signaling pathways and experimental workflows serve as a valuable resource for designing and interpreting these critical validation studies.

References

Comparative

The Efficacy of C646 in Diverse Cancer Landscapes: A Comparative Analysis

For Immediate Release A comprehensive review of the histone acetyltransferase inhibitor C646 showcases its differential efficacy across various cancer types, with promising activity observed in prostate, lung, gastric, a...

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of the histone acetyltransferase inhibitor C646 showcases its differential efficacy across various cancer types, with promising activity observed in prostate, lung, gastric, and pancreatic cancers. This guide synthesizes key experimental findings, providing researchers, scientists, and drug development professionals with a comparative look at C646's potential as an anti-cancer agent.

C646, a selective inhibitor of the histone acetyltransferases (HATs) p300 and CREB-binding protein (CBP), has emerged as a significant tool in cancer research. By targeting these critical coactivators, C646 disrupts essential cellular processes, leading to cell cycle arrest, apoptosis, and autophagy in malignant cells. This report details the efficacy of C646 across different cancer cell lines, presenting quantitative data, experimental methodologies, and a visual representation of the underlying signaling pathways.

Quantitative Efficacy of C646 Across Cancer Cell Lines

The inhibitory effects of C646 on the viability of various cancer cell lines have been documented, although specific IC50 values (the concentration of a drug that inhibits a biological process by 50%) are not uniformly available across all studies. The following table summarizes the observed effects and available quantitative data.

Cancer TypeCell Line(s)Observed Efficacy of C646IC50 (µM)
Prostate Cancer PC3, LNCaP, DU145, LAPC-4Induces caspase-dependent apoptosis.[1]Not explicitly reported
Lung Cancer A549, H460, H157Radiosensitizer, enhances mitotic catastrophe.Not explicitly reported for standalone treatment
Gastric Cancer SGC-7901, MKN45, MGC-803, BGC-823, KATO IIIInhibits cell viability, promotes apoptosis, suppresses migration and invasion.[2]Not explicitly reported
Pancreatic Cancer Hs766T, MIAPaCa2, PSN1, Panc1Inhibits proliferation, induces G2/M arrest and apoptosis. Effective inhibition of histone H3 acetylation at 20-40 µM.[3][4]Not explicitly reported

Deciphering the Mechanism: The p300/CBP Signaling Axis

C646 exerts its anti-cancer effects primarily through the inhibition of the p300/CBP histone acetyltransferases. These enzymes play a crucial role in chromatin remodeling and the regulation of gene expression by adding acetyl groups to histone proteins, thereby promoting a more open chromatin structure that is accessible to transcription factors. By blocking this activity, C646 leads to a more condensed chromatin state, repressing the transcription of genes vital for cancer cell survival and proliferation.

G cluster_0 C646 Mechanism of Action C646 C646 p300_CBP p300/CBP HATs C646->p300_CBP Inhibits Histone_Acetylation Histone Acetylation p300_CBP->Histone_Acetylation Promotes Chromatin_Remodeling Chromatin Remodeling (Open Chromatin) Histone_Acetylation->Chromatin_Remodeling Gene_Transcription Gene Transcription (Proliferation, Survival) Chromatin_Remodeling->Gene_Transcription Cancer_Progression Cancer Progression Gene_Transcription->Cancer_Progression

C646 inhibits p300/CBP, preventing histone acetylation and cancer progression.

Experimental Corner: Methodologies for Assessing C646 Efficacy

The evaluation of C646's anti-cancer properties relies on a suite of well-established experimental protocols. Below are the detailed methodologies for two key assays used in the cited studies.

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of C646. Include a vehicle control (e.g., DMSO) and incubate for the desired exposure period (e.g., 72 hours).[5]

  • MTT Addition: Add 10 µL of MTT reagent to each well.

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of a detergent reagent to each well to dissolve the formazan crystals.

  • Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then record the absorbance at 570 nm using a microplate reader.

G cluster_1 MTT Assay Workflow start Seed Cells treat Treat with C646 start->treat mtt Add MTT Reagent treat->mtt incubate Incubate (2-4h) mtt->incubate solubilize Add Solubilization Reagent incubate->solubilize read Read Absorbance (570nm) solubilize->read

A streamlined workflow of the MTT assay for determining cell viability.
Clonogenic Survival Assay

The clonogenic assay assesses the ability of a single cell to grow into a colony, providing a measure of cell reproductive integrity after treatment.

  • Cell Seeding: Plate a low, predetermined number of cells (e.g., 500-2000 cells) into culture dishes or flasks.[6]

  • Treatment: Expose the cells to the desired treatment, such as C646 alone or in combination with ionizing radiation.[6]

  • Incubation: Culture the cells for 9-14 days to allow for colony formation. A colony is typically defined as a cluster of at least 50 cells.[6]

  • Fixation and Staining: Fix the colonies with a solution such as 6% glutaraldehyde and stain with 0.5% crystal violet.

  • Colony Counting: Count the number of colonies to determine the surviving fraction of cells compared to the untreated control.

G cluster_2 Clonogenic Assay Workflow seed Seed Single Cells treat Treat (e.g., C646 +/- IR) seed->treat incubate Incubate (9-14 days) treat->incubate fix_stain Fix and Stain Colonies incubate->fix_stain count Count Colonies fix_stain->count

The key steps involved in performing a clonogenic survival assay.

Conclusion

The available data suggest that C646 holds potential as a therapeutic agent across a spectrum of cancers. Its ability to inhibit the critical p300/CBP HATs provides a clear mechanistic rationale for its anti-tumor activity. However, the variability in its efficacy across different cancer types highlights the need for further investigation to identify predictive biomarkers and to optimize its therapeutic application, potentially in combination with other anti-cancer treatments like radiotherapy. The continued exploration of C646 and other epigenetic modulators is a promising avenue in the development of novel cancer therapies.

References

Safety & Regulatory Compliance

Safety

Essential Safety and Operational Guide for Handling C646

For Researchers, Scientists, and Drug Development Professionals This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of C646, a potent and selective in...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of C646, a potent and selective inhibitor of the p300/CBP histone acetyltransferases (HATs). Adherence to these guidelines is critical to ensure personal safety and minimize environmental impact.

Immediate Safety Information

C646 is a crystalline solid and should be handled with care. The primary hazards associated with C646 are its potential biological effects due to its potent enzymatic inhibition and its toxicity to aquatic life.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is mandatory when handling C646 in powdered or solubilized form.

PPE CategorySpecificationRationale
Eye Protection Safety glasses with side shields or safety goggles.Protects eyes from splashes of C646 solutions or airborne powder.
Hand Protection Nitrile gloves (double-gloving is recommended).Provides a barrier against skin contact. Regularly inspect gloves for tears or punctures.
Body Protection A fully fastened laboratory coat.Prevents contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator (e.g., N95) is required when handling the powder outside of a certified chemical fume hood.Minimizes the risk of inhaling fine particles of C646.
First Aid Measures
Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Operational Plan: From Receipt to Disposal

This section provides a step-by-step guide for the safe handling and use of C646 in a laboratory setting.

Receiving and Storage
  • Upon receipt, inspect the container for any damage or leaks.

  • C646 powder should be stored at -20°C for long-term stability.[1]

  • Keep the container tightly sealed in a dry and well-ventilated area.

Weighing and Solubilization

Handling of powdered C646 should be performed in a certified chemical fume hood to minimize inhalation risk.

  • Preparation : Don the appropriate PPE as outlined above. Decontaminate the weighing area and balance before use.

  • Weighing : Use a tared, sealed container to weigh the desired amount of C646 powder.

  • Solubilization : C646 is soluble in dimethyl sulfoxide (DMSO).[1] To prepare a stock solution, add the desired volume of DMSO to the weighed C646 powder in a sealed container. Gently vortex or sonicate until the powder is completely dissolved.

  • Aqueous Solutions : For use in aqueous buffers, it is recommended to first dissolve C646 in DMSO and then dilute with the aqueous buffer of choice. Note that aqueous solutions of C646 are not recommended for storage for more than one day.[1]

Experimental Use (Cell-Based Assays)
  • Cell Culture : Culture cells according to standard protocols.

  • Treatment : Dilute the C646 stock solution to the desired final concentration in the cell culture medium. Ensure thorough mixing.

  • Incubation : Add the C646-containing medium to the cells and incubate for the desired period.

  • Post-Treatment : After the incubation period, carefully remove the treatment medium and process the cells for downstream analysis. All materials that have come into contact with C646 should be considered contaminated and disposed of appropriately.

Disposal Plan

C646 is classified as very toxic to aquatic life with long-lasting effects. Therefore, proper disposal is critical to prevent environmental contamination.

Waste Segregation and Collection
  • Solid Waste : All solid waste contaminated with C646 (e.g., pipette tips, gloves, weighing paper, empty vials) should be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste : All liquid waste containing C646 (e.g., unused stock solutions, cell culture medium from treated cells) should be collected in a dedicated, sealed, and clearly labeled hazardous waste container. Do not pour C646 waste down the drain.

Decontamination
  • All non-disposable equipment (e.g., glassware, spatulas, stir bars) that has come into contact with C646 should be decontaminated.

  • A recommended decontamination procedure is to rinse the equipment with a solvent in which C646 is soluble (e.g., DMSO), followed by a thorough wash with soap and water. The solvent rinse should be collected as hazardous liquid waste.

Final Disposal
  • All hazardous waste containing C646 must be disposed of through your institution's hazardous waste management program.

  • Follow all local, state, and federal regulations for the disposal of toxic chemical waste.

Visualizing the Mechanism of Action and Experimental Workflow

C646 Inhibition of p300/CBP Signaling Pathway

C646 is a competitive inhibitor of the histone acetyltransferase (HAT) domain of the p300/CBP coactivator proteins. By binding to the acetyl-CoA binding pocket, C646 prevents the transfer of acetyl groups to histone and non-histone proteins. This inhibition of acetylation leads to alterations in gene expression, which can induce cell cycle arrest, apoptosis, and autophagy in cancer cells.[2]

G cluster_0 Cell Nucleus p300_CBP p300/CBP (HAT Domain) Acetylated_Proteins Acetylated Proteins p300_CBP->Acetylated_Proteins Acetylates AcetylCoA Acetyl-CoA AcetylCoA->p300_CBP Binds Histones Histones & Other Proteins Histones->p300_CBP Substrate Gene_Expression Altered Gene Expression Acetylated_Proteins->Gene_Expression Cellular_Effects Cell Cycle Arrest, Apoptosis, Autophagy Gene_Expression->Cellular_Effects C646 C646 C646->p300_CBP Inhibits

Caption: C646 competitively inhibits the p300/CBP HAT domain.

Experimental Workflow for Handling C646

The following diagram outlines the key steps for safely handling C646 from preparation to disposal in a typical laboratory experiment.

G cluster_workflow C646 Experimental Workflow start Start: Receive & Store C646 (-20°C) weigh Weigh Powder (in Fume Hood) start->weigh 1. Preparation dissolve Dissolve in DMSO (Stock Solution) weigh->dissolve 2. Solubilization dilute Prepare Working Solution (in Cell Culture Medium) dissolve->dilute 3. Dilution treat Treat Cells dilute->treat 4. Experiment analyze Analyze Cellular Effects treat->analyze 5. Data Collection decontaminate Decontaminate Equipment analyze->decontaminate 6. Cleanup dispose Dispose of Waste (Solid & Liquid) decontaminate->dispose 7. Waste Management end End dispose->end

Caption: Step-by-step workflow for handling C646.

References

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
C646
Reactant of Route 2
C646
© Copyright 2026 BenchChem. All Rights Reserved.